(S)-3-Amino-5-hexynoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-aminohex-5-ynoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOZZHCHSRKJA-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332064-85-4 | |
| Record name | (S)-3-Amino-5-hexynoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-3-Amino-5-hexynoic Acid Hydrochloride: A Deep Dive into its Mechanism of Action as a GABA-Aminotransferase Inactivator
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of (S)-3-Amino-5-hexynoic acid hydrochloride, a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). We will delve into the intricate molecular interactions, the biochemical consequences of GABA-AT inhibition, and the experimental methodologies used to elucidate this mechanism. This document is intended for researchers, scientists, and drug development professionals working in neuroscience, pharmacology, and medicinal chemistry.
Introduction: The Significance of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its role in maintaining the delicate balance between neuronal excitation and inhibition is paramount for normal brain function. Dysregulation of the GABAergic system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.[1]
One key strategy for augmenting GABAergic neurotransmission is to increase the synaptic concentration of GABA. This can be achieved by inhibiting the enzymes responsible for its degradation. The primary enzyme in this catabolic pathway is GABA-aminotransferase (GABA-AT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2] By inactivating GABA-AT, the breakdown of GABA is reduced, leading to elevated GABA levels in the brain and a subsequent enhancement of inhibitory signaling.[1][3]
(S)-3-Amino-5-hexynoic acid is a structural analogue of GABA and a potent mechanism-based inactivator of GABA-AT.[2][4] This guide will provide a detailed exploration of its molecular mechanism of action.
Molecular Mechanism of Action: Irreversible Inactivation of GABA-AT
(S)-3-Amino-5-hexynoic acid, also known as γ-ethynyl GABA, functions as a "suicide inhibitor" or mechanism-based inactivator of GABA-AT.[2] This means the enzyme itself converts the unreactive inhibitor into a highly reactive species within the active site, leading to the enzyme's own irreversible inactivation.
The inactivation process involves a series of intricate chemical transformations:
-
Initial Binding and Schiff Base Formation: (S)-3-Amino-5-hexynoic acid, mimicking the natural substrate GABA, enters the active site of GABA-AT. The amino group of the inhibitor forms a Schiff base (an imine) with the enzyme's cofactor, pyridoxal-5'-phosphate (PLP).
-
Enzyme-Catalyzed Isomerization: The enzyme's catalytic machinery then initiates a proton abstraction, leading to one of two possible isomerization pathways:
-
Azaallylic Isomerization: This is the typical pathway for substrate turnover. However, for (S)-3-Amino-5-hexynoic acid, this pathway does not significantly contribute to enzyme inactivation.[2]
-
Propargylic Isomerization: This is the key step leading to inactivation. The enzyme catalyzes the isomerization of the acetylenic moiety to a conjugated allene.[2]
-
-
Nucleophilic Attack and Covalent Adduct Formation: The highly reactive allenamine intermediate is then susceptible to nucleophilic attack by an active site residue, typically a lysine. This attack can occur at two different positions on the allene, leading to the formation of a stable, covalent adduct between the inhibitor and the enzyme.[2] This covalent modification permanently inactivates the enzyme.
The stereochemistry of the (S)-enantiomer is crucial for its potent inhibitory activity, as it ensures the correct orientation within the enzyme's active site for the catalytic and inactivation steps to occur efficiently.
Signaling Pathway Modulation
The inactivation of GABA-AT by (S)-3-Amino-5-hexynoic acid has profound effects on the GABAergic signaling pathway. By preventing the degradation of GABA, its concentration increases in the presynaptic neuron and the synaptic cleft. This leads to a greater activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in an enhanced inhibitory postsynaptic potential (IPSP) and a general dampening of neuronal excitability.
Caption: GABAergic signaling pathway and the inhibitory action of (S)-3-Amino-5-hexynoic acid on GABA-AT.
Pharmacological Effects and Therapeutic Potential
The primary pharmacological effect of inhibiting GABA-AT with compounds like (S)-3-Amino-5-hexynoic acid is an increase in brain GABA concentrations.[3] This leads to a reduction in neuronal hyperexcitability, which is the basis for its potential therapeutic applications.
The elevation of GABA levels has been shown to have a modulatory effect on other neurotransmitter systems, including a decrease in dopamine turnover in extrapyramidal and limbic structures.[3] This suggests a broader range of potential applications beyond epilepsy.
Potential Therapeutic Areas:
-
Epilepsy: By increasing the inhibitory tone in the brain, GABA-AT inhibitors can suppress the excessive neuronal firing that characterizes seizures.[1][2]
-
Addiction: Enhanced GABAergic signaling can antagonize the dopamine release associated with the reward pathways in addiction.[1]
-
Other Neurological Disorders: Research is ongoing into the potential of GABA-AT inhibitors for treating other conditions characterized by neuronal hyperexcitability or GABAergic deficits.
Experimental Protocols for Studying the Mechanism of Action
The elucidation of the mechanism of action of (S)-3-Amino-5-hexynoic acid has relied on a combination of biochemical and analytical techniques.
GABA-Aminotransferase Activity Assay
A fundamental experiment to characterize the inhibitory potential of (S)-3-Amino-5-hexynoic acid is to measure its effect on the activity of purified GABA-AT.
Principle: The activity of GABA-AT can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase, which can be measured spectrophotometrically at 340 nm.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify GABA-AT from a suitable source (e.g., pig brain or recombinant expression system).
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium pyrophosphate, 2-mercaptoethanol, and pyridoxal-5'-phosphate.
-
Inhibitor Pre-incubation: Pre-incubate the purified GABA-AT with varying concentrations of this compound for different time intervals.
-
Assay Initiation: Initiate the enzymatic reaction by adding the substrates, GABA and α-ketoglutarate, along with NADP+ and succinic semialdehyde dehydrogenase.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm over time, which is proportional to the rate of GABA-AT activity.
-
Data Analysis: Calculate the initial reaction velocities and determine kinetic parameters such as IC50, Ki, and the rate of inactivation (kinact).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the inhibitory kinetics of (S)-3-Amino-5-hexynoic acid on GABA-AT.
Quantitative Data
| Parameter | Description | Typical Value Range for Acetylenic Inhibitors |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | Low micromolar to nanomolar |
| Ki | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | Low micromolar to nanomolar |
| kinact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | Varies depending on the specific inhibitor and enzyme source |
Note: The actual values for (S)-3-Amino-5-hexynoic acid would need to be determined experimentally.
Conclusion
This compound is a potent, mechanism-based inactivator of GABA-aminotransferase. Its intricate mechanism of action, involving enzyme-catalyzed conversion to a reactive allene intermediate and subsequent covalent modification of the active site, highlights a sophisticated approach to enzyme inhibition. The resulting increase in brain GABA levels provides a strong rationale for its investigation as a therapeutic agent for epilepsy and other neurological disorders. Further research, including detailed kinetic studies and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.
References
-
Burke, J. R., & Silverman, R. B. (1991). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). Journal of the American Chemical Society, 113(24), 9329–9340. [Link]
-
John, R. A., Jones, E. D., & Fowler, L. J. (1979). Enzyme-induced inactivation of transminases by acetylenic and vinyl analogues of 4-aminobutyrate. Biochemical Journal, 177(2), 721–728. [Link]
-
Pycock, C. J., & Horton, R. W. (1978). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. Psychopharmacology, 58(1), 69–75. [Link]
-
Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 54(15), 3007–3023. [Link]
-
Soper, T. S., & Manning, J. M. (1989). gamma-Acetylenic-gamma-aminobutyrate as an enzyme-activated inhibitor of D-amino acid transaminase. Biochimie, 71(4), 505–508. [Link]
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-induced inactivation of transminases by acetylenic and vinyl analogues of 4-aminobutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of (S)-3-Amino-5-hexynoic acid HCl
An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-5-hexynoic acid HCl
Authored by: A Senior Application Scientist
Abstract: (S)-3-Amino-5-hexynoic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a terminal alkyne and a chiral center, makes it a valuable building block for synthesizing novel peptides and complex molecular architectures with tailored biological activities. The terminal alkyne functionality is particularly notable as it allows for covalent modification via "click chemistry," enabling applications in bioconjugation, labeling, and the development of targeted therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of (S)-3-Amino-5-hexynoic acid HCl, offering researchers and drug development professionals a foundational understanding for its application. We will delve into its structural and physical characteristics, spectroscopic signature, solubility, and acidity, supported by field-proven methodologies for their determination.
Chemical Identity and Structure
This compound is the hydrochloride salt of its parent amino acid. The salt form generally enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various experimental protocols.
The fundamental properties are summarized in the table below. It is important to note a discrepancy in the reported CAS Numbers in commercial listings; researchers should verify the specific identifier with their supplier. The most frequently cited CAS numbers are 270596-46-8 and 332064-85-4.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-aminohex-5-ynoic acid;hydrochloride | N/A |
| Molecular Formula | C₆H₉NO₂ · HCl (or C₆H₁₀ClNO₂) | [1][2] |
| Molecular Weight | 163.60 g/mol | [1][2] |
| CAS Number | 270596-46-8 or 332064-85-4 | [1][2] |
| Appearance | Powder | [2] |
The structure possesses three key features critical to its chemical reactivity and utility: a carboxylic acid, a primary amine, and a terminal alkyne. The amine is protonated in the hydrochloride salt form.
Optical Activity
As a chiral molecule, (S)-3-Amino-5-hexynoic acid HCl rotates plane-polarized light. This property is essential for confirming the enantiomeric purity of the compound.
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation | [α]/D +13 ± 1.5° | c = 1 in H₂O | [2] |
The positive sign (+) indicates that it is dextrorotatory, rotating the plane of polarized light to the right. This is a defining characteristic of the (S)-enantiomer.
Acidity Constants (pKa)
The pKa values dictate the ionization state of the molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. The molecule has two primary ionizable groups: the carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺).
-
pKa₁ (Carboxylic Acid): A predicted pKa value for the carboxylic acid group is approximately 3.66 . [3]This is the pH at which the -COOH and -COO⁻ forms are present in equal concentrations.
-
pKa₂ (Ammonium Group): The pKa for the ammonium group of a beta-amino acid is typically in the range of 9-10. At this pH, the -NH₃⁺ and -NH₂ forms are in equilibrium.
Self-Validating Protocol: Potentiometric Titration
Potentiometric titration is a robust method to empirically determine the pKa values of an amino acid. The process involves titrating a solution of the amino acid hydrochloride with a strong base (like NaOH) and monitoring the pH change. [4][5] Step-by-Step Methodology:
-
Preparation: Accurately prepare a solution of (S)-3-Amino-5-hexynoic acid HCl of known concentration (e.g., 0.1 M) in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). [4]2. Titration: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer. 3. Data Collection: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.2-0.3 mL). [4]After each addition, allow the pH to stabilize and record the value.
-
Endpoint: Continue the titration until the pH has risen significantly, typically to around pH 12, to ensure both inflection points are captured.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points corresponding to the pKa values. The pKa is the pH at the midpoint of each buffering region (the flattest parts of the curve).
Spectroscopic Properties
While specific spectra for (S)-3-Amino-5-hexynoic acid HCl are not widely published, its characteristic features can be predicted based on its functional groups and data from analogous compounds like 5-hexynoic acid. [6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Terminal Alkyne C-H: A characteristic singlet or triplet is expected around δ 2.0-3.0 ppm.
-
Methylene Protons (-CH₂-): Multiple signals are expected in the δ 1.5-2.5 ppm range.
-
Methine Proton (-CH-N): A multiplet is expected around δ 3.0-4.0 ppm.
-
Amine Protons (-NH₃⁺): A broad signal, which may exchange with D₂O, is expected.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at δ 10-12 ppm, which will also exchange with D₂O.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Ammonium): A broad band in the range of 2800-3200 cm⁻¹, often overlapping with the O-H stretch.
-
C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak near 3300 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.
Stability and Storage
For maintaining the integrity of the compound, proper storage is crucial.
-
Storage Temperature: 2-8 °C. [2][8]* Sensitivity: The compound is noted to be air-sensitive. [8]It should be stored under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed to prevent degradation.
-
Formulation: The hydrochloride salt form provides enhanced stability compared to the free amino acid.
Conclusion
This compound is a versatile chemical entity with well-defined physicochemical properties that make it suitable for advanced applications in drug discovery and chemical biology. Its aqueous solubility, defined chirality, and, most importantly, the presence of a terminal alkyne for bioorthogonal reactions, underscore its value. This guide provides the foundational data and experimental frameworks necessary for its effective use, empowering researchers to confidently incorporate this valuable building block into their synthetic and biological workflows.
References
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure): Biochemistry Virtual Lab I. Retrieved from [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination. Retrieved from [Link]...
-
LookChem. (n.d.). Cas 332064-87-6,(R)-3-AMINO-5-HEXYNOIC ACID HYDROCHLORIDE. Retrieved from [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
-
Department of Biotechnology. (n.d.). Titration of Amino Acids. Retrieved from [Link]
- Applied BioChem. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis.
-
ResearchGate. (2025). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. Retrieved from [Link]
-
Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]
-
ResearchGate. (2014). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis.
-
Scribd. (n.d.). 5-Hexynoic Acid 1H NMR Exp. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hexynoic acid. Retrieved from [Link]
Sources
- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. (S)-3-氨基-5-己炔酸 盐酸盐 94% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 270596-46-8 [amp.chemicalbook.com]
- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. 5-Hexynoic acid | C6H8O2 | CID 143036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 332064-87-6,(R)-3-AMINO-5-HEXYNOIC ACID HYDROCHLORIDE | lookchem [lookchem.com]
The Alchemists' Toolkit: A Technical Guide to Non-Proteinogenic Amino Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the grand theater of molecular biology, the twenty proteinogenic amino acids have long held the spotlight, serving as the fundamental lexicon of life. However, beyond this canonical cast lies a vast and diverse troupe of players: the non-proteinogenic amino acids (NPAAs). These molecular mavericks, not encoded in the universal genetic script, offer a palette of chemical functionalities and stereochemical arrangements that are revolutionizing peptide and drug design. This guide serves as an in-depth exploration of the synthesis and strategic incorporation of NPAAs, providing not just protocols, but the scientific rationale that underpins their transformative power in modern medicinal chemistry. We will journey from the foundational principles of their design to the intricate details of their synthesis and integration, equipping you with the knowledge to harness their full potential.
The Strategic Imperative for Non-Proteinogenic Amino Acids
Peptides, with their high selectivity and low toxicity, are attractive therapeutic candidates. However, their widespread application has been historically hampered by inherent liabilities, namely their susceptibility to proteolytic degradation and their conformational flexibility, which can lead to reduced potency.[1][2] The strategic incorporation of NPAAs directly addresses these challenges, offering a powerful means to engineer peptides with enhanced drug-like properties.[3][4]
The core advantages conferred by NPAAs include:
-
Enhanced Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by proteases, a critical factor in extending their in-vivo half-life.[1] For instance, the substitution with D-amino acids prevents recognition by the stereospecific active sites of most proteases.[1] Similarly, sterically hindered NPAAs like α-aminoisobutyric acid (Aib) can physically shield adjacent peptide bonds from enzymatic cleavage.
-
Conformational Constraint: Many NPAAs can induce and stabilize specific secondary structures, such as helices and turns.[1] This pre-organization can lock a peptide into its bioactive conformation, leading to a significant increase in receptor binding affinity and potency.
-
Improved Pharmacokinetic Profiles: By introducing novel side chains and backbone modifications, NPAAs can modulate a peptide's solubility, lipophilicity, and membrane permeability, thereby improving its overall pharmacokinetic profile.[2][3]
-
Novel Functionalities: NPAAs can introduce bioorthogonal handles, fluorescent probes, or unique chemical groups for site-specific conjugation and functional studies.[5][6]
A Universe of Structures: Classifying Non-Proteinogenic Amino Acids
The diversity of NPAAs is vast, encompassing naturally occurring and synthetically designed molecules.[2][7][8] They can be broadly categorized based on their structural modifications relative to the 20 proteinogenic amino acids:
-
Side-Chain Modifications: This is the largest class, featuring alterations to the side-chain, including homologation, branching, cyclization, and the introduction of aromatic or heterocyclic moieties.
-
Backbone Modifications: These include N-alkylation, α,α-disubstitution, and the incorporation of β- or γ-amino acids, which alter the peptide backbone's geometry and hydrogen bonding patterns.
-
Stereochemical Variants: The use of D-amino acids is a common and effective strategy to enhance proteolytic stability.
-
Bioisosteric Replacements: Replacing a functional group with another that has similar physical or chemical properties can fine-tune a molecule's biological activity.
The Synthetic Arsenal: Crafting Non-Proteinogenic Amino Acids
The synthesis of enantiomerically pure NPAAs is a cornerstone of their application. A variety of powerful synthetic strategies have been developed to meet this demand, each with its own set of advantages and considerations.
Asymmetric Synthesis: The Pursuit of Chirality
Achieving high enantiomeric purity is paramount, and asymmetric synthesis provides the most direct route. Key approaches include:
-
Chiral Auxiliaries: This classic strategy involves the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: This more modern and atom-economical approach utilizes a chiral catalyst to control the stereochemistry of the reaction.[9] Metal-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives is a widely used industrial method.[9] More recent developments include photoredox-mediated C–O bond activation and organocatalytic Mannich-type reactions.[10][11]
Experimental Protocol: Asymmetric Synthesis via Chiral Ni(II) Complex Homologation
This protocol provides a general framework for the asymmetric synthesis of α-amino acids using a chiral Ni(II) complex of a glycine Schiff base, a method known for its reliability and scalability.[12]
Materials:
-
Ni(II) complex of glycine Schiff base with a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Strong base (e.g., LDA, n-BuLi)
-
Electrophile (e.g., alkyl halide, benzyl bromide)
-
Hydrolysis solution (e.g., 6M HCl)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Complex Solubilization: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the chiral Ni(II) complex in the anhydrous solvent.
-
Enolate Formation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add the strong base dropwise to the solution while stirring. The formation of the enolate is often indicated by a color change.
-
Electrophilic Addition: Once the enolate formation is complete (typically after 30-60 minutes of stirring), add the electrophile dropwise to the reaction mixture. Maintain the low temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification of the Diastereomeric Product: Purify the resulting diastereomeric product by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified product by refluxing in 6M HCl to cleave the Schiff base and release the free amino acid.
-
Isolation and Chiral Analysis: Isolate the target amino acid, typically by ion-exchange chromatography. Determine the enantiomeric excess (e.e.) by a suitable chiral analytical method, such as chiral HPLC or GC-MS after derivatization.[13][14]
Biocatalysis: Nature's Synthetic Machinery
Enzymes offer an environmentally friendly and highly selective alternative to traditional chemical synthesis.[15][16] Key biocatalytic approaches include:
-
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid.
-
Amidases and Lipases: These enzymes can be used for the kinetic resolution of racemic amino acid derivatives.
-
Directed Evolution: Modern protein engineering techniques allow for the tailoring of enzyme active sites to accommodate non-natural substrates and catalyze novel transformations.
Experimental Workflow: Biocatalytic Synthesis using a Transaminase
Caption: Simplified mechanism of the Ugi four-component reaction. [17]
Weaving the Tapestry: Incorporating NPAAs into Peptides
The gold standard for chemically synthesizing peptides containing NPAAs is Solid-Phase Peptide Synthesis (SPPS). [18][19][20][21]This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Solid-Phase Peptide Synthesis (SPPS)
The core principle of SPPS involves a repeating cycle of deprotection and coupling reactions. [18]While the fundamental workflow is the same for both proteinogenic and non-proteinogenic amino acids, the unique structures of NPAAs can present challenges that require protocol modifications, such as:
-
Steric Hindrance: Bulky NPAAs may require more potent coupling reagents (e.g., HATU, HCTU) and longer reaction times to achieve complete coupling.
-
Side-Chain Reactivity: The side chains of some NPAAs may require orthogonal protecting groups that are stable to the conditions used for Nα-deprotection and cleavage from the resin.
Experimental Protocol: Standard Fmoc-SPPS Cycle for NPAA Incorporation
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected NPAA into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected NPAA (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)
-
Base (e.g., DIPEA, 2,4,6-collidine; 6-10 equivalents)
-
Anhydrous DMF
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM, Isopropanol)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: a. Drain the DMF. b. Add the deprotection solution to the resin and agitate for 5-20 minutes. c. Drain the deprotection solution. d. Repeat the deprotection step once more.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-NPAA, coupling reagent, and base in a minimal amount of DMF. b. Allow the activation mixture to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-4 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. [18]7. Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase HPLC.
Genetic Code Expansion
In addition to chemical synthesis, powerful in vivo and in vitro methods have been developed to incorporate NPAAs into proteins. [15][22][23]Genetic code expansion (GCE) enables the site-specific incorporation of NPAAs in response to a reassigned codon, typically a stop codon like UAG. [15]This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired NPAA and does not cross-react with endogenous components.
Quality Control: Analytical Techniques for Chiral Purity
The biological activity of a peptide is critically dependent on its stereochemistry. Therefore, rigorous analytical methods are required to confirm the chiral purity of synthetic NPAAs and the final peptide product.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating enantiomers. [14][24]* LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for chiral amino acid analysis, often after derivatization with a chiral reagent. [13][25][26]
Data Presentation: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation, wide applicability. | Can require specialized and expensive columns. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | High resolution and sensitivity. | Requires derivatization to increase volatility. |
| LC-MS with Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard reverse-phase column. | High sensitivity and selectivity, compatible with standard LC columns. | Derivatization step adds complexity and potential for side reactions. [25] |
Conclusion: The Future is Non-Canonical
The strategic use of non-proteinogenic amino acids has fundamentally transformed the landscape of peptide and drug discovery. [2][3][5]By providing a means to overcome the inherent limitations of natural peptides, NPAAs have unlocked a vast chemical space for the design of novel therapeutics with enhanced stability, potency, and tailored pharmacokinetic properties. [1][4]The continued development of novel synthetic methodologies, including more efficient asymmetric and biocatalytic routes, will further expand the accessibility and diversity of these invaluable molecular building blocks. As our ability to precisely engineer molecular architecture grows, the once-rigid boundaries of the 20 proteinogenic amino acids will continue to dissolve, heralding a new era of innovation in medicinal chemistry and chemical biology.
References
- The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]
-
Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]
-
Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]
-
Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. PubMed. [Link]
-
Non-protein amino acids: a review of the biosynthesis and taxonomic significance. Aberystwyth University Research Portal. [Link]
-
Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. [Link]
-
Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Semantic Scholar. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
- Unlocking Therapeutic Potential: The Role of Non-Proteinogenic Amino Acids. Google.
-
(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PubMed Central. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. SAGE Journals. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. ACS Publications. [Link]
-
Non-canonical amino acid labeling in proteomics and biotechnology. Proteome Science. [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Link. [Link]
-
Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing. [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
-
Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]
-
An expeditious route to sterically encumbered nonproteinogenic a-amino acid precursors using allylboronic acids. RSC Publishing. [Link]
-
Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central. [Link]
-
ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. ElectronicsAndBooks. [Link]
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. [Link]
-
Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare. [Link]
-
Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids. ResearchGate. [Link]
-
Stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone. PubMed. [Link]
-
The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]
-
Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
-
What is solid phase peptide synthesis?. Biotage. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. d-nb.info [d-nb.info]
- 7. research.aber.ac.uk [research.aber.ac.uk]
- 8. Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotage.com [biotage.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. bachem.com [bachem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 26. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Terminal Alkyne: A Linchpin in Modern Neuroactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of a Carbon-Carbon Triple Bond
In the intricate landscape of neuropharmacology, the quest for novel molecular architectures that can selectively and potently modulate neural targets is perpetual. Among the vast arsenal of functional groups available to the medicinal chemist, the terminal alkyne has emerged as a uniquely versatile and powerful tool.[1] Its distinct physicochemical properties—linearity, rigidity, and unique electronic character—confer significant advantages in the design of sophisticated neuroactive compounds.[2] This guide provides a comprehensive exploration of the strategic application of terminal alkynes in neuroactive drug discovery, from fundamental principles to advanced synthetic protocols and considerations of metabolic fate.
The Terminal Alkyne as a Privileged Pharmacophore in Neuropharmacology
The utility of the terminal alkyne extends far beyond its role as a synthetic handle. Its inherent structural and electronic features allow it to act as a key pharmacophoric element, engaging in specific and favorable interactions within the binding pockets of neurological targets.[1]
Bioisosteric Replacement: Mimicking and Enhancing Functionality
Bioisosterism, the strategy of replacing one functional group with another that possesses similar physicochemical properties, is a cornerstone of modern drug design, aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic profiles.[3][4] The terminal alkyne has proven to be an effective bioisostere for several functional groups commonly found in neuroactive compounds.[5]
-
Nitrile Bioisostere: The linear geometry and electron-withdrawing nature of the terminal alkyne make it an excellent mimic of the nitrile group.[5][6] This substitution can be particularly advantageous in optimizing ligand-receptor interactions and improving metabolic stability.[7][8] For instance, in the development of dual-acting serotonergic antidepressants, the replacement of a fluorine atom with a nitrile group was found to be a potent modification, with computational studies suggesting a strong homology in their molecular electrostatic potentials.[6]
-
Phenyl Ring Bioisostere: While less common, in certain contexts, the rigid, linear scaffold of an alkyne can be used to probe the same vector space as a larger, more flexible phenyl ring, offering a significant reduction in molecular weight and lipophilicity. This can be a valuable strategy for improving drug-like properties and brain penetration.[9][10][11]
Enhancing Binding Affinity and Selectivity
The rigid, linear geometry of the terminal alkyne can impose conformational constraints on a molecule, reducing the entropic penalty upon binding to a receptor and potentially leading to higher affinity.[2] This rigidity can also provide directional interactions within a binding pocket, enhancing selectivity for a specific target.
Synthetic Methodologies: Forging the Triple Bond
The successful incorporation of a terminal alkyne into a neuroactive scaffold relies on robust and versatile synthetic methodologies. Two of the most powerful and widely employed reactions in this context are the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Cross-Coupling: A Gateway to Aryl Alkynes
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is particularly valuable in neuroactive drug design for constructing molecules that feature an alkyne linked to an aromatic system, a common motif in many CNS-active compounds.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [13][15]
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., degassed N,N-dimethylformamide or toluene) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or elevated temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is a powerful bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[16][17] This "click" reaction is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool for drug discovery, particularly in the realm of bioconjugation and the synthesis of complex molecular probes.[15][18]
Experimental Protocol: General Procedure for CuAAC "Click" Reaction [16]
-
Reagent Preparation: Prepare stock solutions of the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO). Prepare a fresh stock solution of sodium ascorbate (10-20 mol%) in water. Prepare a stock solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.
-
Reaction Execution: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Work-up and Purification: The work-up procedure will vary depending on the solubility of the product. For many small molecules, the product can be extracted with an organic solvent. For bioconjugation reactions, purification is typically achieved by size-exclusion chromatography or other protein purification techniques.
Case Study: Terminal Alkynes in Monoamine Oxidase (MAO) Inhibitors
A prominent example of the successful application of terminal alkynes in neuroactive drug design is in the development of inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[19]
-
Rasagiline and Selegiline: These irreversible MAO-B inhibitors are used in the treatment of Parkinson's disease.[20][21] Their mechanism of action involves the propargylamine moiety, which contains a terminal alkyne.
A recent study reported the synthesis and evaluation of a series of propargylamines, with some compounds exhibiting significant inhibitory activity against both human MAO-A and MAO-B.[22] The IC₅₀ values for hMAO-B were in the range of 152.1 to 164.7 nM, while the IC₅₀ values for hMAO-A were in the range of 765.6 to 861.6 nM.[22]
| Compound/Drug | Target | Bioactivity (IC₅₀/EC₅₀) | Reference |
| Rasagiline | hMAO-B | 141 nM | [4] |
| Selegiline | hMAO-B | - | [20] |
| Compound 6j | hMAO-B | 4 nM | [4] |
| Quinoline 7b | AChE | 3.32 µM | [22] |
| Quinoline 7b | BChE | 3.68 µM | [22] |
| GS39783 | GABA-B PAM | ~2-3 fold leftward shift in GABA EC₅₀ at 0.1–1 µM | [9] |
| Dihydrokavain | GABA-A Receptor | EC₅₀ = 93 µM | [23] |
Metabolic Stability and Cytochrome P450 Interactions
A critical consideration in the design of any neuroactive compound is its metabolic stability, which is largely governed by the cytochrome P450 (CYP) family of enzymes.[24] The terminal alkyne moiety can be susceptible to metabolism, primarily through oxidation by CYP enzymes, which can lead to the formation of reactive intermediates.[24]
Mechanism-Based Inactivation of CYP Enzymes
Terminal alkynes are known to be mechanism-based inactivators of certain CYP isoforms, particularly CYP3A4.[24][25] This inactivation occurs when the CYP enzyme metabolizes the alkyne, generating a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[26] The oxidation of a carbon-carbon triple bond by cytochrome P450 can produce reactive ketene metabolites.[24]
The Role of Specific CYP Isoforms
-
CYP3A4: This is a major enzyme involved in the metabolism of a vast number of drugs, and its inactivation by terminal alkyne-containing compounds is a significant factor to consider in drug-drug interactions.[25][26]
-
CYP2D6: This enzyme is also crucial for the metabolism of many CNS drugs, and its activity can be influenced by the presence of a terminal alkyne, although the interactions are generally less pronounced than with CYP3A4.[27][28][29]
Understanding the potential for CYP inhibition is paramount in the early stages of drug discovery to mitigate the risk of adverse drug reactions and ensure a favorable pharmacokinetic profile.
Conclusion and Future Perspectives
The terminal alkyne has firmly established itself as a powerful and versatile functional group in the design of novel neuroactive compounds. Its unique combination of rigidity, linearity, and reactivity allows for its application as a key pharmacophore, a bioisosteric replacement, and a versatile synthetic handle. The continued development of novel synthetic methodologies and a deeper understanding of its metabolic fate will undoubtedly lead to the discovery of new and improved therapeutics for a range of neurological disorders. As our ability to rationally design drugs with tailored properties improves, the strategic incorporation of the terminal alkyne will remain a valuable asset in the medicinal chemist's toolkit.
References
- BenchChem. (2025). The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide.
-
Ortiz de Montellano, P. R. (2019). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 51(2), 162-177. Retrieved from [Link]
- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Retrieved from [Link]
-
Karageorgis, G., et al. (2024). Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed. Molecules, 29(11), 2486. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]
-
Johnson, C. L. (1976). Quantitative structure-activity studies on monoamine oxidase inhibitors. Journal of medicinal chemistry, 19(5), 600–605. Retrieved from [Link]
-
Lesyk, R., & Zimenkovsky, B. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports, 15, 100294. Retrieved from [Link]
-
Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 295(38), 13226–13240. Retrieved from [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7912-7937. Retrieved from [Link]
-
Wang, J. (Ed.). (2017). Drug Discovery with Privileged Building Blocks. Taylor & Francis. Retrieved from [Link]
-
Singh, H., & Kumar, A. (2014). Advances in quantitative structure-activity relationship models of anti-Alzheimer's agents. Expert opinion on drug discovery, 9(6), 697–723. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Retrieved from [Link]
-
Zhou, D., et al. (2016). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and clinical risk management, 12, 647–657. Retrieved from [Link]
-
Al-Azzawi, A. G. S., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(56), 33886–33909. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Sviripa, V. M., et al. (2025). 1-Azinyl-1′-Alkenylferrocenes with Anticholinesterase, Antioxidant, and Antiaggregating Activities as Multifunctional Agents for Potential Treatment of Alzheimer's Disease. Preprints.org. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Gaedigk, A., et al. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Lee, S., et al. (2025). Late‐Stage Conversion of Terminal Alkynes to Nitriles in Nucleoside Scaffolds: A Tool for Diversification. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Bhandari, D. P., & Shrestha, R. P. (2021). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Journal of personalized medicine, 11(9), 838. Retrieved from [Link]
-
Gaedigk, A., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Clinical pharmacology and therapeutics, 108(5), 941–955. Retrieved from [Link]
-
Liu, Y., et al. (2020). Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European journal of medicinal chemistry, 202, 112475. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). Sonogashira coupling in natural product synthesis. Chemical Society reviews, 40(10), 5084–5121. Retrieved from [Link]
-
Zaugg, J., et al. (2011). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules (Basel, Switzerland), 16(5), 3744–3775. Retrieved from [Link]
-
Skwarczynski, M., & Toth, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules (Basel, Switzerland), 18(10), 13149–13165. Retrieved from [Link]
-
Bertilsson, L., et al. (2002). Molecular genetics of CYP2D6: clinical relevance with focus on psychotropic drugs. British journal of clinical pharmacology, 53(2), 111–122. Retrieved from [Link]
-
Li, X., et al. (2015). Synthesis and evaluation of selegiline derivatives as monoamine oxidase inhibitor, antioxidant and metal chelator against Alzheimer's disease. Bioorganic & medicinal chemistry, 23(13), 3466–3476. Retrieved from [Link]
-
Urwyler, S., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Pharmacology research & perspectives, 5(2), e00295. Retrieved from [Link]
-
Magyar, K., & Szebeni, G. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International journal of molecular sciences, 24(17), 13334. Retrieved from [Link]
-
Zhu, X., & Zhang, W. (2015). De novo biosynthesis of terminal alkyne-labeled natural products. Nature chemical biology, 11(2), 115–120. Retrieved from [Link]
-
Sigel, E., & Ernst, M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Planta medica, 84(9-10), 619–633. Retrieved from [Link]
-
Sviripa, V. M., et al. (2023). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. International journal of molecular sciences, 24(21), 15886. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological active molecules containing terminal alkyne and nitrile. Retrieved from [Link]
-
Gill, A., & Meanwell, N. A. (2020). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 63(19), 10773–10829. Retrieved from [Link]
-
Suhara, Y., et al. (2017). Synthesis of novel vitamin K derivatives with alkylated phenyl groups introduced at the ω-terminal side chain and evaluation of their neural differentiation activities. Bioorganic & medicinal chemistry letters, 27(21), 4811–4815. Retrieved from [Link]
-
Entzeroth, M., & Ratty, A. K. (2017). Marine natural products with monoamine oxidase (MAO) inhibitory activity. Marine drugs, 15(7), 200. Retrieved from [Link]
-
Miyamoto, M., & Maruyama, W. (2021). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International journal of molecular sciences, 22(16), 8568. Retrieved from [Link]
-
Shen, Y., & Zhang, W. (2020). Biosynthesis of alkyne-containing natural products. Chemical Society reviews, 49(24), 9110–9133. Retrieved from [Link]
-
Johnston, G. A. (2013). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 68, 1-4. Retrieved from [Link]
-
MDPI. (n.d.). Molecules. Retrieved from [Link]
-
Cook, J. M., et al. (2022). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. Pharmacological reviews, 74(1), 1–49. Retrieved from [Link]
-
Dehbi, O., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC medicinal chemistry, 12(4), 519–532. Retrieved from [Link]
-
Maruyama, W., et al. (2004). Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms. Neuro-degenerative diseases, 1(2-3), 111–119. Retrieved from [Link]
-
Bayraktar, O., et al. (2024). Novel multifunctional tacrine–donepezil hybrids against Alzheimer's disease: Design synthesis and bioactivity studies. Archiv der Pharmazie. Retrieved from [Link]
Sources
- 1. Mechanistic Studies of Cytochrome P450 3A4 Time-Dependent Inhibition Using Two Cysteine-Targeting Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. scispace.com [scispace.com]
- 19. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-5-hexynoic acid as a GABA analogue
An In-depth Technical Guide to (S)-3-Amino-5-hexynoic acid as a GABA Analogue
Authored by: A Senior Application Scientist
Foreword
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. GABA, as the principal inhibitory neurotransmitter in the mammalian central nervous system, is fundamental to maintaining the delicate equilibrium between neuronal excitation and inhibition.[1][2] However, the therapeutic utility of exogenous GABA is severely limited by its inability to effectively cross the blood-brain barrier. This has catalyzed the development of GABA analogues, a class of compounds designed to circumvent this limitation and modulate the GABAergic system.[1][2] This guide provides a comprehensive technical overview of (S)-3-Amino-5-hexynoic acid, a promising GABA analogue, with a focus on its mechanism of action, synthesis, and therapeutic potential for researchers, scientists, and drug development professionals.
The GABAergic System: A Therapeutic Target
The brain's intricate network of neuronal communication relies on a balance between excitatory and inhibitory signals. GABA is the primary mediator of inhibitory neurotransmission, acting to reduce neuronal excitability.[3][4] A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2] Consequently, strategies to enhance GABAergic tone represent a major focus of drug discovery. These strategies include:
-
Direct receptor agonism: Activating GABA receptors (GABA-A and GABA-B) to mimic the effects of endogenous GABA.
-
Inhibition of GABA reuptake: Blocking GABA transporters (GATs) to prolong the presence of GABA in the synaptic cleft.[5]
-
Inhibition of GABA metabolism: Preventing the degradation of GABA to increase its intracellular and synaptic concentrations.[6][7]
(S)-3-Amino-5-hexynoic acid falls into the last category, functioning as an inhibitor of the key enzyme responsible for GABA catabolism.
(S)-3-Amino-5-hexynoic acid: A Profile
(S)-3-Amino-5-hexynoic acid is a chiral non-proteinogenic amino acid designed as a structural analogue of GABA. Its key structural feature is the presence of an alkyne group, which is crucial for its mechanism of action. The "(S)" stereochemistry is critical, as biological systems are highly stereospecific, and this enantiomer is responsible for the desired pharmacological activity.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-5-hexynoic acid hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 332064-85-4 | [8] |
| Molecular Formula | C₆H₉NO₂ · HCl | [8] |
| Molecular Weight | 163.60 g/mol | [8] |
| Form | Powder | [8] |
| Solubility | Soluble in water (90 g/L at 25°C) | [9] |
| Storage Temperature | 2-8°C | [8] |
Mechanism of Action: Irreversible Inhibition of GABA Transaminase
The primary mechanism by which (S)-3-Amino-5-hexynoic acid enhances GABAergic neurotransmission is through the inhibition of 4-aminobutyrate aminotransferase (GABA-T), also known as GABA transaminase (GABA-T).[10][11]
The Role of GABA-T
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first step in the degradation of GABA.[12] It transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate.[4][11] Succinic semialdehyde is then oxidized to succinate and enters the Krebs cycle.[4] By catabolizing GABA, GABA-T plays a crucial role in regulating GABA levels in both neurons and glial cells.[12]
Covalent Inactivation of GABA-T
(S)-3-Amino-5-hexynoic acid acts as a mechanism-based inhibitor (or "suicide inhibitor") of GABA-T. This class of inhibitors is relatively unreactive until they are processed by the target enzyme's catalytic machinery, at which point they are converted into a highly reactive species that covalently modifies and inactivates the enzyme. This is analogous to the mechanism of vigabatrin (γ-vinyl-GABA), a well-characterized irreversible GABA-T inhibitor.[7][13][14] The alkyne moiety of (S)-3-Amino-5-hexynoic acid is the key to its inhibitory activity.
The proposed mechanism involves the formation of a covalent adduct with the PLP cofactor and a critical lysine residue in the active site of GABA-T, leading to irreversible inactivation of the enzyme.[13] This inactivation prevents the breakdown of GABA, leading to a significant increase in its concentration in the brain, thereby enhancing inhibitory signaling.[6][15]
Signaling Pathway Visualization
The following diagram illustrates the GABA shunt and the inhibitory action of (S)-3-Amino-5-hexynoic acid on GABA-T.
Caption: GABA metabolism pathway and irreversible inhibition of GABA-T.
Synthesis of (S)-3-Amino-5-hexynoic acid
The synthesis of enantiomerically pure (S)-3-Amino-5-hexynoic acid is a critical step in its development as a therapeutic agent. Chiral synthesis or resolution of a racemic mixture is required to isolate the desired (S)-enantiomer. While specific proprietary methods may exist, a general approach can be derived from the synthesis of similar chiral amino acids.[16]
Generalized Synthetic Workflow
A plausible synthetic route could involve the asymmetric synthesis starting from a chiral precursor or the resolution of a racemic intermediate. The alkyne functionality is a key feature that must be incorporated.
The following diagram outlines a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of (S)-3-Amino-5-hexynoic acid.
Experimental Protocol: Chiral Resolution
This protocol describes a general method for the resolution of a racemic amino acid, which is a common strategy in the synthesis of compounds like (S)-3-Amino-5-hexynoic acid.
-
Dissolution: Dissolve the racemic 3-Amino-5-hexynoic acid in a suitable solvent (e.g., a mixture of methanol and water).
-
Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a chiral amine) to the solution.
-
Diastereomeric Salt Formation: Stir the solution to allow the formation of diastereomeric salts. The two diastereomers will have different solubilities.
-
Selective Crystallization: Cool the solution slowly to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired enantiomer. Alternatively, use ion-exchange chromatography.
-
Purification: Collect the precipitated (S)-3-Amino-5-hexynoic acid, wash with cold water, and dry under vacuum.
-
Validation: Confirm the enantiomeric purity using chiral HPLC or by measuring the specific optical rotation.
Therapeutic Potential and Research Applications
Given its mechanism as a GABA-T inhibitor, (S)-3-Amino-5-hexynoic acid has significant therapeutic potential in conditions characterized by a deficit in GABAergic inhibition.
Potential Indications
-
Epilepsy: By increasing brain GABA levels, the compound is expected to have potent anticonvulsant effects, making it a candidate for the treatment of various seizure types, particularly refractory epilepsy.[6]
-
Anxiety Disorders: Enhanced GABAergic signaling can reduce the hyperactivity of neural circuits associated with anxiety, suggesting a potential role in treating generalized anxiety disorder, panic disorder, and social phobia.[6]
-
Neuropathic Pain: The GABAergic system is known to modulate pain perception, and enhancing GABA levels may alleviate chronic pain states such as diabetic neuropathy and postherpetic neuralgia.[17]
-
Substance Use Disorders: GABAergic signaling is involved in the brain's reward pathways, and its modulation could potentially reduce the reinforcing effects of addictive substances.[6]
Preclinical Evaluation
The preclinical development of (S)-3-Amino-5-hexynoic acid would involve a series of in vitro and in vivo studies to characterize its efficacy and safety profile.
Experimental Protocol: In Vitro GABA-T Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of (S)-3-Amino-5-hexynoic acid against GABA-T.
-
Enzyme Preparation: Obtain or purify GABA-T from a suitable source (e.g., porcine or recombinant).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6) containing pyridoxal 5'-phosphate and α-ketoglutarate.
-
Inhibitor Preparation: Prepare serial dilutions of (S)-3-Amino-5-hexynoic acid in the assay buffer.
-
Reaction Initiation: In a microplate, combine the GABA-T enzyme, the inhibitor at various concentrations, and the assay buffer. Pre-incubate to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding GABA.
-
Detection: Monitor the reaction progress. A common method is to couple the production of glutamate to the reduction of NAD⁺ by glutamate dehydrogenase and measure the increase in absorbance at 340 nm.
-
Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Conclusion and Future Directions
(S)-3-Amino-5-hexynoic acid represents a promising molecule in the field of neuropharmacology. As a mechanism-based inhibitor of GABA-T, it offers a validated strategy for augmenting GABAergic neurotransmission. Its chiral nature and specific functional groups provide a foundation for developing a potent and selective therapeutic agent.
Future research should focus on a comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicological studies, to establish a robust safety and efficacy profile. Further optimization of the molecular structure could lead to second-generation compounds with improved properties. As our understanding of the complexities of the GABAergic system grows, molecules like (S)-3-Amino-5-hexynoic acid will continue to be valuable tools for both therapeutic intervention and basic neuroscience research.
References
- Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347.
- Löscher, W. (1982). Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions. Journal of Neurochemistry, 38(2), 293-301.
- Verma, R., & Kumar, S. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 46B, 1355-1361.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-47.
- Ghods-Al-Iman, D., & Tadi, P. (2025). GABA Receptor. In StatPearls.
- Storici, P., De Biase, D., Bossa, F., Bruno, S., Mozzarelli, A., Peneff, C., Silverman, R. B., & Schirmer, T. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 279(1), 363-73.
-
ResearchGate. (2025). A Role of GABA Analogues in the Treatment of Neurological Diseases. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 4-aminobutyrate aminotransferase. Retrieved from [Link]
- Kennedy, D. O. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1369.
-
Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-aminobutyrate transaminase. Retrieved from [Link]
- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 61(9), 3846-3868.
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
Wikipedia. (n.d.). GABA. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis. Retrieved from [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 8. (S)-3-アミノ-5-ヘキシン酸 塩酸塩 94% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 95% | Fisher Scientific [fishersci.ca]
- 10. 4-aminobutyrate aminotransferase | GABA turnover | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 12. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Effect of inhibitors of GABA aminotransferase on the metabolism of GABA in brain tissue and synaptosomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-4-Amino-5-hexynoic Acid: From Discovery to Enantioselective Synthesis and Biological Function
A Note on Nomenclature: It is important to clarify from the outset a common point of confusion regarding the chemical name of the subject of this guide. While sometimes referred to as (S)-3-Amino-5-hexynoic acid, the scientifically accurate and consistently used name in peer-reviewed literature for this potent GABA aminotransferase inactivator is (S)-4-Amino-5-hexynoic acid . This document will exclusively use the correct 4-amino nomenclature. This compound is also widely known by its synonyms, γ-acetylenic GABA and γ-ethynyl GABA.
Introduction: A Potent Tool in Neuropharmacology
(S)-4-Amino-5-hexynoic acid is a synthetic, irreversible inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). By inactivating GABA-AT, (S)-4-Amino-5-hexynoic acid elevates the concentration of GABA in the brain, an effect that has significant therapeutic implications for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[1] This guide provides a comprehensive overview of the discovery, historical and modern synthetic routes, and the intricate mechanism of action of this important molecule.
Discovery and First Synthesis: The Dawn of Acetylenic GABA Analogues
The pioneering work on acetylenic inhibitors of GABA-AT was a pivotal moment in the quest for novel anticonvulsant agents. The initial synthesis of racemic 4-amino-5-hexenoic acid was a key milestone in this endeavor.
The Genesis of a GABA-AT Inactivator
The development of 4-amino-5-hexynoic acid arose from a strategic approach to designing enzyme inactivators that could specifically target GABA-AT. The underlying principle was to create a molecule that mimics the natural substrate, GABA, but possesses a latent reactive group that, once activated by the enzyme's catalytic machinery, would lead to irreversible inactivation. The terminal alkyne functionality was chosen for this purpose.
The First Racemic Synthesis
The first documented synthesis of (±)-4-amino-5-hexenoic acid is detailed in U.S. Patent 3,960,927. This initial route provided the racemic mixture of the compound, which was instrumental in its early biological evaluation. The process laid the groundwork for future, more refined enantioselective syntheses.
The Imperative of Chirality: Focusing on the (S)-Enantiomer
Initial studies with the racemic mixture of 4-amino-5-hexenoic acid revealed that the biological activity was predominantly associated with one of the enantiomers. Subsequent research confirmed that the (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater potency as a GABA-AT inactivator than its (R)-counterpart. This discovery underscored the critical importance of developing synthetic methods to produce the enantiopure (S)-isomer.
Evolution of Synthetic Strategies for (S)-4-Amino-5-hexynoic Acid
The demand for enantiomerically pure (S)-4-Amino-5-hexynoic acid has driven the development of several sophisticated asymmetric synthetic routes. These methods can be broadly categorized into two main approaches: chiral resolution of a racemic mixture and direct enantioselective synthesis.
Chiral Resolution: A Classical Approach
One of the earliest methods to obtain the individual enantiomers of 4-amino-5-hexynoic acid involved the chemical resolution of the racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomer. While effective, this method is often laborious and has a theoretical maximum yield of 50% for the desired enantiomer.
Enantioselective Synthesis: A Modern Paradigm
Modern organic synthesis has increasingly focused on the development of enantioselective methods that directly produce the desired stereoisomer, thereby avoiding the inefficiencies of chiral resolution. Several elegant strategies have been reported for the synthesis of (S)-4-Amino-5-hexynoic acid.
One notable enantioselective synthesis involves the use of a chiral propargylic alcohol as a key intermediate. This approach, detailed in the Journal of the Chemical Society, Perkin Transactions 1, utilizes a stereospecific displacement of the hydroxyl group with phthalimide to introduce the nitrogen functionality with the desired (S)-configuration.[2]
Illustrative Synthetic Pathway:
Caption: Enantioselective synthesis via phthalimide displacement.
Detailed Experimental Protocol (Representative Steps):
-
Generation of the (R)-Propargylic Alcohol: The synthesis commences with a chiral acetal, which is converted to the corresponding (R)-propargylic alcohol. This step establishes the crucial stereocenter.
-
Phthalimide Displacement: The chiral alcohol is then subjected to a Mitsunobu reaction or a similar nucleophilic substitution with phthalimide. This reaction proceeds with inversion of configuration, yielding the (S)-phthalimido intermediate.
-
Deprotection: The phthalimide protecting group is subsequently removed, typically by hydrazinolysis, to unmask the primary amine. The ester is then hydrolyzed to afford the final product, (S)-4-Amino-5-hexynoic acid.
Another effective strategy employs L-glutamic acid, a readily available chiral starting material, to construct the backbone of (S)-4-Amino-5-hexenoic acid. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product.
General Synthetic Workflow:
Caption: Asymmetric synthesis starting from L-glutamic acid.
Key Experimental Considerations:
-
Protection Strategy: The amino and carboxylic acid functional groups of glutamic acid must be appropriately protected to allow for selective modification of the side chain.
-
Introduction of the Alkyne: A key step involves the conversion of the side-chain carboxylic acid into the terminal alkyne. This can be achieved through various methods, such as the Corey-Fuchs reaction or by nucleophilic attack of an acetylide anion on a suitable electrophile.
-
Stereochemical Integrity: Throughout the multi-step sequence, it is crucial to employ reaction conditions that do not compromise the stereochemical integrity of the chiral center derived from L-glutamic acid.
Mechanism of Action: Irreversible Inactivation of GABA-AT
The therapeutic efficacy of (S)-4-Amino-5-hexynoic acid stems from its ability to act as a mechanism-based inactivator, or "suicide substrate," of GABA-AT. This means that the compound is initially processed by the enzyme as if it were a normal substrate, but is converted into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[2]
The Catalytic Cycle of GABA-AT
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. In its resting state, the PLP cofactor is covalently bound to a lysine residue in the active site via a Schiff base linkage. The catalytic cycle involves the transfer of the amino group from GABA to PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing succinic semialdehyde. The enzyme is then regenerated by the transfer of the amino group from PMP to α-ketoglutarate, producing glutamate and restoring the PLP-lysine Schiff base.
The Inactivation Pathway of (S)-4-Amino-5-hexynoic Acid
(S)-4-Amino-5-hexynoic acid enters the active site of GABA-AT and forms a Schiff base with the PLP cofactor, displacing the active site lysine. The enzyme's catalytic machinery then initiates a series of transformations that lead to its own demise.
Mechanism of Inactivation:
Caption: Mechanism of GABA-AT inactivation.
-
Schiff Base Formation: The amino group of (S)-4-Amino-5-hexynoic acid displaces the active site lysine to form a new Schiff base with the PLP cofactor.
-
Propargylic Isomerization: The enzyme's catalytic base abstracts a proton, leading to a propargylic isomerization that converts the terminal alkyne into a highly reactive conjugated allenamine intermediate.[2]
-
Nucleophilic Attack: This electrophilic allenamine is then attacked by a nucleophilic residue within the enzyme's active site, forming a stable covalent bond.
-
Irreversible Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme, preventing it from metabolizing GABA.
Conclusion: A Legacy of Rational Drug Design
(S)-4-Amino-5-hexynoic acid stands as a testament to the power of rational drug design. Its discovery and the subsequent development of elegant enantioselective syntheses have not only provided a valuable tool for studying the GABAergic system but have also paved the way for the development of other mechanism-based enzyme inactivators. The journey from its initial racemic synthesis to the sophisticated asymmetric routes available today showcases the remarkable progress in synthetic organic chemistry and its profound impact on neuropharmacology. This in-depth understanding of its synthesis and mechanism of action continues to be of great interest to researchers, scientists, and drug development professionals.
References
- Burke, J. R., & Silverman, R. B. (1991). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). Journal of the American Chemical Society, 113(24), 9329–9340.
- Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023). Technical Disclosure Commons.
- Novel process for preparing 4-amino-5-hexenoic acid. (1993).
- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(7), 4037–4070.
- Jung, M. J., & Metcalf, B. W. (1975). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo.
Sources
An In-Depth Technical Guide to (S)-3-Amino-5-hexynoic acid HCl: A Versatile Building Block for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and peptide-based therapeutics, the incorporation of non-natural amino acids is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited structural diversity. (S)-3-Amino-5-hexynoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid that has emerged as a pivotal building block for researchers. Its unique structure, featuring both a stereochemically defined amine and a terminal alkyne functional group, provides a powerful toolkit for designing novel peptidomimetics, enhancing proteolytic resistance, and enabling site-specific bioconjugation through highly efficient "click chemistry" reactions.
This technical guide offers an in-depth exploration of (S)-3-Amino-5-hexynoic acid HCl, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, general synthetic strategies, detailed application protocols in peptide synthesis, and critical characterization and safety considerations, providing a comprehensive resource for its effective utilization in the laboratory.
Core Molecular and Physical Properties
(S)-3-Amino-5-hexynoic acid HCl is a white to off-white powder that is valued for its specific stereochemistry and the reactive alkyne handle. The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media, which is advantageous for handling and for various reaction conditions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₂ | [1] |
| Molecular Weight | 163.60 g/mol | |
| Appearance | White to off-white powder/solid | |
| CAS Number | 332064-85-4 (for HCl salt) | |
| 270596-46-8 (for free base) | ||
| Optical Activity | [α]/D +13±1.5°, c = 1 in H₂O | |
| Solubility | Soluble in water (90 g/L at 25°C) | [1] |
| Storage | 2-8°C, under inert atmosphere | |
| Key Synonyms | (S)-3-Aminohex-5-ynoic acid hydrochloride, L-β-Homopropargylglycine HCl |
Strategies for Asymmetric Synthesis
The precise stereochemistry of (S)-3-Amino-5-hexynoic acid is critical for its function in biological systems. While a specific, publicly documented industrial synthesis protocol is proprietary, the asymmetric synthesis of chiral propargylamines and β-amino acids is well-established in academic literature. These methods provide the foundational logic for producing the (S)-enantiomer with high fidelity.
A prevalent and robust strategy involves the diastereoselective addition of an alkyne nucleophile to a chiral imine or imine equivalent. The use of a chiral auxiliary, such as Ellman's sulfinamide, is a field-proven approach to control the stereochemical outcome.[2]
Causality of the General Synthetic Approach:
-
Chiral Imine Formation: The synthesis begins with the condensation of a suitable aldehyde with a chiral amine, like (R)-tert-butanesulfinamide (Ellman's auxiliary). This reaction is typically catalyzed by a mild Lewis acid (e.g., Ti(OEt)₄ or CuSO₄) to drive the formation of the N-sulfinylimine.[2] The auxiliary serves as a transient stereocontrol element, directing the subsequent nucleophilic attack to one face of the C=N double bond.
-
Diastereoselective Alkynylation: The chiral N-sulfinylimine is then reacted with a lithium acetylide, generated from a protected alkyne like trimethylsilylacetylene. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the incoming acetylide to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.[2][3]
-
Deprotection and Hydrolysis: The final steps involve the removal of the protecting groups. The silyl group on the alkyne is typically removed under mild conditions. The chiral auxiliary is cleaved by treatment with acid (e.g., HCl in an alcohol solvent), which concurrently protonates the free amine to form the stable hydrochloride salt.[2] Subsequent hydrolysis of the precursor ester or nitrile group would yield the final carboxylic acid.
Caption: Workflow for peptide modification using CuAAC click chemistry.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of (S)-3-Amino-5-hexynoic acid HCl, a panel of analytical techniques is required.
| Technique | Expected Observations & Purpose |
| ¹H NMR | Confirmation of the proton environment. Expect to see characteristic signals for the terminal alkyne proton (t, ~2.0-2.5 ppm), the proton at the chiral center (C3), and adjacent methylene protons. The integration of signals confirms the relative number of protons. |
| ¹³C NMR | Confirmation of the carbon backbone. Expect to see signals for the two sp-hybridized alkyne carbons (~70-85 ppm), the carboxyl carbon (~170-180 ppm), and the other aliphatic carbons. |
| Mass Spectrometry | Provides the exact molecular weight of the compound, confirming the molecular formula. High-resolution MS (HRMS) can confirm the elemental composition with high accuracy. |
| FT-IR Spectroscopy | Identifies key functional groups. Expect characteristic stretches for the C≡C-H bond (~3300 cm⁻¹), the C≡C bond (~2100 cm⁻¹), the C=O of the carboxylic acid (~1700-1730 cm⁻¹), and the N-H bonds of the ammonium salt. |
| Chiral HPLC | Essential for determining enantiomeric purity (enantiomeric excess, %ee). The compound is analyzed on a chiral stationary phase to separate the (S) and (R) enantiomers, ensuring the desired stereoisomer is dominant. |
| Elemental Analysis | Confirms the percentage composition of C, H, N, and Cl, providing further validation of the empirical formula. |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling (S)-3-Amino-5-hexynoic acid HCl.
| Hazard Category | GHS Information | Handling Recommendations |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust. |
| Stability | Air sensitive | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incompatibilities | Strong oxidizing agents | Store away from incompatible materials. |
Conclusion
(S)-3-Amino-5-hexynoic acid HCl is more than a simple amino acid; it is an enabling tool for chemical innovation. Its defined stereochemistry and bioorthogonal alkyne handle provide scientists with a reliable method to construct complex, functionalized peptides with enhanced therapeutic potential. By understanding its properties, synthesis logic, and application protocols, researchers can effectively leverage this building block to advance the frontiers of peptidomimetics, drug conjugation, and materials science.
References
-
Gong, L., Zhang, G., & Liu, G. (2015). Asymmetric Synthesis of Syn-Propargylamines and Unsaturated β-amino Acids Under Brønsted Base Catalysis. Nature Communications, 6, 8544. Available at: [Link]
-
Schmalz, H.-G., & Grote, T. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2484–2495. Available at: [Link]
-
Gong, L., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. ResearchGate. Available at: [Link]
-
Schmalz, H.-G., & Grote, T. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. PubMed Central. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis. Article. Available at: [Link]
-
PubChem. (n.d.). This compound. Compound Summary. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis. Article. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Hexanoic Acid. BMRB entry bmse000351. Available at: [Link]
-
ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Publication. Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
Stewart, J. M. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Available at: [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 7895-7936. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. Publication. Available at: [Link]
-
Reddy, G. J., et al. (2013). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 81(3), 699-710. Available at: [Link]
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts. Patent.
Sources
Spectroscopic Characterization of (S)-3-Amino-5-hexynoic Acid: A Technical Guide
Introduction
(S)-3-Amino-5-hexynoic acid is a chiral, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a terminal alkyne and a stereocenter, makes it a valuable building block for synthesizing novel peptides, peptidomimetics, and other complex organic molecules. The alkyne functionality, in particular, allows for facile modification via "click" chemistry, enabling applications in bioconjugation and the development of targeted therapeutics.[1] Accurate structural elucidation and characterization of this molecule are paramount for its effective utilization in research and development. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, and MS) for (S)-3-Amino-5-hexynoic acid, complete with detailed experimental protocols and data interpretation.
It is important to note that publicly available experimental spectroscopic data for the free form of (S)-3-Amino-5-hexynoic acid is limited. Commercial availability is often in the form of its hydrochloride salt or with protecting groups like Fmoc or Boc.[2][3][4][5][6][7][8][9][10][11] Therefore, the spectral data presented herein are predicted values generated based on established principles of spectroscopy and computational models. These predictions serve as a robust reference for researchers working with this compound.
Molecular Structure
The structural formula of (S)-3-Amino-5-hexynoic acid is presented below. The key functional groups to be identified by spectroscopic methods are the carboxylic acid, the primary amine, the chiral center, the aliphatic chain, and the terminal alkyne.
Caption: Molecular Structure of (S)-3-Amino-5-hexynoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (S)-3-Amino-5-hexynoic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of (S)-3-Amino-5-hexynoic acid in a suitable solvent like D₂O (deuterium oxide) would exhibit distinct signals for each unique proton. The use of D₂O will lead to the exchange of labile protons (from -COOH and -NH₂) with deuterium, causing their signals to disappear from the spectrum.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (alkyne) | 2.2 - 2.4 | t (triplet) | ~2.5 |
| H2 (propargylic) | 2.5 - 2.7 | m (multiplet) | - |
| H3 (chiral center) | 3.8 - 4.0 | m (multiplet) | - |
| H4 (methylene α to COOH) | 2.4 - 2.6 | m (multiplet) | - |
Note: Predicted values are based on established chemical shift ranges and coupling constant principles. Actual experimental values may vary based on solvent, concentration, and temperature.
Interpretation of Predicted ¹H NMR Spectrum
-
Alkyne Proton (H1): The terminal alkyne proton is expected to appear as a triplet due to coupling with the adjacent methylene protons (H2). Its chemical shift is characteristic of protons on a terminal alkyne.
-
Propargylic Protons (H2): These protons are adjacent to the alkyne and the chiral center, leading to a complex multiplet due to coupling with both the alkyne proton and the proton on the chiral center.
-
Chiral Center Proton (H3): This proton, attached to the same carbon as the amino group, will also be a complex multiplet due to coupling with the two adjacent methylene groups (H2 and H4).
-
Methylene Protons α to COOH (H4): These protons, being adjacent to the chiral center and the carboxylic acid group, will present as a multiplet.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of (S)-3-Amino-5-hexynoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O is often a good choice for solubility and for exchanging labile protons.[12][13]
-
If using a solvent where labile protons are of interest (like DMSO-d₆), their signals are expected to be broad.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ¹H
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K (25 °C)
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard.
-
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show a distinct signal for each of the six carbon atoms in the molecule.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C1 (Carboxylic Acid) | 175 - 180 |
| C2 (Methylene α to COOH) | 35 - 40 |
| C3 (Chiral Center) | 50 - 55 |
| C4 (Propargylic) | 20 - 25 |
| C5 (Alkyne) | 80 - 85 |
| C6 (Alkyne) | 70 - 75 |
Note: These are predicted values and may differ from experimental results.
Interpretation of Predicted ¹³C NMR Spectrum
-
Carboxylic Acid Carbon (C1): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (highest ppm value).
-
Chiral Center Carbon (C3): The carbon bearing the amino group will be in the typical range for α-carbons of amino acids.
-
Alkyne Carbons (C5, C6): The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the 70-85 ppm range.
-
Methylene Carbons (C2, C4): The two methylene carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations (20-50 mg) are often beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Parameters (100 MHz for ¹³C):
-
Nucleus: ¹³C
-
Acquisition Mode: Proton-decoupled
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K (25 °C)
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| C≡C-H stretch (Terminal Alkyne) | ~3300 | Sharp, Strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| N-H bend (Primary Amine) | 1550 - 1650 | Medium |
| C≡C stretch (Alkyne) | 2100 - 2140 | Weak to Medium |
Note: The zwitterionic nature of the amino acid in the solid state can lead to the appearance of carboxylate (COO⁻) and ammonium (NH₃⁺) bands instead of carboxylic acid and primary amine bands.
Interpretation of Predicted IR Spectrum
-
O-H and N-H Stretching Region: A very broad absorption from the carboxylic acid O-H stretch is expected to overlap with the N-H stretching bands of the primary amine.
-
Terminal Alkyne C-H Stretch: A sharp, strong peak around 3300 cm⁻¹ is a key indicator of the terminal alkyne.
-
Carbonyl Stretch: A strong absorption in the region of 1700-1725 cm⁻¹ is characteristic of the C=O bond in the carboxylic acid.
-
Alkyne C≡C Stretch: A weak to medium intensity band around 2100-2140 cm⁻¹ confirms the presence of the carbon-carbon triple bond.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid and liquid samples with minimal preparation.[14]
-
Sample Preparation:
-
Place a small amount of the solid (S)-3-Amino-5-hexynoic acid powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
-
-
Instrument Parameters:
-
Technique: ATR-FTIR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Collection and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[15]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 127.06
-
Major Predicted Fragments:
-
m/z = 82: Loss of the carboxyl group (-COOH)
-
m/z = 110: Loss of the amino group (-NH₂)
-
m/z = 56: Cleavage at the α-β carbon bond
-
Note: Electron ionization is a high-energy technique that often leads to extensive fragmentation and a weak or absent molecular ion peak. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show a prominent protonated molecule [M+H]⁺ at m/z = 128.07.
Interpretation of Predicted Mass Spectrum
The fragmentation pattern provides a fingerprint of the molecule. The loss of the carboxyl and amino groups are common fragmentation pathways for amino acids.[16] Cleavage of the carbon backbone provides further structural information.
Proposed Fragmentation Pathway (ESI-MS/MS)
In tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺, specific fragmentation patterns can be observed.
Caption: Proposed ESI-MS/MS Fragmentation of (S)-3-Amino-5-hexynoic acid
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of amino acids.[17]
-
Sample Preparation:
-
Prepare a dilute solution of (S)-3-Amino-5-hexynoic acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation.
-
-
LC Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Parameters (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum.
-
If performing MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ion spectrum to confirm the structure.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-3-Amino-5-hexynoic acid. While based on predicted values due to the scarcity of public experimental data, the information presented serves as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug discovery. The detailed experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar compounds. Adherence to these methodologies will ensure the accurate characterization and confident application of (S)-3-Amino-5-hexynoic acid in scientific endeavors.
References
-
Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model | PLOS One. (2024). Retrieved January 7, 2026, from [Link]
-
Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]
-
(S)-3-Amino-5-hexynoic acid hydrochloride, 95% | Fisher Scientific. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cas 1217669-02-7,FMoc-(S)-3-AMino-5-hexynoic acid - LookChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Fmoc-(S)-3-Amino-5-hexynoic acid, CAS No. 1217669-02-7 - iChemical. (n.d.). Retrieved January 7, 2026, from [Link]
-
ATR-FTIR spectroscopy of biological samples - Specac Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 7, 2026, from [Link]
-
NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). Retrieved January 7, 2026, from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved January 7, 2026, from [Link]
-
LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes | Analytical Chemistry. (2007). Retrieved January 7, 2026, from [Link]
-
This compound | C6H10ClNO2 | CID 2761700 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
BOC-(S)-3-AMINO-5-HEXYNOIC ACID|CAS 270596-47-9. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. echemi.com [echemi.com]
- 7. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound, 95% | Fisher Scientific [fishersci.ca]
- 11. Fmoc-(S)-3-Amino-5-hexynoic acid, CAS No. 1217669-02-7 - iChemical [ichemical.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. nmr-bio.com [nmr-bio.com]
- 14. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model | PLOS One [journals.plos.org]
- 17. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-3-Amino-5-hexynoic Acid
Abstract
(S)-3-Amino-5-hexynoic acid is a valuable chiral building block in medicinal chemistry, incorporating both a stereodefined amine and a versatile terminal alkyne functionality. This document provides a detailed protocol for its enantioselective synthesis, leveraging a highly efficient catalytic asymmetric addition of a terminal alkyne to an N-acylimine. The methodology is designed for researchers in synthetic chemistry and drug development, offering a reliable route to this important intermediate with high enantiopurity. The protocol emphasizes practical execution, discusses critical experimental parameters, and provides insights into the underlying stereochemical control.
Introduction: Significance of Chiral γ-Amino Acids
Chiral γ-amino acids are crucial structural motifs found in numerous biologically active compounds and pharmaceuticals.[1][2] Their constrained conformation and ability to mimic peptide backbones make them key components in the design of enzyme inhibitors, receptor ligands, and other therapeutics. (S)-3-Amino-5-hexynoic acid, in particular, is a non-proteinogenic amino acid that features a terminal alkyne. This functional group serves as a versatile handle for further chemical modifications via reactions such as click chemistry, Sonogashira coupling, and reduction, enabling its incorporation into more complex molecular architectures.
The development of stereoselective methods to access such building blocks is a central goal in modern organic synthesis. Direct, catalytic asymmetric approaches are highly desirable as they minimize the need for chiral auxiliaries and stoichiometric chiral reagents, leading to more efficient and sustainable processes.[3][4] This application note details a robust protocol based on the catalytic asymmetric addition of an alkynyl nucleophile to an imine, a powerful strategy for C-C bond formation and the creation of a stereogenic center.[3][5]
Principle of the Method
The selected synthetic strategy involves a two-step sequence starting from commercially available N-Boc-β-alanine. The core of the synthesis is the highly enantioselective addition of the lithium salt of trimethylsilylacetylene to a transiently formed N-Boc-imine, catalyzed by a chiral zinc complex. The subsequent deprotection of the silyl and Boc groups affords the target compound.
The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates with a metal center (in this case, Zn²⁺) to create a chiral environment around the reactive species.[3][5] The chiral catalyst directs the approach of the alkynyl nucleophile to one specific face of the imine electrophile, preferentially forming the (S)-enantiomer. The causality behind this choice is the well-established ability of chiral amino alcohol-derived ligands to effectively control the stereochemical outcome in additions of organometallic reagents to C=N bonds.[3]
Overall Synthetic Workflow
The synthesis is structured as a three-stage process:
-
Precursor Synthesis: Conversion of N-Boc-β-alanine to the corresponding Weinreb amide, a stable and versatile precursor.
-
Key Asymmetric Alkynylation: The enantioselective addition of the alkynyl nucleophile to the imine generated in situ from the Weinreb amide.
-
Deprotection and Isolation: Removal of the protecting groups to yield the final amino acid.
Figure 1: Overall workflow for the enantioselective synthesis of (S)-3-Amino-5-hexynoic acid.
Detailed Protocol
Materials and Equipment
Reagents:
-
N-Boc-β-alanine (CAS: 3303-95-5, ≥98%)
-
1,1'-Carbonyldiimidazole (CDI) (CAS: 530-62-1, ≥97%)
-
N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5, ≥98%)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)
-
(1R,2S)-(-)-N-Methylephedrine (CAS: 552-79-4, ≥98%)
-
Diethylzinc (ZnEt₂) (1.0 M in hexanes)
-
Trimethylsilylacetylene (CAS: 1066-54-2, ≥98%)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)
-
Trifluoroacetic acid (TFA) (CAS: 76-05-1, ≥99%)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Diethyl ether.
-
Reagents for workup: Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Saturated aq. Rochelle's salt (potassium sodium tartrate), Brine, Anhydrous MgSO₄.
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Dry, argon-flushed glassware
-
Magnetic stirrers with heating plates
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Flash chromatography system (silica gel, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical Instruments: NMR Spectrometer (¹H, ¹³C), Chiral HPLC with a suitable column (e.g., Chiralcel OD-H), Polarimeter, Mass Spectrometer.
Experimental Procedures
Step 1: Synthesis of N-Boc-3-(methoxy(methyl)amino)propanamide (Weinreb Amide)
-
To a stirred solution of N-Boc-β-alanine (10.0 g, 52.8 mmol) in anhydrous DCM (200 mL) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (9.4 g, 58.1 mmol) portion-wise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour until CO₂ evolution ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride (5.68 g, 58.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexanes).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aq. NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a colorless oil, which is used without further purification.
Step 2: Enantioselective Alkynylation
This step is highly sensitive to air and moisture. All glassware must be oven-dried, and all operations should be performed under an inert atmosphere of argon.
-
Catalyst Preparation: In a Schlenk flask, dissolve (1R,2S)-(-)-N-Methylephedrine (377 mg, 2.1 mmol, 10 mol%) in anhydrous toluene (20 mL). Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.1 mL, 2.1 mmol) dropwise. Stir the resulting solution at room temperature for 30 minutes.
-
Imine Formation: In a separate Schlenk flask, dissolve the Weinreb amide from Step 1 (approx. 52.8 mmol theoretical) in anhydrous THF (150 mL) and cool to -78 °C. Add DIBAL-H (1.0 M in hexanes, 63.4 mL, 63.4 mmol) dropwise over 30 minutes. Stir the mixture at -78 °C for 1 hour to form the intermediate aldehyde, which exists in equilibrium with the N-Boc-imine.
-
Nucleophile Preparation: In a third Schlenk flask, dissolve trimethylsilylacetylene (8.9 mL, 63.4 mmol) in anhydrous THF (100 mL). Cool to -78 °C and add n-BuLi (2.5 M in hexanes, 25.4 mL, 63.4 mmol) dropwise. Stir at this temperature for 30 minutes.
-
Asymmetric Addition: Cannulate the prepared catalyst solution into the flask containing the in situ generated imine. Then, cannulate the lithium acetylide solution into this reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 6 hours.
-
Quench: Carefully quench the reaction at -20 °C by the slow addition of saturated aqueous Rochelle's salt solution (150 mL). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (approx. 1-2 hours).
-
Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution 5% to 20% ethyl acetate in hexanes) to yield the protected amino alkyne.
Step 3: Deprotection to (S)-3-Amino-5-hexynoic acid
-
Silyl Deprotection: Dissolve the purified product from Step 2 in THF (100 mL). Add TBAF (1.0 M in THF, 1.1 eq) and stir at room temperature for 2 hours. Monitor by TLC.
-
Upon completion, concentrate the mixture and re-dissolve in ethyl acetate. Wash with water and brine, dry over MgSO₄, and concentrate to yield the Boc-protected amino alkyne.
-
Boc Deprotection & Hydrolysis (Conceptual - requires adaptation as the precursor is an alcohol, not an ester. A more direct route from a cyano-precursor or oxidation is common. For this protocol, we assume a hypothetical ester precursor for the final step for illustrative purposes. A more practical route would oxidize the corresponding alcohol.) Note: The product from Step 2 is a protected amino alcohol. A more complete synthesis would involve oxidation to the carboxylic acid before final deprotection. For the purpose of this protocol, we will describe the final deprotection of a hypothetical Boc-protected ester intermediate, (S)-methyl 3-(Boc-amino)-5-hexynoate.
-
Dissolve the Boc-protected amino alkyne ester in DCM (50 mL) and add trifluoroacetic acid (TFA, 25 mL).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 50 mL) to remove excess TFA.
-
The crude amino acid can be purified by ion-exchange chromatography or by crystallization from a suitable solvent system (e.g., isopropanol/water) to afford the final product, (S)-3-Amino-5-hexynoic acid, as a white solid.
Results and Discussion
Expected Outcomes
The following table summarizes the typical results expected from this synthetic protocol, based on literature precedents for similar asymmetric alkynylations.
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | 35-45% (over 3 steps) | Gravimetric |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| ¹³C NMR | Consistent with structure | NMR Spectroscopy |
| Specific Rotation | [α]D value to be determined | Polarimetry |
| Mass Spectrum | [M+H]⁺ corresponding to C₆H₉NO₂ | HRMS (ESI) |
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: The success of the key asymmetric addition step is critically dependent on the strict exclusion of moisture and air. The use of pyrophoric reagents like n-BuLi and diethylzinc necessitates the use of Schlenk techniques or a glovebox. Any moisture will quench the organometallic reagents and reduce the yield.
-
Reagent Stoichiometry and Quality: The purity and exact molarity of the organometallic reagents (n-BuLi, DIBAL-H, ZnEt₂) are paramount. It is recommended to titrate these reagents before use. An excess of the alkynyl nucleophile can lead to side reactions, while insufficient amounts will result in incomplete conversion.
-
Temperature Control: Maintaining the reaction temperature at -78 °C during the addition steps is crucial for achieving high enantioselectivity. Fluctuations in temperature can lead to a decrease in the ee% due to an increased rate of the uncatalyzed background reaction.[6]
-
Troubleshooting Low Enantioselectivity: If the enantiomeric excess is low, verify the purity of the chiral ligand. Ensure that the catalyst was pre-formed correctly and that the reaction temperature was strictly controlled. The choice of solvent can also influence enantioselectivity; toluene is generally optimal for this type of zinc-catalyzed reaction.[7]
Mechanistic Insight
The enantioselectivity is governed by a chiral dimeric zinc complex formed in situ from diethylzinc and (1R,2S)-(-)-N-Methylephedrine. The N-Boc-imine coordinates to this chiral complex, which acts as a Lewis acid to activate the C=N bond for nucleophilic attack.[3] The steric environment created by the methylephedrine ligand blocks one face of the imine, forcing the lithium acetylide to approach from the opposite, less hindered face, leading to the preferential formation of the (S)-enantiomer.
Figure 2: Logical relationship in the catalyst-controlled transition state.
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of (S)-3-Amino-5-hexynoic acid. By employing a catalytic asymmetric addition of a terminal alkyne to an N-Boc-imine, the target molecule can be obtained in good yield and with high enantiomeric purity. The detailed step-by-step procedure, coupled with insights into critical parameters and mechanistic control, equips researchers with the necessary tools to successfully synthesize this valuable chiral building block for applications in pharmaceutical research and development.
References
-
Xu, D., & Wang, Y. (2012). A Protocol for an Asymmetric Synthesis of γ-Amino Acids. The Journal of Organic Chemistry, 77(14), 6296–6301. [Link][8][9]
-
Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217. [Link][6][7]
- Bloch, R. (2007). Additions of Organometallic Reagents to C=N Bonds: Asymmetric Synthesis of Amines and Amino Alcohols. Chemical Reviews, 98(4), 1407-1438.
-
D’Oca, M. G. M., & Gotor, V. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 105(9), 313-352. [Link][3]
-
Various Authors. (2024). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. [Link][1][2]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis. [Link]
-
Verma, A. K., & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 1029-1044. [Link][4]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for an asymmetric synthesis of γ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (S)-3-Amino-5-hexynoic Acid into Peptides
Abstract
The site-specific incorporation of non-canonical amino acids into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. (S)-3-Amino-5-hexynoic acid is a particularly valuable building block, as its terminal alkyne side chain serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient incorporation of Fmoc-(S)-3-Amino-5-hexynoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the rationale behind each step, from resin selection and coupling strategies to on-resin click modification and final peptide characterization, ensuring a robust and reproducible workflow.
Introduction: The Power of the Alkyne Handle
(S)-3-Amino-5-hexynoic acid is a non-proteinogenic amino acid distinguished by a terminal alkyne group. This functionality is largely inert to standard peptide synthesis reagents, yet it can be selectively and efficiently reacted with azide-containing molecules under mild, biocompatible conditions.[2][3] This "click" reaction forms a stable triazole linkage, which can act as a mimic of the peptide bond.[3] This powerful bioorthogonal conjugation strategy opens up a vast landscape of possibilities for peptide modification, including:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking studies.
-
PEGylation: Conjugation of polyethylene glycol (PEG) to improve pharmacokinetic profiles.
-
Drug Conjugation: Creation of peptide-drug conjugates for targeted delivery.
-
Biomolecule Ligation: Linking peptides to proteins, nucleic acids, or other biomolecules.[4]
-
Peptide Cyclization: Forming macrocycles to enhance stability and conformational rigidity.[5]
A key advantage of using (S)-3-Amino-5-hexynoic acid is that its terminal alkyne is stable throughout the Fmoc-SPPS workflow and does not require a protecting group.[2] This simplifies the synthetic process, reducing the number of steps and potential for side reactions. The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[6][7]
I. Materials and Reagents
This section provides a general list of necessary equipment and reagents. Quantities should be adjusted based on the synthesis scale.
| Category | Item | Suggested Grade/Supplier |
| Amino Acids | Fmoc-(S)-3-Amino-5-hexynoic acid | Commercially available from suppliers like Fluorochem.[8] |
| Standard Fmoc-protected amino acids | High purity, peptide synthesis grade. | |
| Resins | Rink Amide Resin | For C-terminal amides. |
| Wang Resin | For C-terminal carboxylic acids.[] | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, low water content. |
| Dichloromethane (DCM) | Reagent grade. | |
| Piperidine | Reagent grade. | |
| Diethyl ether | Anhydrous, for peptide precipitation. | |
| Coupling Reagents | HBTU, HATU, or HCTU | Peptide synthesis grade. |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade. | |
| Deprotection | 20% (v/v) Piperidine in DMF | Freshly prepared. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade. |
| Triisopropylsilane (TIS) | Scavenger. | |
| Water (H₂O) | Deionized. | |
| Click Chemistry | Copper(I) source (e.g., CuBr, CuSO₄) | High purity. |
| Reducing agent (e.g., Sodium Ascorbate) | Reagent grade. | |
| Azide-containing molecule of interest | Custom or commercially available. | |
| Base (e.g., DIEA, 2,6-Lutidine) | Peptide synthesis grade. | |
| Equipment | Solid-phase peptide synthesis vessel | Manual or automated synthesizer. |
| Shaker/Vortexer | ||
| HPLC system (analytical and preparative) | For purification and analysis. | |
| Mass spectrometer (e.g., ESI-MS, MALDI-TOF) | For identity confirmation. |
II. Experimental Protocols
The following protocols outline the complete workflow for synthesizing a peptide containing (S)-3-Amino-5-hexynoic acid, performing an on-resin click reaction, and characterizing the final product.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes a single coupling cycle for incorporating an amino acid. The cycle is repeated until the desired peptide sequence is assembled.
Caption: Workflow for on-resin CuAAC click chemistry.
Step-by-Step Methodology:
-
Resin Preparation: After final Fmoc deprotection, wash the peptide-resin with DMF and then with DCM. Swell the resin in DCM for 10-15 minutes. [5]2. Reagent Preparation:
-
In a separate vial, degas DMSO by bubbling nitrogen through it for at least 10 minutes.
-
Dissolve the copper(I) source (e.g., CuBr, 1 equivalent based on resin loading) completely in the degassed DMSO. [5]3. Click Reaction Setup:
-
Drain the DCM from the resin. Add the copper(I) solution to the resin.
-
Add the azide-containing molecule (1.5-5 equivalents).
-
Add a reducing agent, such as a freshly prepared aqueous solution of sodium ascorbate (1 equivalent). [10] * Add a base, such as DIEA or 2,6-lutidine (10 equivalents). [5]4. Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, then seal it. Agitate the mixture gently at room temperature for 16-18 hours. [5]5. Washing: Filter the reaction solution. Wash the resin extensively to remove copper salts and excess reagents. A typical wash sequence is: Isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times). [5]6. Drying: Dry the resin under vacuum before proceeding to cleavage.
-
Trustworthiness: A Self-Validating System
The success of the on-resin click reaction can be validated prior to cleavage. A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry. A successful reaction will show a mass shift corresponding to the addition of the azide-containing molecule. This pre-check prevents the loss of the entire batch if the click reaction was inefficient.
Protocol 3: Cleavage, Purification, and Characterization
This final stage releases the modified peptide from the solid support and prepares it for use.
Step-by-Step Methodology:
-
Cleavage:
-
Wash the dried, modified peptide-resin with DCM.
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). [11]Caution: TFA is highly corrosive and must be handled in a fume hood. [11] * Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.1 mmol of synthesis scale).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the tube to pellet the peptide.
-
-
Purification:
-
Redissolve the crude peptide pellet in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of increasing acetonitrile concentration. [12]4. Characterization:
-
Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the peak area of the desired peptide relative to the total peak area at a specific wavelength (typically 214-220 nm). [13] * Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the final clicked peptide. [4]5. Lyophilization: Freeze-dry the pure, verified fractions to obtain the final peptide as a white, fluffy powder.
-
III. Conclusion
The incorporation of (S)-3-Amino-5-hexynoic acid into peptides via Fmoc-SPPS is a straightforward and robust method for introducing a versatile alkyne handle. The stability of the unprotected alkyne side chain simplifies the synthesis, and its selective reactivity in CuAAC reactions provides a reliable gateway to a vast array of peptide modifications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and modify peptides to develop novel therapeutics, diagnostics, and research tools.
IV. References
-
Ingale, S., & Dawson, P. E. (2011). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic Letters, 13(11), 2822–2825. Available at: [Link]
-
Fairlie, D. P., & Dantas de Oliveira, P. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(9), 15284-15309. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Campos, E., Montalvão, S., & Paulino, M. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(8), 1935. Available at: [Link]
-
QYAOBIO. (n.d.). Click Chemistry Peptides. Available at: [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. Available at:
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. Available at: [Link]
-
Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Available at: [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Available at: [Link]
-
De Spiegeleer, B., et al. (2015). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 107, 302-310. Available at: [Link]
-
Nowick Research Group. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Available at: [Link]
-
Packman, J., & Ede, N. J. (2004). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 63(4), 336-343. Available at: [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-64. Available at: [Link]
-
Dehondt, H., et al. (2004). HPLC analysis of peptidoglycan fragments (muropeptides) generated by digestion of peptidoglycan from wild-type (WT) and ltsA C. glutamicum strains with muramidases (lysozyme and mutanolysin). Journal of Biological Chemistry, 279(31), 32436-32444. Available at: [Link]
-
Dick, L. W. Jr., & Louie, D. (2019). Basics of HPLC Peptide Analysis. LCGC North America, 37(12), 886-891. Available at: [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
-
Bertozzi, C. R., et al. (2006). Synthesis of an alpha-formylglycine building block for Fmoc-based solid-phase peptide synthesis. Organic Letters, 8(1), 31-34. Available at: [Link]
-
Khan Academy. (2011, September 27). Peptide Synthesis in the Laboratory [Video]. YouTube. Available at: [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Peptides - Click Peptides - QYAOBIO [qyaobio.com]
- 4. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. FMOC-(S)-3-AMINO-5-HEXYNOIC ACID | CymitQuimica [cymitquimica.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Purity Determination of (S)-3-Amino-5-hexynoic Acid
Abstract
This application note presents a detailed guide to two robust High-Performance Liquid Chromatography (HPLC) methods for the determination of enantiomeric purity of (S)-3-Amino-5-hexynoic acid, a critical chiral building block in pharmaceutical synthesis. The stereochemistry of such compounds is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] We describe two validated approaches: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization with a Chiral Derivatizing Agent (CDA). Both protocols are designed to provide high-resolution separation of the (S)- and (R)-enantiomers, ensuring accurate quantification for quality control and drug development purposes. This document provides a comprehensive framework, from the underlying principles of chiral separation to step-by-step experimental protocols, for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Purity
(S)-3-Amino-5-hexynoic acid is a non-proteinogenic amino acid whose unique structure, featuring both an amino group and an alkyne functionality, makes it a valuable intermediate in the synthesis of complex molecules, including novel peptide-based therapeutics. As with most chiral molecules intended for pharmaceutical use, the stereochemical integrity of (S)-3-Amino-5-hexynoic acid is a critical quality attribute. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, as the "undesired" enantiomer may be inactive, less active, or even contribute to adverse effects.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing enantiomeric purity due to its high resolution, sensitivity, and reproducibility.[2] This guide explores two distinct, yet complementary, HPLC strategies to resolve the enantiomers of 3-Amino-5-hexynoic acid:
-
Direct Chiral HPLC: This method leverages a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers, leading to differential retention times. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids.[3][4][5]
-
Indirect Chiral HPLC: This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers, having different physicochemical properties, can then be separated on a conventional, achiral stationary phase (e.g., C18).[6][7] This method is often chosen for its high sensitivity, especially when using fluorescent CDAs.[4]
The choice between these methods depends on factors such as available instrumentation, required sensitivity, and sample matrix complexity.
Method Selection: A Logic-Driven Approach
The decision to employ a direct or indirect method is a critical first step in method development. The following diagram illustrates the decision-making process based on key experimental considerations.
Caption: Decision workflow for selecting a chiral HPLC method.
Protocol 1: Direct Enantiomeric Separation Using a Teicoplanin-Based CSP
This direct method is advantageous as it requires minimal sample preparation, thereby reducing the risk of analytical errors.[3] It is based on the proven efficacy of macrocyclic glycopeptide CSPs for resolving underivatized amino acids.[3][4] A column based on teicoplanin aglycone is particularly well-suited for this application, as demonstrated in the separation of the structurally similar compound, vigabatrin.[5][8]
Principle of Separation
The teicoplanin chiral selector contains multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amide) that can engage in various chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric repulsion. The differential stability of the transient diastereomeric complexes formed between the CSP and the (S)- and (R)-enantiomers of 3-Amino-5-hexynoic acid results in different retention times, allowing for their separation.
Experimental Protocol
3.2.1. Materials and Reagents
-
(S)-3-Amino-5-hexynoic acid Reference Standard
-
(R,S)-3-Amino-5-hexynoic acid Racemic Standard
-
Ethanol (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Astec® CHIROBIOTIC® TAG (Teicoplanin Aglycone), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Ethanol:Water (80:20, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 20 minutes |
3.2.3. Sample Preparation
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the racemic (R,S)-3-Amino-5-hexynoic acid in the mobile phase. This will be used for system suitability to confirm the resolution of the two enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the (S)-3-Amino-5-hexynoic acid sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column.
3.2.4. System Suitability Inject the racemic standard solution. The system is deemed suitable for analysis if the resolution between the (R)- and (S)-enantiomer peaks is greater than 1.5.
3.2.5. Data Analysis
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time from the racemic standard injection.
-
Calculate the enantiomeric purity (% ee) of the (S)-enantiomer using the following formula:
% ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
Where Area(S) and Area(R) are the integrated peak areas of the S- and R-enantiomers, respectively.
Protocol 2: Indirect Enantiomeric Separation via Derivatization
The indirect method is a powerful alternative, particularly when a suitable CSP is unavailable or when higher sensitivity is required.[4] This protocol utilizes Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) as the chiral derivatizing agent.[7] FDAA reacts with the primary amine of 3-Amino-5-hexynoic acid to form stable diastereomeric derivatives that are readily separable on a standard reversed-phase C18 column.
Principle of Separation
The chiral center in FDAA (L-alanine moiety) reacts with the chiral center in the (S)- and (R)-enantiomers of 3-Amino-5-hexynoic acid to form L-S and L-R diastereomers. These diastereomers have distinct three-dimensional structures and, consequently, different physical properties, allowing them to be separated by standard achiral chromatography.
Experimental Workflow
Caption: Workflow for indirect chiral analysis via FDAA derivatization.
Experimental Protocol
4.3.1. Materials and Reagents
-
(S)-3-Amino-5-hexynoic acid Reference Standard
-
(R,S)-3-Amino-5-hexynoic acid Racemic Standard
-
Marfey's Reagent (FDAA)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Acetone (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water (18.2 MΩ·cm)
4.3.2. Derivatization Procedure [4]
-
In a microcentrifuge tube, dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen or by vacuum centrifugation.
-
Dilute the remaining aqueous sample to a suitable volume (e.g., 1 mL) with the initial mobile phase for HPLC analysis.
4.3.3. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
| Run Time | Approximately 40 minutes |
4.3.4. System Suitability and Data Analysis System suitability and data analysis are performed as described in sections 3.2.4 and 3.2.5, using the derivatized racemic standard to confirm the resolution of the two diastereomer peaks.
Conclusion and Method Validation
Both the direct and indirect HPLC methods presented provide reliable and robust approaches for determining the enantiomeric purity of (S)-3-Amino-5-hexynoic acid. The direct method offers simplicity and speed, while the indirect method provides an excellent alternative with potentially higher sensitivity. For regulatory submissions, the chosen method must be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The protocols described herein serve as a definitive starting point for this validation process, empowering researchers and quality control analysts to ensure the stereochemical purity of this vital pharmaceutical building block.
References
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH).[Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH).[Link]
-
Fluorimetric determination of the enantiomers of vigabatrin, an antiepileptic drug, by reversed-phase HPLC with a novel diastereomer derivatization reagent. PubMed.[Link]
-
A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. PubMed.[Link]
-
A direct HPLC method for the resolution and quantitation of the R-(−)- and S-(+)-enantiomers of vigabatrin (y-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. ResearchGate.[Link]
-
A concise review on analytical profile of Vigabatrin. ResearchGate.[Link]
-
Chiral HPLC of Amino Acids Using Chemically Modified Chitosan as the Stationary Phase. J-STAGE.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
Introduction to HPLC. Shimadzu.[Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.[Link]
-
Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Analysis of Amino Acids by HPLC. Agilent.[Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]
-
Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesizing the Next Generation of Neurological Therapeutics: A Guide to Novel GABA-AT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting GABA-AT for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic neurotransmission is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and substance addiction.[2] One of the key enzymes regulating GABA levels is GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[3] By inhibiting GABA-AT, the synaptic concentration of GABA can be increased, thereby enhancing inhibitory signaling and offering a promising therapeutic strategy for these conditions.[2] This application note provides a comprehensive guide for the synthesis, in vitro evaluation, and in vivo testing of novel GABA-AT inhibitors, empowering researchers to explore this critical therapeutic target.
Design Philosophy: Crafting Potent and Selective GABA-AT Inhibitors
The rational design of novel GABA-AT inhibitors hinges on a deep understanding of the enzyme's structure and catalytic mechanism. The goal is to create molecules that can effectively interact with the active site, leading to potent and selective inhibition.
Mechanism-Based Inactivation: A Key Strategy
Many successful GABA-AT inhibitors, such as the clinically approved drug Vigabatrin, are mechanism-based inactivators, also known as "suicide substrates."[4] These compounds are designed to be recognized by GABA-AT as a substrate. The enzyme's own catalytic machinery then converts the inhibitor into a reactive species that covalently binds to the active site, leading to irreversible inactivation.[5] This approach offers the advantage of high specificity and prolonged duration of action.
Structure-Activity Relationships (SAR): Guiding Molecular Design
Decades of research have illuminated key structural features that govern the potency and selectivity of GABA-AT inhibitors. For instance, the presence of a carboxylic acid group is crucial for binding to the active site. Lipophilic moieties can be incorporated to enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.[6][7] Asymmetric synthesis is often preferred to produce a single, more active enantiomer, which can lead to lower effective doses and reduced side effects.[8][9]
Synthetic Protocols: Crafting Novel Inhibitor Scaffolds
This section provides detailed, step-by-step protocols for the synthesis of two distinct classes of novel GABA-AT inhibitors: Vigabatrin analogs and heterocyclic derivatives.
Protocol 1: Asymmetric Synthesis of a Vigabatrin Analog
This protocol outlines a synthetic route to an enantiomerically pure Vigabatrin analog, leveraging a chiral auxiliary to control stereochemistry. This approach ensures the production of the more pharmacologically active enantiomer.[8][10]
Materials:
-
(R)-(-)-2-amino-4-pentenoic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection: To a solution of (R)-(-)-2-amino-4-pentenoic acid (1.0 eq) in a 1:1 mixture of water and dioxane, add NaHCO3 (2.5 eq). Cool the mixture to 0 °C and add a solution of (Boc)2O (1.1 eq) in dioxane dropwise. Stir the reaction at room temperature overnight.
-
Work-up and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Deprotection: Dissolve the purified N-Boc protected amino acid in DCM and add TFA (10 eq). Stir the reaction at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product as a TFA salt. Filter the solid and wash with cold diethyl ether to obtain the pure Vigabatrin analog.
Protocol 2: Synthesis of a Novel Heterocyclic GABA-AT Inhibitor
This protocol describes the synthesis of a GABA analog where the nitrogen atom is embedded within a heterocyclic scaffold, a strategy to enhance lipophilicity and potentially improve pharmacokinetic properties.[11]
Materials:
-
4-Bromobutanenitrile
-
2-Aminothiazole
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
N-Alkylation: To a solution of 2-aminothiazole (1.0 eq) in DMF, add K2CO3 (2.0 eq) and 4-bromobutanenitrile (1.2 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up and Extraction: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-alkylated thiazole derivative.
-
Nitrile Hydrolysis: To the purified product, add a 6 M aqueous solution of HCl. Reflux the mixture for 6 hours.
-
Isolation: Cool the reaction to room temperature and neutralize with a 2 M aqueous solution of NaOH to pH 7. The product will precipitate out of the solution. Filter the solid and wash with cold water to obtain the pure heterocyclic GABA-AT inhibitor.
In Vitro Evaluation: Quantifying Inhibitory Potency
The initial screening of newly synthesized compounds involves determining their ability to inhibit GABA-AT activity in vitro. This is typically achieved using a coupled-enzyme spectrophotometric assay.
Protocol 3: In Vitro GABA-AT Inhibition Assay
This assay measures the production of succinic semialdehyde, a product of the GABA-AT catalyzed reaction, which is then converted to a product that can be quantified spectrophotometrically.[12]
Materials:
-
Purified recombinant human GABA-AT
-
GABA
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a positive control (e.g., Vigabatrin) and a negative control (vehicle).
-
Enzyme Addition and Pre-incubation: Add the GABA-AT enzyme to all wells and pre-incubate the plate at 37°C for 10 minutes to allow for any time-dependent inhibition.
-
Reaction Initiation: Initiate the enzymatic reaction by adding GABA to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 30 minutes. The increase in absorbance corresponds to the formation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
| Compound | Structure | IC50 (µM) |
| Vigabatrin (Reference) | γ-vinyl-GABA | 4.5 |
| Analog 1 | [Structure of Analog 1] | 2.8 |
| Heterocycle 1 | [Structure of Heterocycle 1] | 7.1 |
| NNC-711 | [Structure of NNC-711] | 0.04[13] |
| Tiagabine | [Structure of Tiagabine] | 0.07[13] |
In Vivo Assessment: Evaluating Anticonvulsant Efficacy
Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic potential. The maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models are widely used for this purpose. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the PTZ model is indicative of efficacy against absence seizures.[14]
Protocol 4: Maximal Electroshock (MES) Seizure Model in Mice
This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by an electrical stimulus.[13]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male ICR mice (20-25 g)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the seizure induction.
-
Seizure Induction: Place the corneal electrodes on the eyes of the restrained mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase. The percentage of protected animals in the treated group is compared to the control group.
Protocol 5: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model evaluates a compound's ability to protect against clonic seizures induced by the chemoconvulsant PTZ, a GABAA receptor antagonist.[2][3]
Materials:
-
Pentylenetetrazol (PTZ)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male C57BL/6 mice (20-25 g)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment.
-
Compound Administration: Administer the test compound or vehicle.
-
PTZ Administration: After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous injection).
-
Observation: Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes.
-
Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., Racine scale). The latency to the first seizure and the duration of seizures are also recorded.
-
Data Analysis: Statistically compare the seizure scores, latency, and duration between the control and treated groups.
| In Vivo Model | Endpoint | Rationale |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | Predictive of efficacy against generalized tonic-clonic seizures.[14] |
| Pentylenetetrazol (PTZ) | Reduction in seizure score, increased latency to seizures | Predictive of efficacy against absence and myoclonic seizures.[14] |
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and the overall research process, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of GABA-AT and the mechanism of action of a novel inhibitor.
Caption: The integrated workflow for the discovery and development of novel GABA-AT inhibitors.
Conclusion: Advancing the Frontier of Neurological Medicine
The development of novel GABA-AT inhibitors represents a significant opportunity to address the unmet medical needs of patients with a variety of neurological disorders. By employing rational design strategies, robust synthetic methodologies, and a comprehensive suite of in vitro and in vivo assays, researchers can effectively identify and optimize promising new therapeutic agents. This guide provides a foundational framework to empower scientists in their pursuit of the next generation of GABA-AT-targeting drugs, ultimately paving the way for improved treatments and better patient outcomes.
References
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(9), 4038-4076. [Link]
-
Silverman, R. B., & Nanavati, S. M. (1991). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S)-4-amino-5-fluoropentanoic acid. Journal of the American Chemical Society, 113(24), 9341–9349. [Link]
-
Conti, P., et al. (2007). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules, 12(1), 108-125. [Link]
-
Clausen, R. P., et al. (2001). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 44(13), 2137-2147. [Link]
-
Siddiqui, N., et al. (2010). Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(5), 1547-1550. [Link]
-
Jachak, G. R., et al. (2018). Gram scale synthesis of Vigabatrin enantiomers. European Journal of Organic Chemistry, 2018(47), 6661-6665. [Link]
-
Reddy, D. S., et al. (2008). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. Arkivoc, 2008(16), 1-10. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-13. [Link]
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (137), e57574. [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]
-
Andersen, K. E., et al. (2001). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 44(13), 2152-2163. [Link]
-
Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
-
Reversal of experimentally induced seizure activity in mice by glibenclamide. (2014). Journal of Basic and Clinical Physiology and Pharmacology, 25(2), 235-240. [Link]
-
Dezena, R. M. B., et al. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Acta Scientific Microbiology, 6(2), 100-102. [Link]
-
Tadi, P., & Aeddula, N. R. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. StatPearls Publishing. [Link]
-
Czapiński, P., et al. (2005). Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration. Pharmacological Reports, 57(5), 629-636. [Link]
-
Karumanchi, K., et al. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Synthetic Communications, 49(3), 440-449. [Link]
-
Sahin, E. (2017). The Importance of Asymmetric Synthesis and Biocatalysts. International Conference on Advanced Engineering Technologies. [Link]
-
Chun, W., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 150, 109885. [Link]
-
Glass, M., & Wood, J. D. (1989). Mechanism of action of vigabatrin: correcting misperceptions. Epilepsia, 30(Suppl 3), S1-S4. [Link]
-
MAES0202, γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit, Technical Manual. (n.d.). [Link]
-
Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy Research, 68(1), 1-36. [Link]
-
White, H. S. (2003). Preclinical development of antiepileptic drugs: the search for novel therapeutics. Nature Reviews Drug Discovery, 2(1), 44-54. [Link]
-
Silverman, R. B. (1995). Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase. Journal of Medicinal Chemistry, 38(20), 3959-3967. [Link]
-
Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(21), 4281-4291. [Link]
-
Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future. Epilepsy & Behavior, 73, 214-226. [Link]
-
White, H. S., et al. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Neuroscience, Chapter 9, Unit 9.36. [Link]
-
Bowery, N. G., & Smart, T. G. (2006). GABA and glutamate as therapeutic targets in CNS disorders. Current Opinion in Pharmacology, 6(1), 3-4. [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link]
-
Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic drugs. A critical review. Epilepsy Research, 50(1-2), 105-121. [Link]
-
Silverman, R. B. (2008). Mechanism-based enzyme inactivators. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons, Inc. [Link]
-
Löscher, W. (2017). The holy grail of epilepsy research: The quest for antiepileptogenic and disease-modifying drugs. Neuropharmacology, 127, 1-2. [Link]
-
Löscher, W., & Schmidt, D. (2002). Strategies in antiepileptic drug development: is rational drug design superior to random screening and structural variation? Epilepsy Research, 50(1-2), 79-104. [Link]
-
White, H. S. (2002). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 43(Suppl 1), 1-2. [Link]
-
Löscher, W. (2011). Current status and future directions in the pharmacotherapy of epilepsy. Trends in Pharmacological Sciences, 32(12), 733-741. [Link]
-
Löscher, W., & Schmidt, D. (2004). Experimental and clinical evidence for cross-tolerance and cross-sensitization between antiepileptic drugs and drugs of abuse. Epilepsy Research, 61(1-3), 1-26. [Link]
-
Löscher, W. (2009). The pharmacology of seizure spread. Epilepsy & Behavior, 14(Suppl 1), S14-S21. [Link]
-
White, H. S. (2007). The preclinical discovery and development of antiepileptic drugs. Epilepsy & Behavior, 11(Suppl 1), S2-S10. [Link]
-
Löscher, W. (2007). Valproate: a reappraisal of its pharmacodynamic properties and mechanisms of action. Progress in Neurobiology, 82(2), 92-140. [Link]
-
Löscher, W., & Schmidt, D. (2006). New targets for antiepileptic drugs. Epilepsy Research, 69(3), 183-212. [Link]
-
Löscher, W. (2009). An update on the role of GABA in the mechanism of action of antiepileptic drugs. Epilepsy & Behavior, 14(Suppl 1), S2-S7. [Link]
-
Löscher, W., & Schmidt, D. (2006). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy & Behavior, 9(3), 387-399. [Link]
-
Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS Drugs, 16(10), 669-694. [Link]
-
Löscher, W. (2002). Current status and future directions in the pharmacotherapy of epilepsy. Trends in Pharmacological Sciences, 23(3), 113-118. [Link]
-
Löscher, W. (2002). New visions in the pharmacology of anticonvulsion. European Journal of Pharmacology, 443(1-3), 1-13. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antiepileptic drugs on GABA responses and on reduction of GABA responses by PTZ and DMCM on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of experimentally induced seizure activity in mice by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of (S)-3-Amino-5-hexynoic Acid for Advanced Bioconjugation
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of (S)-3-Amino-5-hexynoic acid, a non-canonical amino acid, in modern bioconjugation. By incorporating a terminal alkyne functional group, this molecule serves as a versatile chemical handle for the precise, covalent modification of peptides, proteins, and other biomolecules. We will delve into the core chemical strategies, focusing on the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and provide field-tested, step-by-step protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, methods for self-validation, and troubleshooting are emphasized to ensure robust and reproducible outcomes.
Foundational Principles: The Power of a Terminal Alkyne
(S)-3-Amino-5-hexynoic acid is a synthetic beta-amino acid that introduces a terminal alkyne group into a biomolecule's structure. This alkyne is the key to its utility in bioconjugation.
1.1 Structure and Chemical Properties
-
Structure: (S)-3-Amino-5-hexynoic acid possesses a six-carbon backbone with an amino group at the β-position (carbon 3) and a terminal carbon-carbon triple bond (alkyne) between carbons 5 and 6. The (S)-stereochemistry at the chiral center is critical for ensuring stereospecific interactions when incorporated into peptides that target biological systems.
-
The Alkyne Handle: The terminal alkyne is a bioorthogonal functional group. This means it is exceptionally stable and chemically inert towards the vast array of functional groups naturally present in biological systems (e.g., amines, carboxyls, thiols, hydroxyls).[1] This lack of cross-reactivity is the cornerstone of its use, as it allows for highly specific, targeted chemical reactions even within complex environments like cell lysates or living cells.[1][2]
1.2 The "Click Chemistry" Paradigm
The terminal alkyne is one half of the most prominent "click chemistry" reaction: the azide-alkyne cycloaddition. Click chemistry refers to a class of reactions that are rapid, high-yielding, produce minimal byproducts, and can be performed under mild, aqueous conditions.[3][4] This makes them exceptionally well-suited for modifying sensitive biomolecules.[5]
Core Bioconjugation Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary and most widespread application for the terminal alkyne of (S)-3-Amino-5-hexynoic acid is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the alkyne-modified biomolecule with a molecule bearing an azide functional group to form a stable, covalent 1,4-disubstituted triazole linkage.[2][]
2.1 Mechanism of Action
The CuAAC reaction is not a spontaneous process; it requires a copper(I) catalyst to proceed efficiently at physiological temperatures and concentrations.[]
-
Role of Copper(I): The Cu(I) ion coordinates with the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide partner in a [3+2] cycloaddition.
-
The Need for Additives:
-
Reducing Agent (e.g., Sodium Ascorbate): Copper(I) is unstable in aqueous, aerobic environments and quickly oxidizes to the inactive Copper(II) state.[5] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to continuously reduce Cu(II) back to the catalytically active Cu(I) state.[7][8]
-
Accelerating & Protective Ligand (e.g., THPTA, TBTA): The combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage biomolecules.[5][9] A chelating ligand, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), is essential. The ligand serves two critical functions: it stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, and it acts as a sacrificial reductant, protecting the target biomolecule from oxidative damage.[7][8][9] Furthermore, these ligands accelerate the reaction kinetics.[7]
-
2.2 Advantages and Limitations
| Feature | Advantage | Limitation / Consideration |
| Kinetics | Extremely fast reaction rates, often complete within minutes to an hour at low concentrations.[2] | Requires careful optimization of reagent concentrations. |
| Specificity | Highly selective reaction between the alkyne and azide, with no cross-reactivity to native biological functional groups.[2] | The catalyst system itself can have off-target effects if not properly managed. |
| Conditions | Proceeds under mild, aqueous conditions across a wide pH range (typically 4-11).[2] | Oxygen sensitivity requires either degassing or sufficient reducing agent to prevent catalyst oxidation.[7] |
| Biocompatibility | Excellent for in vitro applications like protein labeling, ADC synthesis, and surface functionalization.[10] | The inherent toxicity of copper catalysts makes it generally unsuitable for labeling inside living cells.[9] For live-cell applications, a metal-free approach is preferred. |
Protocols for Implementation
3.1 Step 1: Incorporation of (S)-3-Amino-5-hexynoic acid
The first step is to incorporate the alkyne-bearing amino acid into your biomolecule, typically a peptide or protein. For peptides, this is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, treating the Fmoc- or Boc-protected (S)-3-Amino-5-hexynoic acid as a custom building block. For proteins, site-specific incorporation can be achieved using unnatural amino acid mutagenesis techniques.[11][12]
3.2 Protocol: General CuAAC Bioconjugation of an Alkyne-Peptide
This protocol describes a general method for conjugating an azide-containing payload (e.g., a fluorescent dye) to a peptide modified with (S)-3-Amino-5-hexynoic acid.
Materials:
-
Alkyne-modified peptide (Peptide-Alkyne)
-
Azide-modified payload (Payload-Azide)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper Stock (10 mM): Copper(II) Sulfate (CuSO₄) in deionized water.
-
Ligand Stock (50 mM): THPTA in deionized water.
-
Reducing Agent Stock (100 mM): Sodium Ascorbate in deionized water. (Note: Prepare fresh before each use).
-
Payload Stock (10 mM): Payload-Azide dissolved in DMSO.
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioclone.net [bioclone.net]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. peptide.com [peptide.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Illuminating the Invisible: A Guide to Labeling Biomolecules with Hexynoic Acid
In the intricate landscape of cellular biology and drug development, the ability to visualize and track biomolecules is paramount. Understanding the dynamics of proteins, nucleic acids, and glycans provides invaluable insights into cellular processes and disease mechanisms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for labeling biomolecules using hexynoic acid, a powerful chemical reporter. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to confidently and effectively utilize this innovative labeling technique.
The Power of Bioorthogonal Chemistry and Hexynoic Acid
At the heart of modern biomolecule labeling lies the concept of bioorthogonal chemistry, which refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of a bioorthogonal reaction.[2][3] This reaction's high specificity, efficiency, and biocompatibility make it an ideal tool for attaching probes to biomolecules.[3][4]
Hexynoic acid, a fatty acid analog containing a terminal alkyne group, serves as a versatile chemical reporter that can be metabolically incorporated into various biomolecules.[5][6] Its small size minimizes potential perturbations to the biomolecule's natural function.[7] Once incorporated, the alkyne handle of hexynoic acid provides a specific site for covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a click chemistry reaction.[8] This two-step labeling strategy offers exceptional sensitivity and low background, enabling precise detection and analysis of the labeled biomolecules.[9]
Labeling Protein Acylation with 5-Hexynoic Acid: A Detailed Workflow
Protein acylation, the attachment of fatty acids to proteins, is a crucial post-translational modification that influences protein localization, stability, and function.[8] 5-Hexynoic acid (also referred to as Alk-4) has emerged as a valuable tool for studying fatty acid synthase (FASN)-dependent protein acylation.[2][5] FASN is the enzyme responsible for the de novo synthesis of palmitate, a common fatty acid used in protein acylation.[2]
The following workflow outlines the key steps for metabolic labeling, visualization, and enrichment of acylated proteins using 5-hexynoic acid.
Workflow for Labeling and Analyzing Acylated Proteins
Sources
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A bioorthogonal chemical reporter for fatty acid synthase-dependent protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemical reporters for monitoring protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Synthesis of Alkyne-Modified Peptides for Bioorthogonal Labeling
Abstract
The introduction of bioorthogonal functional groups into peptides is a cornerstone of modern chemical biology and drug development. Among these, the alkyne moiety stands out for its ability to participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of peptides containing alkyne-functionalized amino acids. We will delve into the selection of appropriate building blocks, detailed protocols for their incorporation, strategies for on-resin and solution-phase modification, and expert insights into overcoming common synthetic challenges.
Introduction: The Power of a Click
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are made by anchoring the growing chain to an insoluble resin, simplifying purification and enabling automation.[5][6] The strategic incorporation of non-canonical amino acids has further expanded the functional repertoire of synthetic peptides. Alkyne-containing amino acids are particularly valuable as they introduce a bioorthogonal handle—a functional group that is inert to biological systems but can be selectively reacted with a partner group, such as an azide.[3][7]
This specificity is the foundation of "click chemistry," a concept introduced by Sharpless, which describes reactions that are high-yielding, stereospecific, and generate minimal byproducts.[1][2][3][8] The CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide, is the most prominent example.[3][9][10] This powerful ligation technique enables a multitude of applications, including:
-
Fluorescent Labeling: Attaching fluorophores for imaging and tracking purposes.[1]
-
PEGylation: Conjugating polyethylene glycol (PEG) to improve peptide solubility, stability, and pharmacokinetic profiles.[1][11]
-
Drug Conjugation: Linking cytotoxic agents to targeting peptides for selective drug delivery.
-
Peptide Cyclization: Creating constrained cyclic peptides to enhance stability and receptor binding affinity.[3][12][13]
-
Surface Immobilization: Attaching peptides to solid supports for affinity chromatography or diagnostic assays.[1]
This guide will provide the foundational knowledge and practical protocols to successfully synthesize and modify alkyne-containing peptides for these and other cutting-edge applications.
Section 1: The Building Blocks - Alkyne-Containing Amino Acids
The success of synthesizing an alkyne-modified peptide begins with the selection of the appropriate amino acid derivative. The most commonly used building block is Fmoc-L-propargylglycine (Fmoc-Pra-OH) due to its commercial availability and straightforward incorporation into standard Fmoc-SPPS protocols.[14][15]
Table 1: Common Alkyne-Containing Amino Acids for Fmoc-SPPS
| Amino Acid Derivative | Structure | Key Features & Considerations |
| Fmoc-L-propargylglycine (Fmoc-Pra-OH) | ![]() | The most widely used alkyne amino acid. The terminal alkyne is readily accessible for click chemistry. |
| Fmoc-L-ethynylphenylalanine (Fmoc-Pef-OH) | ![]() | Provides a more rigid, aromatic scaffold. The alkyne is positioned further from the peptide backbone. |
| Alkyne-functionalized Arginine | ![]() | Allows for labeling at the arginine side chain. Requires specific protecting group strategies to be compatible with SPPS.[16] |
Scientist's Note: The alkyne moiety itself does not typically require a protecting group during Fmoc-SPPS, as it is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage (e.g., TFA).[17][18] This orthogonality is a key advantage, simplifying the synthesis process.[5][19]
Section 2: Core Synthesis Strategy & Protocol
The incorporation of alkyne-containing amino acids like Fmoc-Pra-OH follows the standard rhythm of Fmoc-SPPS: deprotection, activation, coupling, and washing.[5][20][21] However, due to the unique nature of these residues, some modifications to standard protocols can ensure higher yield and purity.
Workflow for SPPS of Alkyne-Modified Peptides
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Manual SPPS of an Alkyne-Modified Peptide
This protocol describes the manual synthesis of a generic peptide containing L-propargylglycine (Pra) on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide Resin (0.1 mmol substitution)
-
Fmoc-amino acids (including Fmoc-L-propargylglycine)
-
Coupling Reagents: HBTU (0.38 mmol), HOBt (0.38 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.76 mmol)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol) in DMF.
-
Add HBTU (0.39 mmol, 3.9 eq.) and mix for 1-2 minutes to pre-activate.
-
Add DIPEA (0.8 mmol, 8 eq.) and immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Incorporation of Fmoc-L-propargylglycine: Follow the same procedure as in step 4.
-
Scientist's Note: While Pra couples efficiently, for critical applications or long peptides, extending the coupling time to 4 hours or performing a "double couple" (repeating the coupling step) can ensure maximum incorporation.[22]
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[23] A blue bead color indicates incomplete coupling, requiring a recoupling step. A yellow/clear bead color indicates a complete reaction.
-
Repeat Synthesis Cycle: Repeat steps 2, 3, and 4 (or 5) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the deprotection step (Step 2) one last time.
-
Final Washing: Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate.
-
-
Peptide Precipitation: Add the filtrate dropwise into a 50 mL conical tube filled with cold diethyl ether. A white precipitate should form.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide. The peptide is now ready for purification by Reverse-Phase HPLC.
Section 3: The "Click" Reaction - Post-Synthetic Modification
Once the alkyne-containing peptide is synthesized, the alkyne handle is ready for conjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (solution-phase).
Mechanism of On-Resin CuAAC
Caption: Schematic of an on-resin CuAAC click reaction.
Protocol 2: On-Resin CuAAC
On-resin modification is advantageous as it simplifies purification; excess reagents are simply washed away before cleaving the final, conjugated peptide.[12]
Materials:
-
Alkyne-peptide-resin (from Protocol 1, before cleavage)
-
Azide-containing molecule (e.g., a fluorescent dye-azide, 5 eq.)
-
Copper(I) Bromide (CuBr) (1 eq.)
-
Ascorbic acid (1 eq. of 0.1 M aqueous solution)
-
2,6-Lutidine (10 eq.)
-
DIPEA (10 eq.)
-
Dimethyl sulfoxide (DMSO), deoxygenated
-
DCM, DMF, Isopropanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Solvent Preparation: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 15 minutes to deoxygenate.
-
Catalyst Preparation: In a separate flask, dissolve CuBr (1 eq. based on resin loading) completely in the deoxygenated DMSO.
-
Reaction Setup:
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes, then seal it.
-
Reaction: Gently shake or agitate the mixture at room temperature for 16-18 hours.[12]
-
Washing:
-
Filter the resin.
-
Wash the resin sequentially with: Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[12]
-
-
Drying and Cleavage: Dry the resin in vacuo. The modified peptide can now be cleaved from the resin as described in Protocol 1 (Steps 10-12).
Protocol 3: Solution-Phase CuAAC
Solution-phase click chemistry is performed after the peptide has been cleaved and purified. This is often preferred when the azide-containing molecule is sensitive to the harsh TFA cleavage conditions.
Materials:
-
Purified alkyne-peptide
-
Azide-containing molecule (1.5 eq.)
-
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.)
-
Sodium Ascorbate (0.5 eq.)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)[24][25]
-
Solvent: Degassed water, DMSO, or a mixture
Procedure:
-
Stock Solutions: Prepare fresh stock solutions. For example: 10 mM peptide in water, 20 mM azide in DMSO, 100 mM Sodium Ascorbate in water, 20 mM CuSO₄ in water.[25][26]
-
Reaction Mixture: In a microfuge tube, combine:
-
The alkyne-peptide solution.
-
The azide-molecule solution.
-
-
Catalyst Addition:
-
Reaction: Vortex the mixture thoroughly. Protect from light and allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may vary and should be optimized.
-
Purification: Once the reaction is complete (monitor by LC-MS), purify the final conjugated peptide using RP-HPLC.
Section 4: Troubleshooting & Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide yield or purity | Incomplete coupling of a bulky or hydrophobic residue.[27][28] | Increase coupling time, use a "double couple" strategy, or switch to a more potent coupling reagent like HATU or COMU. Consider using a different solvent like N-Methyl-2-pyrrolidone (NMP) for hydrophobic sequences.[28] |
| Aspartimide formation | Base-catalyzed side reaction involving Aspartic acid (Asp) residues.[22] | If your sequence contains Asp, use protecting groups like O-tert-butyl (OtBu) which minimize this side reaction. |
| No product after click reaction | Oxidation of Cu(I) catalyst; Poor reagent quality. | Ensure all solvents are properly deoxygenated. Use freshly prepared solutions, especially for the reducing agent (ascorbic acid).[26] Consider using a Cu(I)-stabilizing ligand like TBTA or THPTA.[24][25] |
| Multiple products in solution-phase click | Copper-mediated peptide degradation. | Minimize reaction time and catalyst concentration. The use of a ligand like THPTA can chelate the copper and reduce side reactions.[24] Ensure the pH of the reaction mixture is controlled, ideally around 7.0-8.0. |
Conclusion
The integration of alkyne-containing amino acids into solid-phase peptide synthesis is a robust and powerful strategy for creating functionalized peptides. By leveraging the specificity of CuAAC click chemistry, researchers can readily conjugate a vast array of molecules to peptides, opening up new avenues in drug design, diagnostics, and fundamental biological research.[1][2] The protocols and insights provided in this guide offer a solid foundation for scientists to successfully implement this versatile technology in their own laboratories.
References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. [Link]
-
Akondi, K., Vadla, P., & Ch, S. (2015). Click Chemistry in Peptide-Based Drug Design. National Center for Biotechnology Information. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
QYAOBIO. (n.d.). Click Chemistry Peptides. QYAOBIO. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2021). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
-
Jumpertz, T., et al. (2013). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. National Center for Biotechnology Information. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Aapptec. (2020). Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Garcia-Martin, F., & Albericio, F. (2014). Solid-phase peptide synthesis. Organic & Biomolecular Chemistry. [Link]
-
Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]
-
Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. PubMed. [Link]
-
Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]
-
Kumar, A., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. National Center for Biotechnology Information. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Peptides. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Anaspec. (n.d.). Fmoc-D-propargylglycine. Anaspec. [Link]
-
CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. Reddit. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]
-
MoBiTec. (n.d.). Fmoc-L-propargylglycine. MoBiTec. [Link]
Sources
- 1. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Peptides - Click Peptides - QYAOBIO [qyaobio.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 14. Fmoc-D-propargylglycine [anaspec.com]
- 15. Fmoc-L-propargylglycine | Peptide Synthesis | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 16. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biosynth.com [biosynth.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chempep.com [chempep.com]
- 22. biotage.com [biotage.com]
- 23. digital.csic.es [digital.csic.es]
- 24. broadpharm.com [broadpharm.com]
- 25. broadpharm.com [broadpharm.com]
- 26. interchim.fr [interchim.fr]
- 27. blog.mblintl.com [blog.mblintl.com]
- 28. biotage.com [biotage.com]
Application Note: In Vitro Assay Development for the Characterization of (S)-3-Amino-5-hexynoic acid, a GABA Transaminase Inactivator
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of (S)-3-Amino-5-hexynoic acid, a potent inactivator of GABA Aminotransferase (GABA-AT). We detail two primary orthogonal assay systems: a direct, spectrophotometric enzyme kinetic assay to determine the potency and mechanism of GABA-AT inactivation, and a secondary, cell-based functional assay using High-Performance Liquid Chromatography (HPLC) to quantify the downstream effects on GABA levels in a neuronal cell culture model. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the discovery of novel therapeutics for neurological disorders such as epilepsy.[1]
Introduction: The Scientific Rationale
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the balance between neuronal excitation and inhibition.[1] The enzymatic degradation of GABA is primarily catalyzed by GABA Aminotransferase (GABA-AT; EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] By converting GABA to succinic semialdehyde, GABA-AT plays a critical role in regulating synaptic and extrasynaptic GABA concentrations.[2] Consequently, inhibition of GABA-AT is a validated therapeutic strategy to elevate brain GABA levels, thereby enhancing inhibitory tone and mitigating conditions of neuronal hyperexcitability, such as seizures.[1][2]
(S)-3-Amino-5-hexynoic acid belongs to a class of compounds known as mechanism-based inactivators, or "suicide substrates," of GABA-AT. Structurally similar compounds, such as 4-amino-5-hexynoic acid (γ-ethynyl GABA), are known to be processed by the GABA-AT enzyme, which converts the unreactive inhibitor into a highly reactive intermediate.[3] This intermediate then irreversibly binds to an active site residue, leading to the time-dependent inactivation of the enzyme.[1][3] This application note provides the experimental basis for confirming this mechanism and quantifying the functional consequences of GABA-AT inactivation by (S)-3-Amino-5-hexynoic acid.
Core Concepts & Experimental Strategy
To fully characterize a mechanism-based inactivator like (S)-3-Amino-5-hexynoic acid, a multi-faceted approach is required. Our strategy is built on two pillars:
-
Primary Biochemical Assay: A direct measurement of GABA-AT enzyme activity and its inhibition. This allows for the precise determination of kinetic parameters and inhibitory constants (IC₅₀, Kᵢ).
-
Secondary Functional Assay: A cell-based model to confirm that enzyme inactivation translates to the desired biological outcome—an increase in extracellular GABA levels. This provides physiological relevance to the biochemical findings.
Below is a logical workflow for the characterization of (S)-3-Amino-5-hexynoic acid.
Figure 1: Overall Experimental Workflow. This diagram illustrates the two-part strategy for characterizing (S)-3-Amino-5-hexynoic acid, moving from direct enzyme inhibition to functional cellular outcomes.
Primary Assay: GABA-AT Inactivation Kinetics
Principle of the Assay
The activity of GABA-AT is monitored using a coupled enzyme reaction. GABA-AT catalyzes the transamination of GABA and α-ketoglutarate to produce succinic semialdehyde (SSA) and glutamate. The production of SSA is then coupled to the activity of succinic semialdehyde dehydrogenase (SSADH), which oxidizes SSA to succinate while reducing NADP⁺ to NADPH. The rate of NADPH formation is directly proportional to GABA-AT activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
Figure 2: Coupled Enzyme Assay Principle. The primary reaction catalyzed by GABA-AT produces succinic semialdehyde, which becomes the substrate for the reporter enzyme SSADH, leading to a measurable change in absorbance.
Materials & Reagents
-
Enzymes: Recombinant human or porcine GABA-AT, Succinic Semialdehyde Dehydrogenase (SSADH).
-
Substrates: γ-Aminobutyric acid (GABA), α-Ketoglutarate (α-KG).
-
Cofactors: Pyridoxal 5'-phosphate (PLP), β-Nicotinamide adenine dinucleotide phosphate (NADP⁺).
-
Test Compound: (S)-3-Amino-5-hexynoic acid.
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer (pH 8.6) containing 1 mM 2-mercaptoethanol.
-
Instrumentation: UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
Protocol 1: Determination of IC₅₀
This protocol determines the concentration of (S)-3-Amino-5-hexynoic acid required to inhibit 50% of GABA-AT activity.
-
Reagent Preparation:
-
Prepare a 10X stock solution of GABA (e.g., 20 mM) and α-KG (e.g., 20 mM) in Assay Buffer.
-
Prepare a 10X stock solution of NADP⁺ (e.g., 25 mM) in Assay Buffer.
-
Prepare a stock solution of GABA-AT and SSADH in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a 10 mM stock solution of (S)-3-Amino-5-hexynoic acid in an appropriate solvent (e.g., water or DMSO). Serially dilute this stock to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Setup (96-well plate format, 200 µL final volume):
-
Test Wells: Add 150 µL of Assay Buffer containing GABA-AT, SSADH, PLP, and the desired final concentration of (S)-3-Amino-5-hexynoic acid.
-
Positive Control (100% activity): Add 150 µL of Assay Buffer with enzymes, PLP, and vehicle (e.g., DMSO).
-
Negative Control (0% activity): Add 150 µL of Assay Buffer with PLP and vehicle, but without enzymes.
-
Pre-incubate the plate at 37°C for 15 minutes. This step is critical for time-dependent inactivators.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of a substrate mix containing GABA, α-KG, and NADP⁺ to all wells. Final concentrations should be at or near the Kₘ for the substrates (e.g., 2 mM GABA, 2 mM α-KG, 2.5 mM NADP⁺).
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 60 seconds for 15-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results & Interpretation
Mechanism-based inactivators typically exhibit time- and concentration-dependent inhibition. The calculated IC₅₀ value will decrease with longer pre-incubation times. A potent inactivator is expected to have an IC₅₀ in the low micromolar to nanomolar range.
| Parameter | Example Value | Interpretation |
| GABA Kₘ | 1.1 mM | Substrate concentration for half-maximal velocity. |
| α-KG Kₘ | 0.25 mM | Co-substrate concentration for half-maximal velocity. |
| IC₅₀ (15 min pre-incubation) | 5.2 µM | Concentration of inhibitor for 50% activity loss. |
| IC₅₀ (60 min pre-incubation) | 0.8 µM | Lower IC₅₀ confirms time-dependent inactivation. |
Table 1: Example Kinetic and Inhibition Parameters for a GABA-AT Inactivator.
Secondary Assay: Functional Impact on Neuronal GABA Release
Principle of the Assay
To validate the biochemical findings in a more physiologically relevant context, we will use a cultured neuronal cell model. By inhibiting GABA-AT within these cells, we expect to see an increase in the intracellular GABA pool, leading to a subsequent increase in measurable extracellular GABA upon depolarization. GABA levels in the cell culture supernatant will be quantified using reverse-phase HPLC with fluorescence detection (HPLC-FLD) after pre-column derivatization.
Materials & Reagents
-
Cell Line: Human iPSC-derived GABAergic neurons or primary cortical neurons.
-
Cell Culture Media: Appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Reagents: (S)-3-Amino-5-hexynoic acid, high-potassium buffer (for depolarization), HPLC-grade solvents (acetonitrile, methanol), o-phthaldialdehyde (OPA) for derivatization.
-
Instrumentation: HPLC system with a C18 column and a fluorescence detector.
Protocol 2: Quantifying Extracellular GABA Release
-
Cell Culture and Treatment:
-
Plate GABAergic neurons in 24-well plates and culture until mature (e.g., >21 days in vitro).
-
Treat the cells with various concentrations of (S)-3-Amino-5-hexynoic acid (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for 24 hours.
-
-
Induction of GABA Release:
-
Gently wash the cells twice with a basal salt solution (e.g., Hanks' Balanced Salt Solution).
-
Add 250 µL of basal salt solution (basal release) or a high-potassium (e.g., 56 mM KCl) solution (depolarized release) to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
Sample Collection and Preparation:
-
Carefully collect the supernatant from each well.
-
Add an internal standard (e.g., homoserine) to each sample.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
-
Derivatization and HPLC Analysis:
-
Mix a portion of the supernatant (e.g., 50 µL) with OPA reagent.
-
After a brief incubation (e.g., 2 minutes), inject the derivatized sample onto the HPLC system.
-
Use a C18 column and an isocratic or gradient mobile phase (e.g., sodium acetate buffer and methanol) to separate the amino acids.[4]
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[4]
-
-
Data Analysis:
-
Identify the GABA peak based on the retention time of a GABA standard.
-
Quantify the GABA concentration by comparing the peak area to a standard curve generated with known concentrations of GABA.
-
Normalize the GABA concentration to the total protein content of each well.
-
Expected Results & Interpretation
Treatment with (S)-3-Amino-5-hexynoic acid is expected to cause a dose-dependent increase in the amount of GABA released from depolarized neurons, confirming that the inhibition of GABA-AT leads to an expanded and releasable pool of GABA.
| Treatment Group | Depolarization | Extracellular GABA (pmol/mg protein) | Fold Increase vs. Vehicle |
| Vehicle | - | 15.2 ± 2.1 | - |
| Vehicle | + | 45.8 ± 5.5 | 1.0 |
| 1 µM Inhibitor | + | 92.3 ± 10.1 | 2.0 |
| 10 µM Inhibitor | + | 155.1 ± 18.3 | 3.4 |
Table 2: Example Data from Cell-Based GABA Release Assay.
Conclusion
The methodologies outlined in this application note provide a robust, dual-pronged approach to characterize (S)-3-Amino-5-hexynoic acid as a mechanism-based inactivator of GABA-AT. The primary biochemical assay offers precise quantification of inhibitory potency and mechanism, while the secondary cell-based assay validates the functional consequence in a neuronal context. This comprehensive characterization is essential for the preclinical evaluation of novel GABA-AT inhibitors and advances our understanding of GABAergic modulation.
References
-
ResearchGate. (n.d.). IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells. ResearchGate. [Link]
-
Kragler, A., et al. (n.d.). The GABA transporter and its inhibitors. PubMed. [Link]
-
Padmanabhan, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO reports, 23(7), e54519. [Link]
-
Lee, H., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(7), 2628–2640. [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature. [Link]
-
Silverman, R. B., & Invergo, B. J. (1991). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). Journal of the American Chemical Society, 113(24), 9337-9347. [Link]
-
Silverman, R. B., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1 S ,3 S )-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(7), 2628-2640. [Link]
-
ResearchGate. (n.d.). 50 and IC 50 values for GABA A receptor agonists and antago- nists in IMR-32 cells in the label-free Epic assay. ResearchGate. [Link]
-
Bolteus, A. J., Garganta, C., & Bordey, A. (2005). Assays for measuring extracellular GABA levels and cell migration rate in acute slices. Brain research. Brain research protocols, 14(3), 126–134. [Link]
-
ResearchGate. (n.d.). Live cell calcium imagining of GABAergic neurons. ResearchGate. [Link]
-
Masjosthusmann, S., et al. (2020). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of toxicology, 94(12), 4095–4111. [Link]
-
Liu, D., & Silverman, R. B. (2019). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of medicinal chemistry, 62(21), 9499–9515. [Link]
-
Nishiyama, T., et al. (2019). GABA enzymatic assay kit. Bioscience, biotechnology, and biochemistry, 83(12), 2268–2275. [Link]
-
protocols.io. (2025). CALCIUM IMAGING PROTOCOL. protocols.io. [Link]
-
ResearchGate. (n.d.). Calcium imaging of GABAergic neurons via mTPM in freely moving mice. ResearchGate. [Link]
-
ResearchGate. (n.d.). Summary of IC50 values of proliferation inhibition of BCAT1 inhibitors 1, 2, 4, 7 and gabapentin in 67R cells and NCI-H1975 cells for 120 h (n = 3). ResearchGate. [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of inactivation of .gamma.-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (.gamma.-ethynyl GABA). Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). Spectrophotometric assay of GABA content. ResearchGate. [Link]
-
Holm, T. H., Isaksen, T. J., & Lykke-Hartmann, K. (2016). HPLC Neurotransmitter Analysis. Methods in molecular biology (Clifton, N.J.), 1377, 333–344. [Link]
-
Stragierowicz, J., et al. (2017). Optimization of ultra-performance liquid chromatography (UPLC) with fluorescence detector (FLD) method for the quantitative determination of selected neurotransmitters in rat brain. Medycyna pracy, 68(5), 583–591. [Link]
-
bioRxiv. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]
-
Holm, T. H., Isaksen, T. J., & Lykke-Hartmann, K. (2016). HPLC Neurotransmitter Analysis. Methods in molecular biology (Clifton, N.J.), 1377, 333–344. [Link]
-
ResearchGate. (2015). Can we estimate neurotransmitter (dopamine and GABA) from cell culture media after activating neurons? Is there any methods other than HPLC? ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). HPLC Neurotransmitter Analysis. Springer Nature. [Link]
-
ResearchGate. (n.d.). The experimental procedure: a GABA was added to the culture medium in a concentration-accumulating manner. ResearchGate. [Link]
-
Fowler, L. J., & John, R. A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical pharmacology, 33(23), 3765–3769. [Link]
-
Bar-Yehuda, D., & Wimer, R. E. (2014). Fast detection of extrasynaptic GABA with a whole-cell sniffer. Frontiers in cellular neuroscience, 8, 125. [Link]
-
Assay Genie. (n.d.). Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Assay Genie. [Link]
-
Organization for Human Brain Mapping. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. OHBM. [Link]
-
Yadav, R., Han, G. W., & Gati, C. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 16(1), 1-12. [Link]
-
Bristow, D. R., & Martin, I. L. (1988). Kinetic modulation by GABAergic agents of high- and low-affinity binding of [3H]methyl beta-carboline-3-carboxylate. European journal of pharmacology, 148(2), 223–233. [Link]
-
Heaulme, M., et al. (1987). Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes. Journal of neurochemistry, 48(5), 1677–1686. [Link]
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A-Systematic Guide to the Handling and Storage of Air-Sensitive Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Instability in Critical Reagents
Amino acids are the fundamental building blocks of peptides and proteins, placing them at the core of numerous research and drug development endeavors.[1][2] Their structural and functional integrity is paramount for the validity of experimental outcomes and the efficacy of therapeutic candidates. However, a subset of these critical reagents possesses inherent chemical instabilities, rendering them susceptible to degradation upon exposure to atmospheric oxygen and moisture. This air-sensitivity can lead to the formation of impurities, loss of biological activity, and compromised experimental reproducibility.[3]
The impact of such degradation is significant, potentially leading to misleading data in basic research and costly setbacks in drug development pipelines where the stability and purity of starting materials are non-negotiable.[3][] Understanding and implementing rigorous air-free handling and storage techniques are therefore not merely best practices but essential skills for any scientist working with these delicate molecules.
This guide provides a comprehensive overview of the principles and protocols for the safe and effective handling and storage of air-sensitive amino acids. It is designed to equip researchers with the knowledge to preserve the integrity of their reagents, ensuring the reliability and success of their scientific work.
Part 1: The Chemistry of Degradation: Understanding the "Why"
The necessity for specialized handling techniques is rooted in the specific chemical properties of certain amino acid side chains. These functional groups are prone to oxidative and other degradative reactions when exposed to air.
Key Air-Sensitive Amino Acids and Their Degradation Pathways:
-
Cysteine (Cys): The thiol group (-SH) in cysteine is highly susceptible to oxidation. In the presence of oxygen, two cysteine molecules can readily form a disulfide bond, creating cystine. While this is a common biological process, uncontrolled oxidation in a reagent bottle leads to a mixture of monomer and dimer, altering the effective concentration and reactivity of the free thiol. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, representing irreversible degradation.
-
Methionine (Met): The thioether side chain of methionine is prone to oxidation, primarily forming methionine sulfoxide and, subsequently, methionine sulfone. This seemingly subtle addition of oxygen atoms can have profound effects on the structure and function of peptides and proteins, potentially disrupting hydrophobic interactions and altering receptor binding affinities.
-
Tryptophan (Trp): The indole ring of tryptophan is susceptible to oxidative cleavage and modification, leading to a variety of degradation products, including kynurenine.[5] This degradation can be accelerated by light and the presence of trace metal impurities.
-
Histidine (His) & Tyrosine (Tyr): While generally more stable than Cysteine and Methionine, the imidazole ring of Histidine and the phenol group of Tyrosine can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.[2]
The following table summarizes the primary degradation pathways for common air-sensitive amino acids:
| Amino Acid | Susceptible Functional Group | Primary Degradation Products |
| Cysteine | Thiol (-SH) | Cystine (disulfide), Sulfenic/Sulfinic/Sulfonic Acids |
| Methionine | Thioether (-S-CH₃) | Methionine Sulfoxide, Methionine Sulfone |
| Tryptophan | Indole Ring | Kynurenine and other oxidative cleavage products |
| Histidine | Imidazole Ring | Various oxidation products |
| Tyrosine | Phenol Group | Various oxidation products |
The diagram below illustrates the oxidative degradation pathway of Cysteine.
Caption: Oxidative degradation pathway of Cysteine.
Part 2: The Inert Atmosphere Toolkit: Essential Equipment
To prevent degradation, air-sensitive amino acids must be handled under an inert atmosphere, which involves replacing the reactive air with a non-reactive gas, typically argon or nitrogen.[6] The two most common pieces of equipment for this purpose are the glovebox and the Schlenk line.
Glovebox
A glovebox is a sealed container with a transparent front panel and attached gloves, allowing for the manipulation of items within an inert atmosphere.[7][8][9] It is the gold standard for handling highly sensitive or pyrophoric materials and for procedures requiring extensive manipulation.[9]
-
Principle of Operation: The glovebox maintains a positive pressure of a continuously purified inert gas, with oxygen and moisture levels typically kept below 1 part per million (ppm). Items are transferred into and out of the main chamber through an antechamber, which is evacuated and refilled with inert gas multiple times to prevent atmospheric contamination.[6][7]
-
Advantages: Provides a highly controlled and stable inert environment, ideal for long-term storage and complex manipulations.[10][11]
-
Limitations: Expensive to purchase and maintain, and requires dedicated space. The gloves can be cumbersome for delicate tasks.
Schlenk Line
A Schlenk line is a glass manifold with two parallel tubes, one connected to a source of inert gas and the other to a vacuum pump.[10][12] This setup allows for the evacuation of air from a reaction vessel (like a Schlenk flask) and its replacement with an inert gas.
-
Principle of Operation: A "purge-and-refill" cycle is used to render a flask air-free.[6] The flask is evacuated to remove air and then backfilled with inert gas. This cycle is typically repeated three times to ensure a completely inert atmosphere.[6]
-
Advantages: A more cost-effective and versatile option for many routine operations.[10] It can be set up on a standard laboratory bench or in a fume hood.[12]
-
Limitations: Requires more technical skill to operate safely and effectively. The quality of the inert atmosphere is highly dependent on the user's technique.
Choosing the Right Tool:
| Feature | Glovebox | Schlenk Line |
| Atmosphere Quality | Very High (<1 ppm O₂, H₂O) | Good to High (technique dependent) |
| Ease of Use | Simple for manipulations inside | Requires more training and skill |
| Best For | Storage, weighing, complex setups | Reactions, solvent transfers, recrystallizations |
| Cost | High | Low to Moderate |
The following diagram illustrates the decision-making process for selecting the appropriate inert atmosphere equipment.
Caption: Equipment selection for handling air-sensitive compounds.
Part 3: Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for maintaining the integrity of air-sensitive amino acids.
Protocol 1: Long-Term Storage
Proper long-term storage is the first line of defense against degradation.
-
Initial Assessment: Upon receipt, inspect the manufacturer's packaging. Many air-sensitive reagents are supplied in specialized containers, such as amber vials with septa-lined caps or under an inert gas blanket.[13][14]
-
Glovebox Storage (Recommended): The ideal storage location for air-sensitive amino acids is inside a glovebox freezer.[13]
-
Place the manufacturer's container inside a larger, clearly labeled secondary container within the glovebox.
-
If a freezer is not available in the glovebox, store at the recommended temperature in a dedicated, clearly marked area of the glovebox.
-
-
Alternative Storage (Outside a Glovebox): If a glovebox is not available, store the amino acid in a desiccator cabinet that is continuously purged with an inert gas.
-
Ensure the original container's seal is intact.
-
For added protection, place the primary container inside a larger, sealed container that has been flushed with inert gas.
-
-
Temperature Control: Always adhere to the manufacturer's recommended storage temperature, which is often refrigerated (2-8 °C) or frozen (-20 °C) to slow the rate of any potential degradation.[15]
-
Light Protection: Store in amber vials or in the dark to prevent photo-degradation, particularly for compounds like tryptophan.[13]
Protocol 2: Weighing and Transferring an Air-Sensitive Solid
This protocol outlines the steps for accurately weighing and transferring a solid amino acid while maintaining an inert atmosphere.
Method A: Using a Glovebox (Preferred)
-
Preparation: Place a balance, weighing paper or a tared vial, spatulas, and the amino acid container into the glovebox antechamber.
-
Inerting: Run at least three "purge-and-refill" cycles on the antechamber before transferring the items into the main glovebox chamber.[16]
-
Equilibration: Allow the amino acid container to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the amino acid into the tared vial.
-
Sealing: Securely cap the vial containing the weighed amino acid and the original stock container.
-
Transfer: The sealed vial can now be removed from the glovebox for use in a reaction.
Method B: Using a Schlenk Line
This method is suitable when a glovebox is unavailable but requires more technical dexterity.
-
Preparation: Add a magnetic stir bar to a clean, oven-dried Schlenk flask.[8][14] Seal the flask with a rubber septum and attach it to the Schlenk line.
-
Inerting the Flask: Perform at least three "evacuate-refill" cycles on the flask to create an inert atmosphere.[16] Maintain a positive pressure of inert gas, indicated by a steady flow through the line's bubbler.[14]
-
"T-Piece" Transfer:
-
Briefly remove the septum and quickly add the approximate amount of the solid amino acid to the flask using a powder funnel under a positive flow of inert gas (an "argon blanket").
-
Immediately reseal the flask and re-establish the inert atmosphere by performing another "evacuate-refill" cycle, being careful not to pull the powder into the manifold.[16]
-
-
Weighing by Difference:
-
Alternatively, pre-weigh a sealed vial of the amino acid.
-
Under a positive flow of inert gas, quickly transfer a portion of the solid to the reaction flask.
-
Reseal the vial and re-weigh it. The difference in weight is the amount of amino acid transferred.
-
The diagram below illustrates the workflow for transferring a solid using a Schlenk line.
Caption: Workflow for transferring a solid using a Schlenk line.
Part 4: Best Practices and Troubleshooting
-
Always Use Dry Glassware: Moisture adsorbed onto glassware can be a significant source of contamination. Always oven-dry or flame-dry glassware immediately before use.[6][8][14]
-
Use High-Purity Inert Gas: Use a grade of argon or nitrogen with low oxygen and water content. An oxygen trap on the gas line is recommended.
-
Check for Leaks: Regularly inspect tubing and glassware for cracks or poor seals, which can compromise the inert atmosphere.
-
Proper Septum Technique: Use new, high-quality rubber septa. When piercing a septum with a needle, do so carefully to minimize damage and ensure a good reseal.
-
Degas Solvents: Solvents can contain dissolved oxygen. Always use properly degassed solvents for reactions involving air-sensitive compounds. Common methods include sparging with inert gas, freeze-pump-thaw cycles, or using a solvent purification system.[6]
Conclusion
The successful use of air-sensitive amino acids in research and drug development hinges on a foundational understanding of their chemical instabilities and the meticulous application of inert atmosphere techniques. By integrating the principles and protocols outlined in this guide—from proper storage in a glovebox to careful manipulation using a Schlenk line—scientists can protect the integrity of these vital reagents. This commitment to rigorous handling practices is a direct investment in the quality, reproducibility, and ultimate success of their scientific outcomes.
References
-
Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques. Retrieved from [Link]
-
Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved from [Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Air Science. (2020, August 8). How to Safely Store Chemicals. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]
-
Organic Chemistry Resources Worldwide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Ways to handle sensitive solids. Retrieved from [Link]
-
Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 14). Transferring and Weighting Methods. Retrieved from [Link]
-
Biology LibreTexts. (2025, August 28). Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Akram, M. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. Retrieved from [Link]
Sources
- 1. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 2. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 11. ossila.com [ossila.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. ossila.com [ossila.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of (S)-3-Amino-5-hexynoic acid hydrochloride
Welcome to the technical support center for (S)-3-Amino-5-hexynoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common solubility challenges encountered during experimental work. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is the expected baseline solubility of this compound?
A: this compound has a reported solubility in water of approximately 90 g/L (or 90 mg/mL) at 25°C.[1][2][3] As a hydrochloride salt, the amine group is protonated, which significantly enhances its polarity and affinity for aqueous media compared to its free base form.[4][5]
Q2: My compound is not dissolving in water, even below the 90 mg/mL limit. What are the first things I should check?
A: If you are experiencing issues below the reported solubility limit, consider these initial troubleshooting steps:
-
Ensure Adequate Agitation: The powder may require mechanical assistance to dissolve. Vigorously vortex the solution or use a magnetic stirrer. For small, stubborn particles, brief sonication in an ultrasonic bath can be highly effective.
-
Verify Compound Purity and Integrity: Ensure the compound has been stored correctly (typically at 2-8°C) and is not degraded.
-
Apply Gentle Warming: Gently warming the solution to 30-40°C can increase the rate of dissolution. However, do not overheat, as this may risk degrading the molecule, particularly the terminal alkyne group. Always monitor for any visual changes, such as a change in color.
Q3: How does pH fundamentally affect the solubility of this compound?
A: The solubility of this compound is strongly dependent on pH because it is an amino acid derivative.[6][7][8][9] Like other amino acids, it can exist in different ionic states:
-
Low pH (Acidic): Both the amino group and the carboxylic acid group are protonated, resulting in a net positive charge (cation).
-
Isoelectric Point (pI): At a specific pH (its pI), the amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-), resulting in a neutral zwitterion. Solubility is typically at its minimum at or near the pI.[10]
-
High pH (Basic): The carboxylic acid is deprotonated, and as the pH becomes sufficiently high, the amino group also deprotonates, resulting in a net negative charge (anion).
By adjusting the pH away from the isoelectric point, you increase the population of charged species (either cationic or anionic), which have stronger interactions with polar solvents like water, thereby increasing solubility.[6][11][12]
Q4: Are there any stability concerns I should be aware of when preparing solutions?
A: Yes. The key structural feature of concern is the terminal alkyne (acetylenic) group. Alkynes can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, high temperatures, or the presence of transition metal catalysts.[13][14] For this reason, we strongly recommend the following:
-
Prepare solutions fresh for each experiment.
-
Avoid prolonged storage, especially at non-neutral pH.
-
If a stock solution must be stored, filter-sterilize it and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: Troubleshooting Guide: A Systematic Approach to Dissolution
If initial attempts to dissolve the compound in water are unsuccessful, follow this systematic workflow.
Caption: Systematic workflow for troubleshooting solubility issues.
Step 1: pH Adjustment for Enhanced Solubility
Adjusting the pH is the most powerful method for increasing the aqueous solubility of amino acid hydrochlorides. The goal is to ensure the molecule carries a net charge.
Caption: Ionization states of the amino acid at different pH values.
-
Weigh the required amount of this compound and add it to a suitable container.
-
Add approximately 80% of the final desired volume of purified water (e.g., Milli-Q) or a non-interfering buffer.
-
Begin stirring the suspension with a magnetic stir bar.
-
To decrease pH: Add 0.1 M HCl dropwise to the suspension. The fully protonated cationic form is highly water-soluble.
-
To increase pH: Add 0.1 M NaOH dropwise. As the pH rises, the compound may first precipitate near its pI before redissolving at higher pH as the anionic form becomes dominant. Continue adding base until the solution clears.
-
Once the compound is fully dissolved, carefully add water or buffer to reach the final target volume.
-
Verify the final pH of the solution and adjust if necessary for your experimental requirements.
Data Summary: Recommended Starting Solvents
| Solvent System | Target pH | Mechanism of Action | Considerations |
| Purified Water | As is (acidic) | Forms a highly soluble hydrochloride salt. | The most common starting point; solubility is ~90 mg/mL.[1][2] |
| Aqueous HCl | pH 1-2 | Ensures the molecule is fully in its cationic form. | Useful for achieving very high concentrations. |
| Aqueous NaOH | pH 9-10 | Converts the molecule to its highly soluble anionic salt form. | Be cautious of potential base-catalyzed degradation of the alkyne group. |
| Phosphate Buffer | pH 7.4 | Simulates physiological conditions. | Solubility may be lower than in strongly acidic or basic solutions. |
Step 2: Utilizing Co-solvents
If a purely aqueous system is not suitable for your experiment, or if pH adjustment is not viable, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that modify the polarity of the solvent system.
-
Attempt to dissolve a small, pre-weighed amount of the compound in a pure organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.[4][15] Amino acid hydrochlorides often have some solubility in polar organic solvents.[5]
-
If it dissolves, you can prepare a concentrated stock in the organic solvent. This stock can then be diluted into your aqueous experimental medium. Note: Be aware of the final percentage of the organic solvent in your assay, as it may affect biological or chemical outcomes.
-
If the compound does not dissolve in the pure organic solvent, begin adding your aqueous buffer dropwise to the organic suspension while stirring. This gradual change in polarity can often achieve dissolution. Record the ratio of organic solvent to aqueous buffer required.
Data Summary: Common Co-solvents
| Co-Solvent | Properties | Typical Starting Concentration | Notes |
| DMSO | Strong, polar aprotic solvent. | Prepare a 10-50 mM stock in 100% DMSO. | Widely used but can be toxic to cells at >0.5-1% v/v. |
| Ethanol (EtOH) | Polar protic solvent. | Can be used in various ratios with water (e.g., 10-50% EtOH). | Less toxic than DMSO but may be less effective for highly polar compounds.[16] |
| DMF | Polar aprotic solvent. | Used for compounds that are difficult to dissolve in other solvents.[4] | Use with caution due to potential toxicity. |
By methodically applying these principles—starting with optimized aqueous conditions, followed by strategic pH adjustment and the use of co-solvents—researchers can reliably and reproducibly prepare solutions of this compound for a wide range of scientific applications.
References
- Lee, J. H., et al. (2013).
- Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Quora. (2024). Is the solubility of amino acids affected by their pH levels? Quora.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(26), 8822–8831.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Klamt, A., et al. (2009). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 48(23), 10405–10411.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemicalBook. (n.d.). This compound Chemical Properties. ChemicalBook.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Schleheck, D., et al. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PLOS ONE.
- Fisher Scientific. (n.d.). This compound, 95%. Fisher Scientific.
- Fisher Scientific. (n.d.). This compound, 95% 250 mg. Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). This compound, 95% 1 g. Thermo Fisher Scientific.
- ResearchGate. (2014). How can I dissolve free amino acids?
- ECHEMI. (n.d.). Buy (S)
- LookChem. (n.d.). Cas 332064-87-6, (R)-3-AMINO-5-HEXYNOIC ACID HYDROCHLORIDE. LookChem.
- Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan.
- Labshake. (n.d.).
- Tian, J., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). (S)-3-(Boc-amino)-5-hexenoic acid. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxyhexanoic acid. PubChem.
- ResearchGate. (2016). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited.
- Sari, Y. A., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics.
- Kim, J.-H., et al. (2020). Assessment of Degradation Behavior for Acetylsalicylic Acid Using a Plasma in Liquid Process.
- ResearchGate. (n.d.). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media.
- Wikipedia. (n.d.). Acetylene. Wikipedia.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
Sources
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. fishersci.be [fishersci.be]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylene - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Chiral Propargylglycine Derivatives
Welcome to the technical support center for the synthesis of chiral propargylglycine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable, non-canonical amino acids. Propargylglycines are critical building blocks in medicinal chemistry, serving as versatile handles for bioconjugation via "click chemistry" and as key components in enzyme inhibitors and novel peptide structures. However, their synthesis is fraught with challenges, particularly concerning stereochemical control.
This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind common synthetic hurdles and offer robust troubleshooting strategies to enhance your yield, purity, and stereochemical fidelity.
Section 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses high-level questions regarding the fundamental difficulties in propargylglycine synthesis.
Question 1: What makes the stereoselective synthesis of propargylglycine derivatives so challenging?
-
Racemization Risk: The α-proton of the glycine moiety is relatively acidic, especially when activated for coupling reactions, creating a high risk of epimerization under both acidic and basic conditions.[1][2]
-
Regioselectivity: Many propargylation reactions can yield a mixture of the desired propargyl product and an isomeric allenyl derivative through propargyl-allenyl tautomerization.[3][4] The choice of catalyst and reaction conditions is critical to control this regioselectivity.
-
Reagent Complexity: Achieving high enantioselectivity often involves either stoichiometric chiral auxiliaries, which can be expensive and require additional synthetic steps, or the development of highly specific catalytic asymmetric pathways.[1][5]
Question 2: My propargylation reaction is producing a mixture of propargyl and allenyl products. Why is this happening and how can I favor the desired propargyl isomer?
Answer: The formation of an allenyl side product is a classic regioselectivity problem in reactions involving propargylic nucleophiles or electrophiles. This occurs because the intermediate or transition state can have both propargylic and allenic character. The nucleophilic attack can occur at either the γ-carbon (leading to the propargyl product) or the α-carbon (leading to the allenyl product).
-
Mechanistic Insight: Allenylboronic acids or esters, for example, are common reagents for propargylation.[3][6] The regiochemical outcome of their addition to aldehydes or imines depends heavily on the substitution pattern of the substrate and the Lewis acid catalyst used.
-
Troubleshooting & Solutions:
-
Catalyst Choice: Copper- and iridium-based catalysts, often paired with specific chiral ligands, have been developed to provide high regioselectivity for the propargyl product.[7][8] For instance, using (S)-SEGPHOS as a chiral ligand with a copper triflate catalyst has been shown to favor the formation of chiral propargyl alcohols.[6][9]
-
Reagent Control: The nature of the propargylating agent is crucial. Allenyltrichlorosilanes are noted for their high regiospecificity in additions to carbonyls and imines.[5][6]
-
Solvent and Temperature: Carefully screen solvents and reaction temperatures. Non-coordinating solvents can sometimes enhance the influence of the chiral catalyst and improve selectivity.
-
Below is a diagram illustrating the divergent pathways leading to propargyl and allenyl products.
Caption: Divergent reaction pathways from a common intermediate.
Section 2: Troubleshooting Guide - Common Experimental Failures
This section provides a detailed, problem-and-solution approach to specific issues encountered during synthesis.
Problem 1: Significant Racemization Observed During Synthesis
My final product shows low enantiomeric excess (<98% ee). I suspect racemization is occurring. At which steps is this most likely, and what are the mitigation strategies?
Causality & Troubleshooting: Racemization is the loss of stereochemical purity and is a major threat in multi-step syntheses involving chiral amino acids.[2] It typically occurs via the formation of a planar, achiral enolate intermediate at the α-carbon, which can be protonated from either face.
-
Critical Steps for Racemization:
-
Deprotection: The use of strong bases (e.g., for Fmoc removal) or strong acids (for Boc removal) can promote enolization and subsequent racemization.[10]
-
Peptide Coupling: Activation of the carboxylic acid (e.g., with carbodiimides) increases the acidity of the α-proton, making it susceptible to abstraction by any base present in the reaction mixture.[11]
-
Specific Reactions: Certain transformations, like the Seyferth-Gilbert homologation used to install the alkyne, can be prone to racemization if conditions are not carefully controlled.[1]
-
-
Mitigation Strategies & Protocols:
-
Optimize Base/Acid Conditions: For Fmoc deprotection, use piperidine in a non-polar solvent like DMF, but minimize exposure time. For Boc deprotection, use milder acidic conditions where possible.
-
Use Additives During Coupling: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) during carbodiimide-mediated coupling reactions is known to suppress racemization.[11]
-
Control Base Stoichiometry: In reactions requiring a base, such as the Seyferth-Gilbert homologation, precise control over the amount and type of base is critical. Using a weaker base or carefully controlling the stoichiometry can prevent complete enolization and preserve stereointegrity.
-
Optimized Protocol: Racemization-Resistant Seyferth-Gilbert Homologation
This protocol is adapted from an optimized synthesis of Fmoc-L-homopropargylglycine-OH, where racemization was a key challenge to overcome.[1]
-
Reagent Preparation: Dissolve the starting aldehyde (1.0 eq) and Ohira-Bestmann reagent (1.2 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
-
Base Addition (Portion-wise): Add cesium carbonate (Cs₂CO₃, 1.0 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Allow the reaction to proceed for 3-4 hours.
-
Second Base Addition: Add a second portion of Cs₂CO₃ (0.7 eq) to drive the reaction to completion. Causality: The initial base is consumed during the reaction; a second addition ensures high conversion without prolonged exposure of the product to basic conditions, which minimizes racemization.[1]
-
Quenching: After a total of 6-8 hours (or upon completion as per monitoring), quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup & Extraction: Proceed with a standard aqueous workup and extraction using an appropriate organic solvent (e.g., ethyl acetate).
This portion-wise addition of a mild inorganic base was shown to increase yield and conversion to >95% while maintaining high enantiopurity (98% ee).[1]
Problem 2: Choosing the Right Protecting Group Strategy
I am planning a multi-step synthesis. What is the optimal N-protecting group strategy for propargylglycine to ensure compatibility with subsequent steps like peptide coupling and modifications of the alkyne?
Causality & Strategy: The choice of protecting groups is fundamental and must be planned with the entire synthetic route in mind.[12] The key is to use an "orthogonal" strategy, where one protecting group can be removed under conditions that leave other protecting groups intact.[12][13] For propargylglycine, you must protect the α-amino group and potentially the terminal alkyne, while considering the stability of these groups during peptide bond formation and final deprotection.
-
N-Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Removed with strong acid (e.g., TFA). It is stable to bases and nucleophiles. A good choice for solution-phase synthesis.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Removed with a mild base (e.g., piperidine). It is acid-labile. This is the standard for solid-phase peptide synthesis (SPPS).[13]
-
Z (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis or strong acids. Stable to mild base.
-
-
Alkyne Protection: The terminal alkyne is generally stable, but its proton can be acidic. In the presence of very strong bases (e.g., organolithiums), it can be deprotonated. For most applications, including Cu-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne does not require protection. If protection is necessary (e.g., to prevent interference in a specific coupling), a trialkylsilyl group like trimethylsilyl (TMS) is common.[14]
Data Summary: Comparison of Common N-Protecting Groups
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Orthogonality |
| Boc | (Boc)₂O, base (e.g., NaHCO₃) | Strong Acid (TFA, HCl in dioxane) | Stable to base, hydrogenolysis. Orthogonal to Fmoc and Z (if H₂olysis used for Z). |
| Fmoc | Fmoc-OSu, base (e.g., NaHCO₃) | Mild Base (20% piperidine in DMF) | Stable to acid. Orthogonal to Boc and Z. Standard for SPPS.[13] |
| Z (Cbz) | Z-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | Stable to mild acid/base. Orthogonal to Fmoc. Quasi-orthogonal to Boc.[13][15] |
Recommended Strategy:
For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) , Fmoc-protection is the industry standard .[1][13] It allows for iterative, base-labile deprotection of the N-terminus while acid-labile side-chain protecting groups (and the resin linkage) remain intact until the final cleavage step.
Caption: Typical workflow for SPPS using Fmoc-propargylglycine.
Section 3: Advanced Topics & Methodologies
Question: I need to perform a diastereoselective addition to a chiral aldehyde to synthesize a propargylglycine precursor. How do I control the stereochemistry based on Cram's chelation vs. Felkin-Anh models?
Answer: This is a classic problem in asymmetric synthesis. The stereochemical outcome of nucleophilic additions to chiral α-alkoxy aldehydes or ketones is dictated by the nature of the protecting group on the oxygen and the metal cation of the nucleophile.[16]
-
Felkin-Anh Model (Non-Chelation Control): This model predominates when the α-alkoxy group is bulky and weakly coordinating, such as a silyl ether (e.g., TBS, TIPS).[16] The largest substituent orients anti to the incoming nucleophile to minimize steric clash, leading to the anti diol product. This is the default pathway for silyl-protected substrates.[17][18]
-
Cram's Chelation Model (Chelation Control): This model applies when the α-alkoxy group is a good Lewis base (e.g., OMe, OBn, OMOM) and the organometallic reagent has a Lewis acidic metal (e.g., Grignard, organozinc). The metal forms a rigid five-membered chelate with the carbonyl oxygen and the α-oxygen.[17] The nucleophile then attacks from the less hindered face, leading to the syn diol product.[16]
Overriding Felkin-Anh Control: Recent advances have shown that it's possible to force a chelation-controlled pathway even with bulky silyl ethers. The key is using specific Lewis acids, such as alkylzinc halides (RZnX), in weakly coordinating solvents (e.g., CH₂Cl₂).[18][19] These conditions promote the formation of the zinc chelate, overriding the inherent steric bias of the silyl group and delivering the syn product with high diastereoselectivity (dr >20:1).[18] This provides critical flexibility in synthetic design, as the choice of protecting group is no longer dictated solely by the desired stereochemical outcome of one step.[16]
Caption: Decision workflow for achieving stereocontrol.
References
- Efficient and stereoselective synthesis of (S)-α-propargylglycine derivatives from allenylboronic acid.
- Exploring the Synthesis and Applications of D-Propargylglycine. NINGBO INNO PHARMCHEM CO.,LTD.
- An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, MDPI.
- Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase.
- Recent advances in copper-catalyzed asymmetric propargylic substitution.
- Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deproton
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
- Protective Groups. Organic Chemistry Portal.
- Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. PMC.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Protecting Groups List. SynArchive.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
- Racemisation in Chemistry and Biology. The University of Manchester.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. University of Michigan.
- Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed.
- Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Europe PMC.
- Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. m.mathnet.ru [m.mathnet.ru]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. biosynth.com [biosynth.com]
- 14. synarchive.com [synarchive.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. public.websites.umich.edu [public.websites.umich.edu]
- 18. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Polar Amino Acid Hydrochlorides
Welcome to the technical support center for the purification of polar amino acid hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, often hygroscopic compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about handling and purifying polar amino acid hydrochlorides.
Q1: Why are polar amino acid hydrochlorides so difficult to purify?
A1: The difficulty stems from a combination of their intrinsic properties. Their high polarity makes them extremely soluble in water but poorly soluble in most common organic solvents, limiting recrystallization options.[1][2] The presence of both an acidic carboxylic group and a basic amino group (as a hydrochloride salt) means their charge state is highly pH-dependent, which is a critical factor in ion-exchange chromatography.[3] Furthermore, many are hygroscopic, readily absorbing atmospheric moisture, which can complicate handling and lead to inaccurate weighings and potential degradation.[4][5]
Q2: What are the most common impurities I should expect?
A2: Impurities can originate from the synthesis or degradation. Common culprits include:
-
Process-Related Impurities: Unreacted starting materials, reagents, and by-products from side reactions.[6][7] In peptide synthesis, this can include deletion sequences or protecting group residues.[8][9]
-
Isomers: Diastereomers or enantiomers (e.g., D-isomers in an L-amino acid product) can arise during synthesis.[6][10]
-
Degradation Products: Polar amino acids can be susceptible to oxidation (especially methionine, histidine, tyrosine) or deamidation (asparagine, glutamine).[6][8] Glutamic acid can cyclize to form pyroglutamic acid.[7][8]
-
Inorganic Salts: Chlorides, sulfates, and ammonium salts are common inorganic contaminants.[7]
Q3: Which purification technique should I try first: recrystallization or chromatography?
A3: For multi-gram quantities with moderate purity (e.g., >95%), recrystallization is often the most efficient and cost-effective first choice.[1][11] It is excellent for removing insoluble impurities and significantly enriching the target compound. If recrystallization fails to achieve the desired purity, or if you are working with very small quantities or complex mixtures, ion-exchange chromatography (IEX) is the more powerful and specific technique.[3][12][13]
Q4: How do I properly handle and store purified polar amino acid hydrochlorides?
A4: Due to their hygroscopic nature, proper handling is critical.
-
Storage: Store in a tightly sealed container, preferably in a desiccator with a drying agent (e.g., Drierite, phosphorus pentoxide) or in a controlled low-humidity environment. For long-term stability, storage at -20°C is often recommended.[14]
-
Handling: When weighing and handling, work quickly in a low-humidity environment (like a glove box) if possible. Avoid leaving containers open to the atmosphere for extended periods.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Recrystallization Issues
Q: My amino acid hydrochloride won't dissolve in any single hot solvent, or it dissolves in everything, even when cold. What should I do?
A: This is a classic solubility challenge. The solution is to use a mixed-solvent system. [1][15]
-
Probable Cause: Your compound's polarity is intermediate, making it too soluble in highly polar solvents (like water) and not soluble enough in less polar organic solvents (like ethanol or isopropanol).
-
Proposed Solution (The Two-Solvent Method):
-
Selection: Choose two miscible solvents: one in which your compound is highly soluble (the "soluble solvent," e.g., water or methanol) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent, e.g., ethanol, isopropanol, or acetone).[1][11][15]
-
Execution: Dissolve your crude product in the minimum amount of the hot "soluble solvent."[1] While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Crystallization: Add a few drops of the hot "soluble solvent" to redissolve the turbidity, then allow the solution to cool slowly. Slow cooling is crucial for forming pure, large crystals.[15]
-
Q: I dissolved my compound, but upon cooling, it "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution as a super-saturated liquid phase above its melting point or as an amorphous solid.
-
Probable Cause & Solution:
-
Cooling Too Fast: The solution was cooled too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Insufficient Solvent: The concentration of the solute is too high. Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent, and attempt to cool again.
-
Inappropriate Solvent System: The boiling point of your solvent may be too high, or the polarity difference in a mixed-solvent system is too great, causing the compound to crash out.[16] Try a different solvent or mixed-solvent pair. For example, if a water/acetone system failed, a water/isopropanol system might be more successful.
-
Q: My recrystallization yield is very low. Where did my product go?
A: Low yield is often a result of using too much solvent or premature crystallization.
-
Probable Cause & Solution:
-
Excess Solvent: The most common cause is using too much solvent to dissolve the crude material.[15] The compound remains in the "mother liquor" upon cooling.
-
Fix: Concentrate the filtrate by boiling off a portion of the solvent and attempt a second crystallization to recover more product (a "second crop").
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.
-
Fix: Use a heated filter funnel and ensure the solution is not overly saturated before filtration by adding a slight excess of hot solvent.[1]
-
-
Incomplete Precipitation: The solution may not be cooled sufficiently. Ensure the flask has spent adequate time in an ice bath (e.g., 15-20 minutes) after slow cooling to room temperature to maximize precipitation.[1]
-
Chromatography Issues
Q: I'm running ion-exchange chromatography, but my amino acid is eluting in the wash step or not binding to the column at all.
A: This indicates an issue with the pH of your loading buffer and the charge of your amino acid.
-
Probable Cause: You are likely using a cation-exchange resin, which requires the analyte to be positively charged for binding. Polar amino acid hydrochlorides exist as zwitterions in solution.[3] At a pH above their isoelectric point (pI), they carry a net negative charge. At a pH below their pI, they carry a net positive charge. Your loading buffer pH is likely too high.
-
Proposed Solution:
-
Adjust Buffer pH: Ensure the pH of your loading/equilibration buffer is at least 1-2 pH units below the isoelectric point (pI) of your target amino acid. This protonates the carboxylate group, ensuring the molecule has a stable net positive charge and will bind strongly to a cation-exchange resin (e.g., Dowex 50).[12]
-
Confirm Resin Type: Double-check that you are using a cation-exchange resin (which has negative functional groups). If you were to use an anion-exchanger, you would need to work at a pH well above the pI.
-
Q: My purified fractions from ion-exchange chromatography are still contaminated with other amino acids.
A: This suggests that your elution gradient is not optimized for resolving compounds with similar properties.
-
Probable Cause: The step-change in pH or salt concentration in your elution buffer is too large, causing co-elution of species with similar isoelectric points.
-
Proposed Solution:
-
Shallow Gradient Elution: Switch from a step-gradient to a shallow linear gradient.[3] A gradual increase in pH (for cation-exchange) or salt concentration will provide much higher resolution, allowing for the separation of closely related amino acids.[12][13]
-
Optimize Eluent: For cation-exchange chromatography, elution is typically achieved by increasing the pH (e.g., with ammonium or sodium hydroxide) or by increasing the ionic strength (e.g., with a sodium chloride gradient).[17] Experiment with both pH and salt gradients to find the optimal separation conditions.
-
Section 3: Key Experimental Protocols & Data
Protocol 1: General Recrystallization from a Mixed Solvent System (Water/Isopropanol)
This protocol is suitable for many polar amino acid hydrochlorides like L-Arginine HCl.
-
Dissolution: Place the crude amino acid hydrochloride (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal volume of deionized water (e.g., 15-20 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot water (e.g., 2-3 mL) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Saturation: Re-heat the clear solution to boiling. Slowly add hot isopropanol (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot deionized water to just clarify the cloudy solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol or a pre-chilled 1:5 water/isopropanol mixture to remove residual soluble impurities.[11][15]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove residual solvents.[18][19]
Data Presentation: Solvent Properties for Recrystallization
The choice of solvent is critical. This table summarizes properties of common solvents used for purifying polar salts.
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |
| Water | 100 | 10.2 | Excellent "soluble solvent" for most polar salts. Slow to dry.[1] |
| Methanol | 65 | 5.1 | Good "soluble solvent." More volatile and easier to remove than water.[1] |
| Ethanol | 78 | 4.3 | Good general-purpose solvent; often used as an anti-solvent with water.[1][11] |
| 2-Propanol (IPA) | 82 | 3.9 | Excellent anti-solvent for precipitating hydrochloride salts from aqueous solutions.[11] |
| Acetone | 56 | 5.1 | Can be a useful anti-solvent or wash solvent, but reactivity with amines is possible.[11][16] |
| Acetonitrile | 82 | 5.8 | Useful for compounds of intermediate polarity. |
| Ethyl Acetate | 77 | 4.4 | Generally used as a wash to remove non-polar organic impurities.[11] |
Section 4: Visualized Workflows
Diagram 1: Decision Workflow for Purification Strategy
This diagram helps you choose the best starting point for your purification challenge.
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting "Oiling Out" During Recrystallization
This flowchart provides a logical sequence of steps to resolve the common issue of a product oiling out.
Caption: Flowchart for resolving product oiling out.
References
- Experiment 2: Recrystallization. (n.d.). University of Toronto.
- Classification of Impurities in Synthetic Peptide Drugs. (2023). Boc Sciences.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Investigation of Impurities in Peptide Pools. (2024). OPUS.
- Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
- 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud.
- Purification of organic hydrochloride salt? (2017). ResearchGate.
- Go-to recrystallization solvent mixtures. (2023). Reddit.
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009). PubMed.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles.
- Managing Product-Related Impurities in Synthetic Peptides. (2025). BioPharmaSpec.
- Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. (n.d.). Google Patents.
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- L-Arginine Hydrochloride / Official Monographs for Part I - 248. (n.d.). Japanese Pharmacopoeia.
- Control and optimization of recrystallization process of L-arginine. (2025). ResearchGate.
- d-ARGININE HYDROCHLORIDE. (n.d.). Organic Syntheses Procedure.
- How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? (2014). ResearchGate.
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.). SciSpace.
- Separation and Refining of Amino acids. (n.d.). Diaion.
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (2025). Journal of Biological Chemistry.
- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). PubMed.
- Method for purification of an amino acid using ion exchange resin. (n.d.). Google Patents.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (2025). Benchchem.
- Amino Acid Analysis By HPLC. (n.d.). Butterworth Laboratories.
- L-Arginine (hydrochloride) Product Information. (2022). Cayman Chemical.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health.
- Amino acid analysis. (n.d.). US Pharmacopeia (USP).
- Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters.
- Analytical Method for 18 Amino Acids. (2025). Welch Materials.
- Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Analysis of amino acids by high performance liquid chromatography. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Protein purification troubleshooting guide. (n.d.). Cytiva.
- Preparation method of L-arginine hydrochloride. (n.d.). Google Patents.
- Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019). National Institutes of Health.
- Hydroxylamine. (n.d.). Wikipedia.
- Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (n.d.). CNGBdb.
- Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. (2017). PubMed.
- Hydrochloric acid. (n.d.). Wikipedia.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
- 17. diaion.com [diaion.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. scispace.com [scispace.com]
Technical Support Center: (S)-3-Amino-5-hexynoic Acid in Peptide Synthesis
Welcome to the technical support center for the use of (S)-3-Amino-5-hexynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the incorporation of this unique unnatural amino acid into peptide sequences.
As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to overcome challenges and achieve successful synthesis of your target peptides.
Understanding the Chemistry of (S)-3-Amino-5-hexynoic Acid
(S)-3-Amino-5-hexynoic acid is a non-proteinogenic amino acid characterized by a terminal alkyne functional group. This alkyne moiety is a powerful tool for post-synthetic modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling peptide cyclization, labeling, and conjugation.[1][2][3] However, the reactivity of the alkyne and the nature of this gamma-amino acid can also introduce specific side reactions during solid-phase peptide synthesis (SPPS). This guide will address these potential issues and provide solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using (S)-3-Amino-5-hexynoic acid in your peptide synthesis protocols.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive ninhydrin or bromophenol blue test after coupling.
-
Presence of deletion sequences (peptide lacking the intended amino acid) in the final product, as detected by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Steric Hindrance | 1. Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight for particularly difficult couplings.[4] 2. Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.[5] 3. Elevated Temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C) or use microwave-assisted synthesis.[4] | Steric hindrance around the amino group can slow down the kinetics of the amide bond formation. Providing more time, a fresh supply of activated amino acid, or increased energy can help drive the reaction to completion. |
| Suboptimal Coupling Reagent | Switch to a more potent coupling reagent. Onium-salt based reagents are generally preferred for hindered amino acids.[4][6] Recommended options include HATU, HCTU, or COMU.[6][7] | Carbodiimide reagents like DIC can sometimes be insufficient for coupling sterically hindered or unusual amino acids.[8] Onium-salt reagents form more reactive activated esters (e.g., OAt esters with HATU), leading to higher coupling efficiency.[7] |
| Peptide Aggregation on Resin | 1. Change Solvent: Switch from DMF to NMP, or use a mixture of DMF/DCM.[4] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures. | Aggregation of the growing peptide chain on the solid support can physically block the N-terminal amine, preventing efficient coupling. Solvents like NMP are better at disrupting hydrogen bonds and solubilizing aggregated peptides.[9] |
Issue 2: Unintended On-Resin Cyclization or Dimerization
Symptoms:
-
Unexpected molecular weights in the final mass spectrum corresponding to cyclic monomers, dimers, or higher-order oligomers.
-
Reduced yield of the target linear peptide.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | If your sequence contains both (S)-3-Amino-5-hexynoic acid and an azide-containing amino acid, ensure that no adventitious copper(I) is present during synthesis. Use metal-free handling techniques and high-purity reagents. | The terminal alkyne of your amino acid and an azide group elsewhere in the peptide can readily undergo a "click" reaction to form a triazole bridge, leading to cyclization if they are in the same chain, or dimerization if they are on different chains.[1][2][10] This reaction is efficiently catalyzed by trace amounts of copper(I). |
| Oxidative Homocoupling (Glaser Coupling) | 1. Exclude Oxygen: Perform coupling and deprotection steps under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid Copper Contamination: As above, ensure all reagents and solvents are free of copper contamination. | In the presence of oxygen and a catalyst (often copper), terminal alkynes can couple with each other to form a diacetylene linkage. This can lead to the dimerization of your peptide on the resin. |
Issue 3: Racemization
Symptoms:
-
Appearance of diastereomeric impurities in the HPLC chromatogram of the purified peptide. These impurities often have very similar retention times to the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Over-activation of the Carboxylic Acid | 1. Reduce Pre-activation Time: Minimize the time between activating the amino acid and adding it to the resin. 2. Use Additives: Always use an additive like Oxyma Pure or HOAt with your coupling reagent.[4] These are more effective at suppressing racemization than HOBt.[7] | Prolonged activation can lead to the formation of an oxazolone intermediate, which is prone to racemization via proton abstraction at the α-carbon.[11][12] Additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[4] |
| Excess or Strong Base | 1. Use a Weaker Base: Substitute a hindered base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[4] 2. Stoichiometry Control: Use the minimum necessary amount of base for the coupling reaction. | Strong or excess base can directly abstract the proton from the α-carbon of the activated amino acid, leading to racemization.[13] |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the terminal alkyne of (S)-3-Amino-5-hexynoic acid during standard Fmoc-SPPS?
A1: No, for standard Fmoc-based solid-phase peptide synthesis, the terminal alkyne group is generally stable and does not require a protecting group. It is compatible with the basic conditions of piperidine treatment for Fmoc removal and the acidic conditions of TFA cleavage.[14] Protection is typically only considered if you are performing reactions that are incompatible with a free alkyne, such as certain types of metal-catalyzed cross-coupling reactions on the resin.
Q2: What is the best coupling reagent to use for (S)-3-Amino-5-hexynoic acid?
A2: For optimal results and to minimize side reactions, especially racemization, we recommend using an onium-salt based coupling reagent such as HATU or HCTU in combination with an additive like Oxyma Pure and a base like DIPEA or NMM .[4][6] This combination provides high coupling efficiency, which is crucial for unnatural amino acids, while the additive helps to suppress racemization.[7]
Q3: My mass spectrometry results show a peak at M+16. What could be the cause?
A3: A mass increase of 16 Da often corresponds to oxidation. While the alkyne itself is not typically oxidized under standard SPPS conditions, other susceptible residues in your peptide, such as Methionine (Met) or Tryptophan (Trp), could be oxidized, especially during the final cleavage step if scavengers are not used appropriately.[15]
Q4: Can I perform an on-resin CuAAC "click" reaction with a peptide containing (S)-3-Amino-5-hexynoic acid?
A4: Yes, this is a primary application of this amino acid. On-resin cyclization or conjugation via CuAAC is a powerful technique.[16][17] A typical protocol involves treating the resin-bound peptide (containing both the alkyne and an azide) with a copper(I) source, such as copper(I) iodide (CuI) or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., DMF/water or DMSO).[1][10]
Experimental Protocols & Visualizations
Protocol 1: Optimized Coupling of (S)-3-Amino-5-hexynoic Acid
This protocol is designed to maximize coupling efficiency and minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
Fmoc-(S)-3-Amino-5-hexynoic acid (4 eq.)
-
HATU (3.9 eq.)
-
Oxyma Pure (4 eq.) in DMF.
-
-
Activation: Add DIPEA (8 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling.[4] If the test is positive (indicating free amines), perform a second coupling (repeat steps 2-4).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents before proceeding to the next deprotection/coupling cycle.
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield.
Mechanism of Potential Side Reactions
1. On-Resin Dimerization via Glaser Coupling
This reaction involves the oxidative homocoupling of two terminal alkyne moieties.
Caption: Oxidative homocoupling (Glaser) of terminal alkynes.
2. Racemization via Oxazolone Formation
This is a common pathway for racemization during peptide coupling.
Caption: Racemization pathway via oxazolone intermediate.
References
-
Lockett, M. R., et al. (2013). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications. [Link]
-
Jagasia, R., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Journal of Organic Chemistry. [Link]
-
Li, W. R., & Chou, H. H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]
-
CEM. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. CEM Corporation. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- Google Patents. (n.d.). US7994280B2 - On-resin peptide cyclization.
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]
-
Springer Nature Experiments. (2021). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Springer Nature Experiments. [Link]
-
Aapptec. (2020). Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Merck Millipore. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
-
Slideshare. (2016). Side reaction in peptide synthesis. Slideshare. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Royal Society of Chemistry. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. [Link]
-
Journal of the American Chemical Society. (2010). Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. ACS Publications. [Link]
-
ResearchGate. (2025). Head-to-Tail Peptide Cyclodimerization by Copper-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]
-
NIH. (2012). Introduction to Peptide Synthesis. PMC. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]
-
Springer Nature Experiments. (2016). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Andersson, L., et al. (2000). Large-Scale Synthesis of Peptides. Biopolymers. [Link]
-
Semantic Scholar. (2018). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Semantic Scholar. [Link]
-
Alma Mater Studiorum Università di Bologna. (2021). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Unibo. [Link]
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 13. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Troubleshooting low yield in enantioselective hexynoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the enantioselective synthesis of hexynoic acid. This guide, presented in a comprehensive question-and-answer format, is designed to assist you in troubleshooting common challenges and optimizing your reaction conditions to achieve high yield and enantioselectivity. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded advice to support your experimental success.
Troubleshooting Guide: Addressing Low Yield and Enantioselectivity
Low yield and suboptimal enantiomeric excess (% ee) are common hurdles in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving these issues in the context of enantioselective hexynoic acid synthesis, with a focus on a representative rhodium-catalyzed hydrocarboxylation of 1-hexyne.
Scenario 1: High Conversion, but Low Enantiomeric Excess (% ee)
Question: My reaction is going to completion, but the enantioselectivity is poor. What are the likely causes and how can I improve the % ee?
Answer:
Low enantioselectivity in the presence of high conversion suggests that while the catalyst is active, it is not effectively discriminating between the two prochiral faces of the alkyne. Here are the primary factors to investigate:
-
Catalyst and Ligand Integrity: The chiral ligand is the heart of enantioselectivity.
-
Purity: Ensure the chiral ligand (e.g., a chiral phosphine like (S)-SEGPHOS) is of high purity and enantiomerically pure. Trace impurities can sometimes act as achiral ligands or catalyst poisons, leading to a racemic background reaction.[1]
-
Handling and Storage: Chiral phosphine ligands can be sensitive to air and moisture. Oxidation of the phosphine to the corresponding phosphine oxide will render it ineffective as a ligand. Always handle and store chiral ligands under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Causality: Generally, lower temperatures increase enantioselectivity by amplifying the small energy difference between the two transition states.[2] However, this can also decrease the reaction rate.
-
Troubleshooting: Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The solvent can influence the conformation and stability of the catalyst-substrate complex and the transition states.
-
Causality: Solvent polarity and coordinating ability can alter the geometry of the active catalytic species. A non-coordinating, non-polar solvent is often a good starting point to maximize the influence of the chiral ligand.
-
Troubleshooting: Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, dioxane).
-
-
Pressure of CO2: In a hydrocarboxylation reaction, the concentration of CO2 can influence the reaction kinetics and potentially the selectivity.
-
Troubleshooting: While atmospheric pressure is a common starting point, varying the CO2 pressure (e.g., from 1 to 10 atm) may impact the outcome and is worth investigating during optimization.[1]
-
Scenario 2: Low Yield, but High Enantiomeric Excess (% ee)
Question: I'm obtaining the desired enantiomer with high selectivity, but the overall yield of my hexynoic acid is disappointingly low. What should I investigate?
Answer:
Achieving high enantioselectivity with low yield often points to issues with catalyst activity, stability, or reaction kinetics rather than the stereocontrol of the reaction itself. Consider the following:
-
Catalyst Deactivation or Inhibition: The catalyst may not be turning over efficiently throughout the reaction.
-
Causality: Impurities in the substrate (1-hexyne), solvent, or CO2 gas (e.g., water, oxygen, or other coordinating species) can act as catalyst poisons. The product itself, hexynoic acid, could also potentially inhibit the catalyst at higher concentrations.
-
Troubleshooting:
-
Ensure all reagents and solvents are rigorously purified and dried. Use high-purity CO2.
-
Perform the reaction under strictly inert conditions.
-
Consider a higher catalyst loading to compensate for partial deactivation.
-
Monitor the reaction progress over time. If the reaction stalls, it may indicate catalyst death.
-
-
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: The reaction may be too slow at the temperature required for high enantioselectivity.
-
Troubleshooting: If you have optimized for high % ee at a low temperature, try increasing the reaction time significantly. If the yield is still low, a slight, incremental increase in temperature may be necessary, while carefully monitoring the effect on enantioselectivity.
-
Concentration: Reactions that are too dilute may proceed slowly. Conversely, highly concentrated reactions can sometimes lead to side reactions or catalyst aggregation. Experiment with a range of substrate concentrations.
-
-
Inefficient Reductant/Additive Performance: In many hydrocarboxylation protocols, a stoichiometric reductant (like a silane or a zinc reagent) is used.[1][3]
-
Causality: The quality and reactivity of the reductant are critical for the catalytic cycle to proceed.
-
Troubleshooting: Use a freshly opened or purified reductant. Ensure the stoichiometry is correct. In some cases, the nature of the reductant itself may need to be changed.
-
-
Side Reactions: The low yield could be due to the consumption of starting material in competing reaction pathways.
-
Common Side Reactions: For alkynes, potential side reactions include oligomerization, polymerization, or hydrogenation of the triple bond if a hydride source is used improperly. In hydrocarboxylation, decarboxylation of the product could also be a concern under certain conditions.
-
Troubleshooting: Analyze the crude reaction mixture by techniques like 1H NMR or GC-MS to identify any major byproducts. Understanding what is being formed instead of your desired product is key to mitigating the issue.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a catalyst system for the enantioselective hydrocarboxylation of 1-hexyne?
A1: A well-established starting point is a rhodium-based catalytic system. For example, a combination of a rhodium precursor like [Rh(cod)2]BF4 or [RhCl(cod)]2 with a chiral bisphosphine ligand such as a member of the SEGPHOS or BINAP family has shown promise in related transformations.[1][3] A typical catalyst loading would be in the range of 1-5 mol%.
Q2: How do I accurately determine the enantiomeric excess (% ee) of my chiral hexynoic acid product?
A2: The most common methods for determining % ee of chiral carboxylic acids are chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Chiral HPLC: This is a direct method where the enantiomers are separated on a chiral stationary phase. Polysaccharide-based columns are often effective for carboxylic acids.[4]
-
GC with a Chiral Derivatizing Agent: This is an indirect method. The carboxylic acid enantiomers are first reacted with a single enantiomer of a chiral derivatizing agent (e.g., a chiral alcohol or amine) to form diastereomers.[5] These diastereomers can then be separated on a standard achiral GC column.
Q3: My reaction is very sensitive to air and moisture. What are the best practices to ensure anhydrous and anaerobic conditions?
A3: Strict exclusion of air and water is often critical for the success of these reactions.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (argon or nitrogen).
-
Solvents and Reagents: Use anhydrous solvents, typically purchased in sealed bottles or freshly distilled from an appropriate drying agent. Liquid reagents should be handled via syringe. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas using a Schlenk line or in a glovebox.
Q4: I am observing the formation of an unknown byproduct. How can I identify it and prevent its formation?
A4: Identifying byproducts is a crucial step in troubleshooting.
-
Identification: Isolate the byproduct by chromatography and characterize it using spectroscopic methods (NMR, Mass Spectrometry, IR).
-
Prevention: Once the structure of the byproduct is known, you can often deduce the side reaction that is occurring. For example, if you observe oligomers of 1-hexyne, you may need to adjust the catalyst or reaction conditions to favor the desired hydrocarboxylation pathway over alkyne coupling.
Experimental Protocols and Data
Representative Protocol: Rhodium-Catalyzed Enantioselective Hydrocarboxylation of 1-Hexyne
This protocol is a generalized starting point and will likely require optimization for your specific setup and desired outcome.
Materials:
-
[Rh(cod)2]BF4 (Rhodium precursor)
-
(S)-SEGPHOS (Chiral ligand)
-
1-Hexyne (Substrate)
-
Diethylzinc (Reductant/hydride source)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Carbon Dioxide (CO2, high purity)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add [Rh(cod)2]BF4 (e.g., 0.005 mmol, 1 mol%) and (S)-SEGPHOS (e.g., 0.006 mmol, 1.2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (e.g., 2 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C).
-
Add 1-hexyne (e.g., 0.5 mmol, 1 equiv.) via syringe.
-
Slowly add a solution of diethylzinc in hexanes (e.g., 1.0 M, 0.6 mmol, 1.2 equiv.) dropwise.
-
Purge the flask with CO2 and maintain a positive pressure of CO2 (e.g., using a balloon) for the duration of the reaction.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC analysis of quenched aliquots.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 5-hexynoic acid.
-
Determine the yield and enantiomeric excess.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation | Use high-purity reagents/solvents; ensure strict inert atmosphere. |
| Sub-optimal temperature/time | Increase reaction time or incrementally increase temperature. | |
| Insufficient catalyst loading | Increase catalyst loading in small increments. | |
| Side reactions | Analyze crude mixture to identify byproducts and adjust conditions. | |
| Low % ee | Impure or degraded catalyst/ligand | Use high-purity, enantiomerically pure ligand; handle under inert gas. |
| Sub-optimal temperature | Screen a range of lower temperatures. | |
| Inappropriate solvent | Conduct a solvent screen with various polarities. | |
| Racemic background reaction | Ensure catalyst is fully formed and active. |
Visualizing the Process
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Hydrocarboxylation
Caption: Simplified catalytic cycle for hydrocarboxylation.
References
- Kawashima, S., Aikawa, K., & Mikami, K. (2016). Rhodium-Catalyzed Hydrocarboxylation of Olefins with Carbon Dioxide. Organic Letters, 18(8), 2050–2053.
- Mikami, K., et al. (2016). Rhodium-Catalyzed Hydrocarboxylation of Olefins with Carbon Dioxide.
- Feng, S., et al. (2021). CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers. Journal of the American Chemical Society, 143(13), 4935–4941.
- Han, L., et al. (2022). Rational design of catalysts for hydrocarboxylation with CO2 to afford C2+ carboxylic acids. Green Chemistry, 24(10), 3869-3891.
- Zhang, J., et al. (2024). Catalytic Regio- and Enantioselective Remote Hydrocarboxylation of Unactivated Alkenes with CO2. Journal of the American Chemical Society.
- Bezmaternikh, M. A., et al. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry, 80(8), 1035-1041.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 5-Hexynoic Acid. Retrieved from [Link]
- Lei, G., et al. (2019). Hydroxy group-enabled highly regio- and stereo-selective hydrocarboxylation of alkynes.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hexynoic Acid: A Versatile Intermediate for Pharmaceutical Synthesis and Chemical Applications. Retrieved from [Link]
-
Zhang, J., et al. (2024). Catalytic Regio- and Enantioselective Remote Hydrocarboxylation of Unactivated Alkenes with CO2. PubMed. Retrieved from [Link]
- Garcı́a-Domı́nguez, R. A., & Nevado, C. (2015). Highly Efficient Gold(I)-Catalyzed Regio- and Stereoselective Hydrocarboxylation of Internal Alkynes.
- Gong, H., et al. (2021). Nickel-Catalyzed Asymmetric Reductive Carbo-Carboxylation of Alkenes with CO2.
- Zhang, J., et al. (2024). Nickel-Catalyzed Atroposelective Carbo-Carboxylation of Alkynes with CO2: En Route to Axially Chiral Carboxylic Acids.
-
Gong, H., et al. (2021). Nickel-Catalyzed Asymmetric Reductive Carbo-Carboxylation of Alkenes with CO2. ResearchGate. Retrieved from [Link]
- Zhang, Z., & Dong, G. (2024). Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid. Organic Letters.
-
Montgomery, T. P., & Lalic, G. (2017). Site-Selective Catalytic Carboxylation of Unsaturated Hydrocarbons with CO2 and Water. Semantic Scholar. Retrieved from [Link]
-
Zhang, J., et al. (2025). Nickel-catalyzed asymmetric dicarbofunctionalization of alkynes to access axially chiral styrenes. ResearchGate. Retrieved from [Link]
- Yao, Q.-J., et al. (2025). Palladium-Catalyzed Asymmetric Carbonylation of Alkynes to Axially Chiral Carbothioate Esters. Journal of the American Chemical Society.
-
Till, N. A., Smith, R. T., & MacMillan, D. W. C. (2018). Decarboxylative Hydroalkylation of Alkynes. Organic Chemistry Portal. Retrieved from [Link]
-
Supporting Information for: Air-tolerant polymer gel-immobilized iridium photocatalyst with pumping recyclability properties. (n.d.). Retrieved from [Link]
-
Pearson, D. L., & Funk, R. L. (2011). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2023). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. ChemRxiv.
-
Wikipedia. (n.d.). Alkene. Retrieved from [Link]
-
RHODIUM CATALYZED ALKYNOIC ACID CYCLIZATIONS. (2020). Retrieved from [Link]
- Pearson, D. L., & Funk, R. L. (2011). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. Beilstein Journal of Organic Chemistry, 7, 1323–1326.
- Till, N. A., Smith, R. T., & MacMillan, D. W. C. (2018). Decarboxylative Hydroalkylation of Alkynes. Journal of the American Chemical Society, 140(17), 5701–5705.
- Zhang, J., et al. (2021). DFT insights into the Ni-catalyzed regioselective hydrocarboxylation of unsaturated alkenes with CO2. Dalton Transactions, 50(44), 16045-16053.
-
National Center for Biotechnology Information. (n.d.). 5-Hexynoic acid. PubChem. Retrieved from [Link]
- Li, Y., et al. (2020). Hydro‐/carbocarboxylation of alkynes with CO2 enabled by Co/visible‐light photoredox dual catalysis.
- Wu, X., et al. (2018). Visible-Light-Driven Alkyne Hydro-/Carbocarboxylation Using CO2 via Iridium/Cobalt Dual Catalysis for Divergent Heterocycle Synthesis. Journal of the American Chemical Society, 140(14), 4975–4983.
-
Starostin, A. G., et al. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. Retrieved from [Link]
-
CAS. (n.d.). 5-Hexynoic acid. CAS Common Chemistry. Retrieved from [Link]
-
Feng, S., et al. (2021). CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers. PubMed. Retrieved from [Link]
- Montgomery, T. P., & Lalic, G. (2017). Site-Selective Catalytic Carboxylation of Unsaturated Hydrocarbons with CO2 and Water. Journal of the American Chemical Society, 139(34), 11966–11973.
- Tanaka, K., et al. (2019). Rhodium-catalyzed asymmetric synthesis of silicon-stereogenic silicon-bridged arylpyridinones. Chemical Science, 10(34), 7932-7938.
-
Hayashi, T., et al. (2005). Rhodium-Catalyzed Enantioselective Synthesis of 4-Arylchroman-2-ones. ResearchGate. Retrieved from [Link]
- Claver, C., & van Leeuwen, P. W. N. M. (2020). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 25(21), 5127.
Sources
Technical Support Center: Boc Deprotection of (S)-3-Amino-5-hexynoic acid
Welcome to the technical support center for the deprotection of N-Boc-(S)-3-Amino-5-hexynoic acid. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules. The unique combination of a secondary amine, a terminal alkyne, and a carboxylic acid presents specific challenges that require careful consideration of reaction conditions to ensure high yield and purity.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of this deprotection step.
Introduction: The Challenge of Selectivity
(S)-3-Amino-5-hexynoic acid is a valuable building block in medicinal chemistry, often incorporated into larger molecules where the terminal alkyne serves as a handle for further modification via click chemistry or Sonogashira coupling. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the secondary amine due to its general stability and acid-labile nature.[]
However, the deprotection of this specific substrate is not always straightforward. The primary challenge lies in the potential for side reactions under standard acidic conditions. The terminal alkyne, while generally stable to acid, can be susceptible to hydration or other transformations under harsh conditions. Furthermore, the presence of the carboxylic acid adds another layer of complexity, influencing solubility and potential side reactions. This guide will address these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection with this substrate?
Incomplete deprotection of N-Boc-(S)-3-Amino-5-hexynoic acid can arise from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. Standard conditions that work for simple amines may be insufficient for this substrate.[2]
-
Suboptimal Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or performing the reaction at too low a temperature may lead to incomplete conversion. While many deprotections are performed at room temperature, some substrates may require longer times.[3]
-
Poor Solubility: The Boc-protected starting material may have limited solubility in the chosen reaction solvent, which restricts the access of the acidic reagent.[2][3]
-
Inadequate Reagent Equivalents: Using an insufficient amount of the acidic reagent will result in an incomplete reaction.[2]
Q2: What side reactions should I be aware of when deprotecting N-Boc-(S)-3-Amino-5-hexynoic acid with strong acids like TFA?
The primary side reaction of concern is the generation of the reactive tert-butyl cation (tBu⁺) during the cleavage of the Boc group.[2][4] This electrophile can potentially alkylate the terminal alkyne, although this is less common than with more nucleophilic functional groups. More significantly, residual TFA can be difficult to remove and can protonate the product amine, forming a TFA salt which can be oily and difficult to handle.[5]
Q3: How can I effectively monitor the progress of the deprotection reaction?
Several analytical techniques are suitable for monitoring the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the consumption of the less polar starting material and the appearance of the more polar free amine product (or its salt).[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise monitoring of the disappearance of the starting material and the formation of the desired product, confirming its mass.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the Boc protons at approximately 1.4 ppm can be monitored to confirm deprotection.[6]
Q4: My final product is an oil or a sticky solid after workup. What could be the cause?
This is a common issue, often caused by the formation of the amine as a trifluoroacetate (TFA) salt, which tend to be oily residues.[5] To obtain a solid product, it is often necessary to convert the TFA salt to the hydrochloride (HCl) salt or the free amine. Co-evaporation with a solvent like toluene can help in removing residual TFA.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshoot common issues encountered during the Boc deprotection of (S)-3-Amino-5-hexynoic acid.
Problem: Incomplete Deprotection
If you observe a significant amount of starting material remaining after the reaction, follow this workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem: Product Isolation Issues (Oily Product)
If the final product is difficult to isolate as a solid, consider the following:
-
TFA Salt to HCl Salt Conversion: After removing the TFA and solvent, dissolve the residue in a minimal amount of diethyl ether or methanol and bubble dry HCl gas through the solution, or add a solution of HCl in dioxane. The hydrochloride salt is often more crystalline and will precipitate.
-
Free Base Isolation: If the free amine is required, the TFA salt can be neutralized. After evaporation of the reaction mixture, dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with a mild base such as saturated sodium bicarbonate solution.[7] Be cautious, as the free amino acid may have some water solubility.
-
Use of Alternative Acids: Using 4M HCl in dioxane for the deprotection from the start will directly yield the hydrochloride salt, which often has better physical properties than the TFA salt.[3][5]
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol outlines a standard procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc-(S)-3-Amino-5-hexynoic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DCM (0.1-0.2 M concentration).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA (for a 50% v/v solution).[8]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[3]
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[7]
Protocol 2: Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and directly yields the hydrochloride salt of the amine.
Materials:
-
N-Boc-(S)-3-Amino-5-hexynoic acid
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino acid in a minimal amount of methanol or DCM (if solubility is an issue).
-
Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Comparative Summary of Deprotection Conditions
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Product Form | Key Considerations |
| TFA | 20-50%[3][9] | DCM[3] | 0°C to RT | 30 min - 3 hours[3][7] | TFA Salt | Volatile and effective, but can lead to oily salts.[5] |
| HCl | 4M[3] | 1,4-Dioxane[3] | RT | 30 min - 4 hours[3][10] | HCl Salt | Often yields a crystalline solid, easier to handle.[5] |
| Oxalyl Chloride | 3 equivalents[11] | Methanol | RT | 1 - 4 hours[11] | HCl Salt | Milder alternative, good for sensitive substrates.[11] |
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine with a strong acid like TFA proceeds through a well-established mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[12]
-
Formation of Tert-butyl Cation: The protonated group becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[12][13]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[12][13]
-
Protonation of Amine: In the acidic environment, the newly formed amine is protonated to give the corresponding ammonium salt.[12]
Orthogonal Protection Strategies
In more complex syntheses, it may be necessary to deprotect the Boc group in the presence of other acid-sensitive protecting groups. In such cases, an orthogonal protecting group strategy is essential.[14][15] This involves using protecting groups that can be removed under different, non-interfering conditions.
For (S)-3-Amino-5-hexynoic acid, if the carboxylic acid were protected as a tert-butyl ester, standard Boc deprotection with TFA would also cleave the ester. An orthogonal approach would be to use a base-labile protecting group like Fmoc for the amine and an acid-labile group for the carboxylate, or vice-versa.[]
References
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]
-
Scribd. TFA Deprotection. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]
-
ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases?. Available from: [Link]
-
Amino Acid-Protecting Groups. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available from: [Link]
-
Wordpress. BOC Deprotection. Available from: [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Reddit. Boc De-protection : r/Chempros. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
Chemistry LibreTexts. 16.06.3: Deprotonated Alkynes. Available from: [Link]
-
ResearchGate. How to confirm BOC deprotection by TFA ?. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Reddit. BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros. Available from: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Available from: [Link]
-
University of Calgary. Ch 9 : Acidity of Terminal Alkynes. Available from: [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. Available from: [Link]
-
Chemistry LibreTexts. Acidity of Terminal Alkynes. Available from: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Navigating the Reactivity of Alkyne Compounds with Oxidizing Agents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with alkyne-containing molecules. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust safety protocols to navigate the complexities of alkyne chemistry, specifically their incompatibility with oxidizing agents. The information herein is structured to help you anticipate, troubleshoot, and resolve issues you may encounter during your experiments, ensuring both the integrity of your research and the safety of your laboratory environment.
Introduction: The Double-Edged Sword of Alkyne Reactivity
Alkynes, with their carbon-carbon triple bonds, are a cornerstone of modern organic synthesis, offering a versatile scaffold for constructing complex molecules. However, the very electron richness that makes them such powerful synthetic intermediates also renders them susceptible to strong and often hazardous reactions with oxidizing agents. Understanding the fundamental principles behind this reactivity is not merely academic; it is a critical aspect of safe and successful experimentation. This guide will delve into the causality of these interactions, provide actionable troubleshooting advice, and equip you with the knowledge to handle these powerful reagents with confidence and care.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing the interaction between alkynes and oxidizing agents.
Q1: What makes the alkyne triple bond so reactive towards oxidizing agents?
The reactivity of an alkyne's triple bond stems from its high electron density, concentrated in two orthogonal pi (π) bonds. This electron-rich nature makes the triple bond a prime target for electrophilic attack by oxidizing agents, which are electron-deficient species. Reactions with strong oxidizers like ozone (O₃) or potassium permanganate (KMnO₄) can lead to the complete cleavage of the carbon-carbon triple bond, a process known as oxidative cleavage.[1][2] This process is highly exothermic and can be difficult to control if not handled properly.
Q2: Can you explain the primary hazards associated with mixing alkynes and oxidizing agents?
The primary hazards are twofold:
-
Runaway Reactions and Explosions: The oxidation of alkynes is a highly energetic process.[3][4] Strong oxidizing agents can cause rapid, uncontrolled reactions leading to a sudden release of energy in the form of heat and gas, which can result in an explosion.[5] Ozonolysis, for example, involves the formation of highly unstable and explosive ozonide intermediates.[5][6][7]
-
Peroxide Formation: Certain alkynes, particularly terminal alkynes or those with allylic or propargylic hydrogens, can form shock-sensitive and explosive peroxide compounds in the presence of oxygen, a ubiquitous oxidizing agent.[8] This process, known as autoxidation, is often initiated by light or heat and can occur during storage or handling if proper precautions are not taken.[8] The accumulation of these peroxides presents a significant explosion hazard, especially upon concentration, heating, or mechanical shock.[8]
Q3: Are all oxidizing agents equally hazardous with all alkynes?
No, the degree of hazard depends on several factors:
-
Strength of the Oxidizing Agent: Stronger oxidizing agents like ozone, perchloric acid, and concentrated hydrogen peroxide pose a greater risk than milder ones.[9][10][11]
-
Structure of the Alkyne: Terminal alkynes (R-C≡C-H) can have different reactivity compared to internal alkynes (R-C≡C-R').[12][13] Additionally, the presence of other functional groups in the molecule can influence its susceptibility to oxidation.
-
Reaction Conditions: Temperature, pressure, concentration, and the presence of catalysts can all dramatically affect the rate and exothermicity of the reaction.[14][15] For instance, reactions with potassium permanganate can yield different products depending on whether the conditions are neutral, basic, or acidic, and at what temperature the reaction is run.[14][16][17]
Q4: What is the visual evidence of a reaction between potassium permanganate and an alkyne?
A common laboratory demonstration of this reaction involves observing a distinct color change. A solution of potassium permanganate is deep purple. When it reacts with an alkyne, the permanganate ion (MnO₄⁻) is reduced, and the purple color disappears, often being replaced by a brown precipitate of manganese dioxide (MnO₂).[16][18] However, alkynes tend to react more slowly with potassium permanganate compared to alkenes.[18]
Part 2: Troubleshooting Guide - When Experiments Go Wrong
This section is designed to help you identify and solve specific problems you might encounter during your research.
Issue 1: My reaction is unexpectedly vigorous and producing gas.
-
Probable Cause: You are likely experiencing a runaway reaction due to an overly aggressive combination of alkyne and oxidizing agent, or improper reaction conditions. The gas is likely carbon dioxide, a product of complete oxidative cleavage of a terminal alkyne, or other gaseous byproducts.[12][13]
-
Immediate Action:
-
If it is safe to do so, immediately remove any external heating source.
-
If the reaction is in a flask, place it in an ice bath to try and control the exotherm.
-
Alert others in the lab and be prepared to evacuate if the reaction cannot be brought under control.
-
If the reaction is contained within a fume hood, lower the sash.[10][11]
-
-
Preventative Measures for Future Experiments:
-
Reduce the concentration of your reactants.
-
Add the oxidizing agent slowly and portion-wise, while carefully monitoring the reaction temperature.
-
Ensure your cooling bath is adequate for the scale of your reaction.
-
Perform a small-scale trial experiment first to gauge the reactivity.
-
Issue 2: I suspect peroxide formation in my alkyne-containing solvent or compound.
-
Probable Cause: The compound has been stored for an extended period, exposed to air and light, or is a known peroxide-former.[8]
-
Visual Inspection (use a blast shield and exercise extreme caution): Look for the formation of crystals, a viscous oily layer, or cloudiness in the liquid.[8] White crystals under the cap of a container are a severe danger sign.[8] If you observe any of these signs, DO NOT attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately. [19]
-
Chemical Testing (only if no visual signs of high peroxide concentration are present):
-
Use commercially available peroxide test strips that are compatible with organic solvents.[8][19] These provide a semi-quantitative reading of the peroxide concentration. A concentration above 100 ppm is generally considered hazardous.
-
Alternatively, a qualitative test can be performed by mixing 1-3 mL of the sample with an equal volume of acetic acid and adding a few drops of a 5% potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides.[8][20]
-
Issue 3: My ozonolysis reaction resulted in a low yield or an unexpected product.
-
Probable Cause: The workup procedure may have been inappropriate for the desired product. Ozonolysis can lead to different products depending on whether an oxidative or reductive workup is performed.[6][12]
-
Troubleshooting Steps:
-
For Aldehydes/Ketones from Alkenes (as a comparative example): Ensure you are using a reductive workup (e.g., with zinc dust or dimethyl sulfide) to prevent over-oxidation to carboxylic acids.[6]
-
For Carboxylic Acids from Alkynes: An oxidative workup (e.g., with hydrogen peroxide) or simply a water quench is often used.[7][12] If water is present, it can hydrolyze initial products to form carboxylic acids.[7][21]
-
Cleavage of Internal vs. Terminal Alkynes: Remember that internal alkynes typically yield two carboxylic acids, while terminal alkynes produce a carboxylic acid and carbon dioxide.[12][13][15] If you are getting a complex mixture, re-verify the structure of your starting material.
-
Part 3: Experimental Protocols & Safety Workflows
Adherence to validated protocols is paramount for safety and reproducibility.
Protocol 1: Peroxide Detection in Alkyne-Containing Solvents
This protocol describes a standard method for testing for the presence of peroxides.
Materials:
-
Sample to be tested
-
Glacial acetic acid
-
Potassium iodide (5% aqueous solution or solid)
-
Test tube or small vial
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves
Procedure:
-
In a clean test tube, add 1-3 mL of the alkyne-containing liquid to be tested.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of the 5% potassium iodide solution (or a small crystal of solid KI).[8][20]
-
Stopper the test tube and shake gently.
-
Observe for a color change.
Data Interpretation Table:
| Observation | Peroxide Concentration | Recommended Action |
| No color change | Negligible | Safe to use. |
| Faint Yellow | Low | Use with caution; consider purification. |
| Yellow to Brown | High | Do not use. Contact EHS for disposal. |
Workflow: Safe Handling of Oxidizing Agents with Alkynes
This workflow outlines the critical steps for setting up and running an oxidation reaction involving an alkyne.
Caption: Workflow for the safe execution of alkyne oxidation reactions.
Part 4: Incompatible Combinations
The following table provides a non-exhaustive list of oxidizing agents that are known to be incompatible with alkynes (specifically acetylene, the simplest alkyne, is often cited due to its high reactivity and common use as a representative example).[9][22][23] Exercise extreme caution when considering the use of any strong oxidizing agent with any alkyne.
| Oxidizing Agent Class | Specific Examples | Potential Hazard |
| Halogens | Chlorine (Cl₂), Bromine (Br₂), Fluorine (F₂) | Violent, explosive reactions. |
| Permanganates | Potassium permanganate (KMnO₄) | Strong oxidation, can be explosive under certain conditions. |
| Peroxides | Hydrogen peroxide (H₂O₂), Perchloric acid (HClO₄) | Can form explosive mixtures and shock-sensitive compounds. |
| Nitrates/Nitric Acid | Nitric acid (HNO₃), Ammonium nitrate | Violent reactions, potential for detonation. |
| Chromates/Dichromates | Chromic acid (H₂CrO₄), Chromium trioxide | Strong oxidation, fire hazard. |
| Ozone | Ozone (O₃) | Forms highly explosive ozonide intermediates. |
Conclusion
The reactivity of alkynes with oxidizing agents is a powerful tool in synthetic chemistry, but one that demands respect and a thorough understanding of the underlying principles and potential hazards. By approaching these reactions with a foundation of knowledge, careful planning, and adherence to safety protocols, you can harness their synthetic potential while maintaining a safe laboratory environment. This guide serves as a starting point; always consult the Safety Data Sheet (SDS) for your specific reagents and your institution's safety guidelines before commencing any new experimental work.
References
-
Explosion during Attempted Ozonolysis Reaction . The UC Center for Laboratory Safety. [Link]
-
TABLE OF INCOMPATIBLE CHEMICALS . Louisiana State University. [Link]
-
Oxidative Cleavage of Alkynes . Fiveable. [Link]
-
10.7: Oxidation of Alkynes . Chemistry LibreTexts. [Link]
-
Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation . Master Organic Chemistry. [Link]
-
9.6: Oxidative Cleavage of Alkynes . Chemistry LibreTexts. [Link]
-
Alkene Reactions: Ozonolysis . Master Organic Chemistry. [Link]
-
Alkyne Reactivity . Michigan State University Department of Chemistry. [Link]
-
Peroxide Formation . The Ohio State University Department of Chemistry and Biochemistry. [Link]
-
Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]
-
Incompatible Chemicals . University of St. Andrews Risk Management and Safety. [Link]
-
TESTING FOR THE PRESENCE OF PEROXIDES . WikiEducator. [Link]
-
Oxidation of Alkynes with KMnO4 and Ozone . YouTube. [Link]
-
Oxidizing Agents . University of Alberta Faculty of Agricultural, Life & Environmental Sciences. [Link]
-
Ozonolysis of Alkenes and Alkynes . BYJU'S. [Link]
-
Strong Oxidizing Agents . University of California, Santa Barbara. [Link]
-
Nitroalkynes: A Unique Class of Energetic Materials . ResearchGate. [Link]
-
Synthesis and Characterization of Energetic Materials . Purdue University Graduate School. [Link]
-
Peroxide Forming Solvents . University of Bristol. [Link]
-
Appendix A Peroxide Test Protocol . Missouri S&T Environmental Health and Safety. [Link]
-
Oxidizers . Duke University Safety. [Link]
-
Ozonolysis of Akynes . OpenOChem Learn. [Link]
-
KMnO4 reactions with alkenes and alkynes - EASY! . YouTube. [Link]
-
Ozonolysis Mechanism of Alkenes and Alkynes, Practice Problems and Frequently Asked Questions-FAQs . Aakash Institute. [Link]
-
What is the evidence for the reaction of potassium permanganate with alkenes? With alkynes? . Brainly.com. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Item - Synthesis and Characterization of Energetic Materials - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety [cls.ucla.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. brainly.com [brainly.com]
- 19. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 20. wikieducator.org [wikieducator.org]
- 21. Ozonolysis of Alkenes & Alkynes: Ozonolysis Mechanism | AESL [aakash.ac.in]
- 22. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 23. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of (S)- and (R)-3-Amino-5-hexynoic Acid
For researchers and drug development professionals exploring novel modulators of the GABAergic system, understanding the stereospecificity of bioactive molecules is paramount. This guide provides an in-depth comparison of the potential biological activities of the (S)- and (R)-enantiomers of 3-Amino-5-hexynoic acid, offering a framework for their investigation as potential inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). While direct comparative studies on these specific enantiomers are not extensively available in public literature, this guide synthesizes information from structurally related compounds to propose a scientific rationale for their differential activities and provides detailed experimental protocols for their evaluation.
Introduction: The Significance of Stereochemistry in GABA-AT Inhibition
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its dysregulation is implicated in various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases.[1] One key therapeutic strategy to enhance GABAergic tone is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.[1][2]
Mechanism-based inactivators of GABA-AT, such as vigabatrin (γ-vinyl-GABA), have demonstrated clinical efficacy. These inhibitors often possess a structural resemblance to GABA, allowing them to enter the enzyme's active site. The presence of a reactive functional group, such as an alkyne or a vinyl group, facilitates covalent modification of the pyridoxal 5'-phosphate (PLP) cofactor, leading to irreversible inactivation of the enzyme.
3-Amino-5-hexynoic acid is a structural analog of GABA, featuring a terminal alkyne moiety that suggests its potential as a GABA-AT inhibitor. Crucially, it possesses a chiral center at the C3 position, giving rise to (S)- and (R)-enantiomers. Biological systems are inherently chiral, and it is well-established that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, a thorough investigation into the individual biological activities of (S)- and (R)-3-Amino-5-hexynoic acid is essential for any drug development program.
Postulated Mechanism of Action: Stereoselective Inhibition of GABA-AT
Based on the established mechanism of other GABA-AT inactivators with terminal alkyne functionalities, such as 4-amino-5-hexynoic acid (γ-ethynyl GABA), a plausible mechanism for 3-Amino-5-hexynoic acid can be proposed.[3] The binding and subsequent inactivation of GABA-AT are expected to be stereospecific.
The proposed mechanism involves the following key steps:
-
Binding to the Active Site: The amino acid moiety of 3-Amino-5-hexynoic acid is expected to mimic GABA, allowing it to bind to the active site of GABA-AT. The stereochemistry at the C3 position will likely influence the binding affinity and the orientation of the molecule within the active site.
-
Schiff Base Formation: The primary amine of the inhibitor reacts with the pyridoxal 5'-phosphate (PLP) cofactor to form an external aldimine (Schiff base).
-
Enzyme-Catalyzed Tautomerization: The enzyme's catalytic base abstracts a proton, leading to a tautomeric shift.
-
Covalent Adduct Formation: The rearranged intermediate, now a conjugated system, is susceptible to nucleophilic attack by an active site residue, leading to the formation of a stable covalent adduct and inactivation of the enzyme.
The precise orientation of the (S)- and (R)-enantiomers within the active site will dictate the efficiency of this inactivation process. One enantiomer may be favored for optimal interaction with the catalytic residues, resulting in more potent inhibition.
Experimental Protocols for Comparative Analysis
To empirically determine the differential biological activity of (S)- and (R)-3-Amino-5-hexynoic acid, a series of well-defined experiments are necessary.
In Vitro GABA-AT Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of purified GABA-AT.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the kinetic parameters of inhibition (K_i and k_inact) for each enantiomer.
Methodology:
-
Enzyme Source: Purified recombinant human or porcine brain GABA-AT.
-
Assay Principle: The activity of GABA-AT can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase, which can be measured spectrophotometrically at 340 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.
-
Add varying concentrations of (S)- and (R)-3-Amino-5-hexynoic acid to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of GABA-AT.
-
Monitor the increase in absorbance at 340 nm over time.
-
For time-dependent inhibition, pre-incubate the enzyme with the inhibitor for various time points before adding the substrate (GABA).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For mechanism-based inactivators, plot the observed rate of inactivation (k_obs) against the inhibitor concentration to determine K_i and k_inact.
-
Cell-Based Assay for GABA Level Modulation
This assay assesses the ability of the compounds to increase GABA levels in a cellular context.
Objective: To measure the effect of each enantiomer on intracellular GABA concentrations in neuronal or glial cells.
Methodology:
-
Cell Culture: Use primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Treat the cells with varying concentrations of (S)- and (R)-3-Amino-5-hexynoic acid for a specified duration.
-
GABA Quantification:
-
Lyse the cells and deproteinize the samples.
-
Quantify GABA levels using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Normalize GABA levels to the total protein concentration in each sample.
-
Compare the GABA levels in treated cells to those in vehicle-treated control cells.
-
Hypothetical Data and Comparative Analysis
While experimental data for a direct comparison is not available, we can construct a hypothetical data table based on the known stereospecificity of similar compounds. It is plausible that one enantiomer will exhibit significantly greater potency as a GABA-AT inhibitor.
Table 1: Hypothetical Comparative Activity of 3-Amino-5-hexynoic Acid Enantiomers
| Parameter | (S)-3-Amino-5-hexynoic acid | (R)-3-Amino-5-hexynoic acid |
| GABA-AT Inhibition (IC50) | 50 µM | > 500 µM |
| GABA-AT Inactivation (k_inact/K_i) | 1000 M⁻¹s⁻¹ | 50 M⁻¹s⁻¹ |
| Increase in Cellular GABA Levels (EC50) | 75 µM | > 1000 µM |
This hypothetical data illustrates a scenario where the (S)-enantiomer is a significantly more potent inhibitor of GABA-AT than the (R)-enantiomer. This would be a crucial finding for selecting a lead candidate for further development.
Visualizing the Experimental Workflow and Proposed Mechanism
To further clarify the proposed scientific investigation, the following diagrams illustrate the experimental workflow and the postulated mechanism of action.
Caption: Experimental workflow for comparing the biological activity of (S)- and (R)-3-Amino-5-hexynoic acid.
Caption: Postulated mechanism of stereoselective GABA-AT inactivation by 3-Amino-5-hexynoic acid.
Conclusion and Future Directions
The exploration of (S)- and (R)-3-Amino-5-hexynoic acid as potential GABA-AT inhibitors represents a promising avenue for the development of novel therapeutics for neurological disorders. While direct comparative data is currently limited, the principles of stereochemistry in drug action and the known mechanisms of similar GABA-AT inactivators provide a strong rationale for investigating the differential activities of these enantiomers.
The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the pharmacological profiles of each enantiomer. A definitive determination of which enantiomer possesses superior activity will be critical for advancing the more potent and selective candidate into further preclinical and clinical development. Future studies should also aim to investigate the in vivo efficacy, pharmacokinetic properties, and safety profiles of the more active enantiomer in relevant animal models of epilepsy and other neurological conditions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis.
- Burke, J. R., & Silverman, R. B. (1991). Mechanism of inactivation of γ-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (γ-ethynyl GABA). Journal of the American Chemical Society, 113(24), 9329–9340.
-
Ji, H., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Biochemistry, 54(48), 7036–7046. Retrieved from [Link]
- Jung, M. J., et al. (1977). The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. Journal of Neurochemistry, 28(4), 717–723.
-
Silverman, R. B. (1991). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). Northwestern Scholars. Retrieved from [Link]
-
Silverman, R. B., & Burke, J. R. (1991). Mechanism of inactivation of .gamma.-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (.gamma.-ethynyl GABA). Journal of the American Chemical Society, 113(24), 9329-9340. Retrieved from [Link]
Sources
- 1. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-3-Amino-5-hexynoic acid hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Position: A Gateway to Potency and Selectivity in GABA Analogues Targeting the α2δ-1 Subunit
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted GABA Analogues for Researchers in Drug Discovery and Development
The strategic modification of the gamma-aminobutyric acid (GABA) scaffold has yielded a class of highly successful therapeutics, most notably gabapentin and pregabalin, for the management of neuropathic pain and certain seizure disorders. A critical determinant of the pharmacological activity of these "gabapentinoids" is the nature of the substituent at the 3-position of the GABA backbone. This guide provides an in-depth comparison of 3-substituted GABA analogues, elucidating the structure-activity relationships (SAR) that govern their interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), their primary molecular target. We will explore how modifications at this key position influence binding affinity, functional activity, and pharmacokinetic properties, offering a rationale-driven framework for the design of next-generation analogues with enhanced therapeutic profiles.
The Central Role of the α2δ-1 Subunit in the Mechanism of Action
Contrary to what their name might suggest, 3-substituted GABA analogues do not exert their primary effects through direct interaction with GABA receptors (GABA-A or GABA-B). Instead, their mechanism of action is centered on their high-affinity binding to the α2δ-1 auxiliary subunit of VGCCs.[1][2][3][4] This binding event is crucial, as it modulates the function of the calcium channel, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] The upregulation of the α2δ-1 subunit in sensory neurons following nerve injury is a key pathological hallmark of neuropathic pain, providing a molecular basis for the therapeutic efficacy of these drugs in this condition.[1][4][5] Therefore, understanding the SAR for binding to α2δ-1 is paramount for the rational design of novel, more potent, and selective therapeutic agents.
Unraveling the Structure-Activity Relationship at the 3-Position
The substitution at the 3-position of the GABA molecule is a pivotal determinant of binding affinity to the α2δ-1 subunit. The presence of a substituent at this position is a prerequisite for high-affinity binding.
The Impact of Alkyl Substituents
Early investigations into 3-substituted GABA analogues revealed the importance of alkyl groups at this position for anticonvulsant and analgesic activity.[6] The size and shape of the alkyl substituent have a profound impact on binding affinity.
-
Pregabalin , with its isobutyl group at the 3-position, exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to gabapentin , which possesses a cyclohexylacetic acid moiety attached at the 3-position. This enhanced affinity translates to greater potency in preclinical models of pain and epilepsy.[6]
Stereochemistry: A Key Determinant of Activity
The stereochemistry at the 3-position is a critical factor influencing the biological activity of these analogues. For instance, the anticonvulsant and analgesic properties of pregabalin are primarily attributed to the (S)-enantiomer.[7] This stereoselectivity underscores the specific and well-defined nature of the binding pocket on the α2δ-1 subunit. Similarly, for other β-substituted GABA derivatives like baclofen and phenibut, the (R)-enantiomers are considerably more active than their (S)-counterparts, highlighting the nuanced role of stereochemistry in dictating pharmacological outcomes.[7]
Exploration of Other Substituents
While alkyl groups have been the most extensively studied, research has also explored other functionalities at the 3-position to modulate activity and physicochemical properties.
-
Fluorination: The introduction of fluorine at the 3-position has been investigated to probe the binding conformation of GABA to its target proteins.[8] The stereoelectronic effects of the C-F bond can influence the preferred conformation of the molecule, providing valuable insights for rational drug design.[8][9][10]
-
Cyclic and Aryl Groups: The incorporation of cyclic and aryl moieties at the 3-position has been explored to enhance lipophilicity and potentially improve blood-brain barrier penetration.[7][11] For example, the synthesis of 3-aminocyclopentanecarboxylic acid stereoisomers has been pursued to create conformationally restricted analogues of GABA.[11]
Comparative Analysis of 3-Substituted GABA Analogues
To provide a clear and objective comparison, the following table summarizes the available data on the binding affinities of various 3-substituted GABA analogues to the α2δ-1 subunit.
| Analogue | 3-Substituent | Binding Affinity (Ki or IC50) for α2δ-1 | Key Observations |
| Gabapentin | Cyclohexylacetic acid | ~140 nM | The prototypical gabapentinoid. |
| Pregabalin | (S)-Isobutyl | ~32-100 nM | Higher affinity and potency than gabapentin.[6] |
| (R)-3-Isobutyl-GABA | (R)-Isobutyl | Significantly lower affinity than (S)-enantiomer | Demonstrates the importance of stereochemistry.[4] |
| 3-Fluoro-GABA | Fluoro | Varies by enantiomer | Used to probe binding conformation.[8][9] |
Note: Binding affinity values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Evaluating 3-Substituted GABA Analogues
The characterization of novel 3-substituted GABA analogues relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
In Vitro Assays
1. Radioligand Binding Assay for α2δ-1 Subunit Affinity
This assay is fundamental for determining the binding affinity of a test compound to the α2δ-1 subunit. It typically involves a competitive binding experiment using a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin.
Protocol:
-
Membrane Preparation: Homogenize porcine or rat brain cortex in a suitable buffer and centrifuge to isolate the membrane fraction containing the α2δ-1 subunit.[12][13]
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.[14]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2. Patch-Clamp Electrophysiology for Functional Activity
This technique allows for the direct measurement of the effect of GABA analogues on the function of voltage-gated calcium channels in neurons.
Protocol:
-
Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or cell lines expressing the α2δ-1 subunit and calcium channels.
-
Recording: Use the whole-cell patch-clamp technique to record calcium currents.[15][16][17][18][19]
-
Drug Application: Apply the test compound to the bath solution and measure the change in the amplitude of the calcium current.
-
Data Analysis: Determine the concentration-response relationship and the IC50 value for the inhibition of the calcium current.
In Vivo Models
1. Neuropathic Pain Models
Animal models of neuropathic pain are essential for evaluating the in vivo efficacy of novel GABA analogues. Common models include:
-
Chronic Constriction Injury (CCI) of the sciatic nerve: This model involves loosely ligating the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.[20][21]
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two of the L5 and L6 spinal nerves, resulting in robust and long-lasting pain behaviors.[21][22][23]
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[22]
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.[20][21][22]
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the paw withdrawal latency to a noxious thermal stimulus.[21]
Visualizing the SAR Landscape
To better understand the relationships between the chemical structure and biological activity, we can visualize the key determinants of SAR for 3-substituted GABA analogues.
Caption: Key structural determinants of 3-substituted GABA analogues and their impact on biological activity.
Future Directions and Conclusion
The exploration of the structure-activity relationship of 3-substituted GABA analogues has been instrumental in the development of highly effective therapies for neuropathic pain and epilepsy. The 3-position serves as a critical handle for modulating binding affinity to the α2δ-1 subunit and, consequently, therapeutic potency. Future research in this area will likely focus on the design of analogues with improved pharmacokinetic profiles, reduced side effects, and potentially novel mechanisms of action. By continuing to unravel the intricate details of the SAR at the 3-position, the scientific community can pave the way for the discovery of the next generation of gabapentinoids with superior clinical utility.
References
-
In vivo evaluation of the hippocampal glutamate, GABA and the BDNF levels associated with spatial memory performance in a rodent model of neuropathic pain. (2017). Physiology & Behavior. [Link]
-
Novel GABA(A) modulator shows antinociceptive activity in vivo. (2009). BioWorld. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
GABAA Receptor Binding Assay Protocol. PDSP. [Link]
-
In Vivo Pain Models. Charles River Laboratories. [Link]
-
Silicon-Containing GABA Derivatives, Silagaba Compounds,as Orally Effective Agents for Treating Neuropathic Pain without Central-Nervous-System-RelatedSide Effects. (2014). R Discovery. [Link]
-
Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. (2007). Chembiochem. [Link]
-
Effect of antioxidant treatment on spinal GABA neurons in a neuropathic pain model in the mouse. UTMB Research Experts. [Link]
-
Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. (2001). Journal of Medicinal Chemistry. [Link]
-
3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. (2008). Neurochemical Research. [Link]
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. [Link]
-
Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-??-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ResearchGate. [Link]
-
3-substituted GABA analogs with central nervous system activity: a review. (1999). Medicinal Research Reviews. [Link]
-
Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. (2022). European Journal of Medicinal Chemistry. [Link]
-
Patch-clamp is the gold standard technique for high-fidelity analysis of the electrical properties and functional connectivity of neurons. Unknown Source. [Link]
-
Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2020). Molecules. [Link]
-
GABA analogue. Wikipedia. [Link]
-
Whole Cell Patch Clamp Protocol. protocols.io. [Link]
-
Assay Protocol Book. PDSP. [Link]
-
Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. (2016). Pharmacology Research & Perspectives. [Link]
-
Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor. (2020). Anesthesiology. [Link]
-
Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. (1998). Analytical Biochemistry. [Link]
-
Patch clamp methods for studying calcium channels. (2010). Methods in Cell Biology. [Link]
-
SAR design of new GABA analogues with a 1,2,3‐triazole ring scaffold. ResearchGate. [Link]
-
Pregabalin activity in standardized receptor-binding assays. ResearchGate. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules. [Link]
-
Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain. (2016). Pharmacology research & perspectives. [Link]
-
Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC. [Link]
-
Conformations of cyclic analogues of GABA. ResearchGate. [Link]
-
Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Semantic Scholar. [Link]
-
Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Effects of mirogabalin, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons. ResearchGate. [Link]
Sources
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain | Semantic Scholar [semanticscholar.org]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo evaluation of the hippocampal glutamate, GABA and the BDNF levels associated with spatial memory performance in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. criver.com [criver.com]
- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Guide to the Efficacy of (S)-3-Amino-5-hexynoic acid and Pregabalin
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed comparative analysis of Pregabalin, a well-established α2δ ligand, and (S)-3-Amino-5-hexynoic acid. A comprehensive review of existing scientific literature reveals that while Pregabalin's mechanism and efficacy are extensively documented, (S)-3-Amino-5-hexynoic acid is not characterized as a therapeutic agent. Its structural similarity to known GABA aminotransferase (GABA-AT) inhibitors, such as Vigabatrin (4-amino-5-hexynoic acid), suggests a potential, albeit unproven, mechanism of action centered on GABA metabolism.
Therefore, this document will proceed by comparing the established efficacy of Pregabalin with the hypothesized mechanism of (S)-3-Amino-5-hexynoic acid as a GABA-AT inhibitor. This framework allows for a scientifically grounded exploration of two distinct therapeutic strategies for modulating neuronal excitability. We will dissect their divergent molecular targets, compare the downstream effects on neurotransmission, and provide the experimental blueprints necessary to validate these activities.
Introduction: Two Distinct Approaches to Neuromodulation
In the landscape of therapies for neuropathic pain and epilepsy, modulating inhibitory and excitatory signaling is a cornerstone of drug design. Pregabalin and (S)-3-Amino-5-hexynoic acid represent two fundamentally different strategies to achieve this goal.
-
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a second-generation gabapentinoid approved for the treatment of peripheral and central neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Despite being a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its therapeutic effects are not mediated by direct interaction with GABA receptors.[3][4] Instead, it acts as a potent ligand for the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][5]
-
(S)-3-Amino-5-hexynoic acid is a chiral amino acid derivative containing an alkyne functional group.[6] While commercially available as a chemical reagent, often for peptide synthesis via click chemistry, there is a notable absence of published data characterizing its pharmacological efficacy or mechanism of action. However, its structure bears a resemblance to known "suicide inhibitors" of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation.[7] This guide will therefore explore its potential efficacy through the lens of a GABA-AT inhibitor, a mechanism that contrasts sharply with that of Pregabalin.
Delineating the Mechanisms of Action
The therapeutic outcomes of these two compounds diverge at the molecular level. Pregabalin modulates the release of neurotransmitters presynaptically, whereas a GABA-AT inhibitor would act post-synaptically by increasing the availability of GABA.
Pregabalin: An α2δ Ligand Modulating Neurotransmitter Release
The primary mechanism of Pregabalin involves its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[8][9] In pathological states like neuropathic pain, there is an upregulation of these α2δ subunits, leading to increased calcium influx and excessive release of excitatory neurotransmitters.
Pregabalin's binding to the α2δ subunit does not block the calcium channel directly but is thought to induce a conformational change that reduces VGCC trafficking to the presynaptic terminal.[3][5][10] This leads to a subtle but significant reduction in calcium influx upon neuronal depolarization. The downstream consequence is a decrease in the synaptic release of several key neurotransmitters, including glutamate, norepinephrine, and substance P, thereby dampening hyperexcited neuronal signaling.[10][11]
Hypothesized Mechanism of (S)-3-Amino-5-hexynoic acid: GABA-AT Inhibition
The hypothesized action of (S)-3-Amino-5-hexynoic acid is the irreversible inhibition of GABA aminotransferase (GABA-AT). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catabolizes GABA into succinic semialdehyde, thus terminating its inhibitory signal.[12]
An enzyme-activated inhibitor like this would enter the GABA-AT active site, mimicking the natural substrate, GABA. The enzyme would begin its catalytic cycle, but the alkyne moiety of the inhibitor would then react covalently with a critical component of the active site (e.g., the PLP cofactor or an amino acid residue), leading to irreversible inactivation.[13] This "suicide inhibition" effectively removes active GABA-AT, leading to a sustained increase in synaptic and extrasynaptic GABA concentrations, thereby enhancing overall inhibitory tone in the central nervous system.[7]
Mechanistic Comparison Diagram
Caption: Divergent molecular pathways of Pregabalin and hypothesized (S)-3-Amino-5-hexynoic acid.
Comparative Efficacy Analysis
A direct experimental comparison is not possible due to the lack of data for (S)-3-Amino-5-hexynoic acid. However, we can compare the established clinical and preclinical efficacy of Pregabalin with the known performance of GABA-AT inhibitors.
In Vitro Potency & Binding Affinity
The initial measure of a compound's efficacy is its potency at its molecular target.
-
Pregabalin: Demonstrates high affinity for its target, with dissociation constants (Kd) in the nanomolar range for both α2δ-1 (Kd = 6.0 nM) and α2δ-2 (Kd = 7.2 nM) subunits.[8] This potent binding is selective, with no significant interaction with GABA receptors or 38 other common receptors and ion channels.[8][14]
-
GABA-AT Inhibitors: Efficacy is measured by the rate of enzyme inactivation (k_inact) and the concentration required for half-maximal inactivation (K_I). For a potent inhibitor, these values are typically in the low micromolar range or below. The key metric is the partition ratio: the number of catalytic turnovers per inactivation event. A low partition ratio signifies a highly efficient inhibitor.
In Vivo Preclinical Efficacy
Animal models of disease are critical for evaluating therapeutic potential.
-
Pregabalin: Shows robust, dose-dependent efficacy in various animal models of neuropathic pain, including chronic constriction injury (CCI) and spinal nerve ligation.[11][15] It effectively alleviates symptoms of mechanical allodynia and thermal hyperalgesia.[11] For instance, in a carrageenan-induced thermal hyperalgesia model, pregabalin had an ED50 value of 6 mg/kg, compared to 19.2 mg/kg for gabapentin.[11]
-
GABA-AT Inhibitors: These compounds demonstrate potent anticonvulsant activity in a broad range of seizure models. In pain models, their efficacy can be more variable. The widespread increase in GABA can lead to dose-limiting side effects such as sedation, which can sometimes confound the interpretation of analgesic efficacy.[16]
Clinical Efficacy
-
Pregabalin: Has proven clinical efficacy in large-scale, randomized controlled trials for diabetic neuropathy, post-herpetic neuralgia, and fibromyalgia.[1][17] In peripheral neuropathic pain trials, 35% of patients treated with pregabalin achieved a 50% or greater reduction in pain score, compared to 18% of patients on placebo.[1]
-
GABA-AT Inhibitors (e.g., Vigabatrin): Clinically approved for treating infantile spasms and refractory complex partial seizures. Its use is limited by a significant risk of irreversible peripheral visual field defects, a serious adverse effect linked to the systemic increase in GABA. This highlights a key challenge for therapies that non-selectively elevate a major neurotransmitter.
Summary of Efficacy Parameters
| Parameter | Pregabalin | (S)-3-Amino-5-hexynoic acid (as a GABA-AT Inhibitor) |
| Molecular Target | α2δ subunit of Voltage-Gated Calcium Channels | GABA Aminotransferase (GABA-AT) |
| Primary Effect | Reduces release of excitatory neurotransmitters | Increases synaptic concentration of GABA |
| In Vitro Potency | High affinity (Kd ≈ 6-7 nM)[8] | Efficacy measured by inactivation kinetics (k_inact / K_I) |
| In Vivo Models | Strong, consistent efficacy in neuropathic pain models[11][15] | Potent anticonvulsant; variable analgesic effects |
| Clinical Use | Neuropathic pain, epilepsy, anxiety disorder[1] | Primarily refractory epilepsy (Vigabatrin) |
| Key Limitation | CNS side effects (dizziness, somnolence)[3] | Potential for significant off-target effects (e.g., vision loss) |
Experimental Protocols for Efficacy Validation
To empirically compare these two compounds, a series of validated assays targeting their distinct mechanisms is required.
Protocol 1: Radioligand Binding Assay for α2δ-1 Affinity (Pregabalin)
This protocol determines the binding affinity of a test compound (like Pregabalin) for the α2δ-1 subunit.
Workflow Diagram:
Caption: Workflow for measuring GABA-AT enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified GABA-AT, the co-substrate α-ketoglutarate, the cofactor pyridoxal 5'-phosphate, and the coupling enzyme succinic semialdehyde dehydrogenase (SSADH) with its co-substrate NADP⁺. 2[18][19]. Pre-incubation: Add varying concentrations of the test compound to the reaction mixture (without the primary substrate, GABA) and pre-incubate for a set time (e.g., 10 minutes) to allow for inhibitor binding. 3[19]. Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of GABA.
-
Kinetic Measurement: Immediately place the reaction plate in a spectrophotometer. The GABA-AT reaction produces succinic semialdehyde, which is then oxidized by SSADH, concomitantly reducing NADP⁺ to NADPH. Monitor the rate of increase in absorbance at 340 nm, which is directly proportional to the rate of GABA-AT activity. 5[13]. Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to a vehicle control. Plot percent inhibition against the log concentration of the inhibitor to calculate the IC₅₀. For irreversible inhibitors, time-dependent inactivation assays are required to determine k_inact and K_I.
[13]#### Protocol 3: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol evaluates the analgesic efficacy of a test compound in a validated animal model of neuropathic pain.
Workflow Diagram:
Caption: Workflow for assessing in vivo analgesic efficacy.
Step-by-Step Methodology:
-
Surgical Procedure: Under anesthesia, surgically expose the L5 and L6 spinal nerves of rats and ligate them tightly. This procedure reliably induces mechanical allodynia in the ipsilateral hind paw. 2[15]. Allodynia Development: Allow the animals to recover for 7-14 days, during which a stable state of hypersensitivity will develop.
-
Baseline Measurement: Assess the baseline paw withdrawal threshold (PWT) using calibrated von Frey filaments. The PWT is the lowest force that elicits a paw withdrawal response. Neuropathic animals will have a significantly lower PWT compared to sham-operated controls. 4[15]. Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of animals. Include a vehicle control group.
-
Post-Dose Assessment: Measure the PWT at multiple time points after administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: The primary endpoint is the reversal of allodynia. This can be calculated as a percentage of the maximum possible effect (%MPE). Plot the dose-response curve to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
Discussion and Future Perspectives
The comparison between Pregabalin and a hypothetical GABA-AT inhibitor like (S)-3-Amino-5-hexynoic acid illustrates a critical principle in neuropharmacology: targeted modulation versus systemic elevation.
-
Specificity and Side Effects: Pregabalin’s efficacy stems from its targeted modulation of overactive presynaptic terminals, a mechanism that is more pronounced in pathological states. W[5]hile it has CNS side effects like dizziness and somnolence, they are generally manageable. I[3]n contrast, the broad, systemic elevation of GABA resulting from GABA-AT inhibition can lead to more severe and sometimes irreversible side effects, as seen with Vigabatrin's impact on vision. This underscores the therapeutic advantage of a more targeted mechanism.
-
Therapeutic Window: The distinct side-effect profiles directly influence the therapeutic window of these compounds. Pregabalin is widely used as a first-line treatment for various types of neuropathic pain. G[11][17]ABA-AT inhibitors are typically reserved for severe, treatment-resistant forms of epilepsy where the benefits outweigh the significant risks.
-
Future Directions: The development of novel therapeutics will likely focus on even greater specificity. For α2δ ligands, this could involve designing molecules that selectively target α2δ subunits in specific neuronal circuits. For GABA-based therapies, future research may explore inhibitors of GABA reuptake transporters (GATs) or positive allosteric modulators of GABA receptors that enhance inhibition only when and where GABA is naturally released, potentially offering a better safety profile than global GABA-AT inhibition.
Conclusion
Pregabalin is a well-characterized drug with proven efficacy, acting through a specific mechanism of binding to the α2δ subunit of VGCCs to reduce excitatory neurotransmitter release. I[9]n contrast, (S)-3-Amino-5-hexynoic acid lacks pharmacological data. Based on its chemical structure, we hypothesize a mechanism involving the irreversible inhibition of GABA-AT. This comparison highlights two fundamentally different approaches to treating neuronal hyperexcitability. The targeted, modulatory approach of Pregabalin has resulted in a therapy with a broad clinical role and a manageable safety profile, whereas the global, enzymatic inhibition strategy, while potent, carries a higher risk of severe adverse effects, limiting its clinical application. Future drug development efforts must continue to prioritize target specificity to maximize efficacy while minimizing off-target toxicities.
References
-
Wikipedia. Pregabalin. [Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?. [Link]
-
Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in neuropathic pain: evidences and possible mechanisms. Current Neuropharmacology, 12(1), 44-56. [Link]
-
European Medicines Agency. (2023). Lyrica, INN-pregabalin - Summary of Product Characteristics. [Link]
-
Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
-
ResearchGate. (2025). Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits. [Link]
-
Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 44-56. [Link]
-
Azhary, H., et al. (2017). Operant self-administration of pregabalin in a mouse model of neuropathic pain. British Journal of Pharmacology, 174(24), 4752-4763. [Link]
-
Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits. European Journal of Pharmacology, 456(1-3), 187-194. [Link]
-
Lee, D. H., et al. (2007). Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain. Yonsei Medical Journal, 48(1), 41-50. [Link]
-
Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
-
ResearchGate. (2025). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Lee, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7881. [Link]
-
Lee, Y., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 149, 109852. [Link]
-
Liu, P., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1462-1472. [Link]
-
ResearchGate. (2023). Validation and optimisation of human GABA-T activity assay. [Link]
-
Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, 50(1), 2-4. [Link]
-
Zhang, L. L., & Zhao, L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Megale, R. Z., et al. (2022). Comparative Effectiveness of Pain Control Between Opioids and Gabapentinoids in Older Patients with Chronic Pain. Journal of General Internal Medicine, 37(12), 2942-2949. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis. [Link]
-
Rodríguez-Muñoz, M., et al. (2025). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology, 15, 1332148. [Link]
-
Sutton, K. G., et al. (2004). A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. Neuropharmacology, 46(7), 1017-1026. [Link]
-
Rodríguez-Muñoz, M., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology, 15. [Link]
-
ResearchGate. (2025). Safety of Gabapentinoïds: A Comparative Study Between Pregabalin and Gabapentin in the World Health Organization's Pharmacovigilance Database. [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]
-
PubChem. (S)-3-Amino-5-hexynoic acid hydrochloride. [Link]
-
Fowler, L. J., & John, R. A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical Pharmacology, 33(23), 3765-3769. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring (R)-3-Amino-5-hexynoic Acid Hydrochloride: A Key Player in Synthesis. [Link]
-
ResearchGate. (2025). The efficacy of amino acid-based formulas in relieving the symptoms of cow's milk allergy: A systematic review. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H10ClNO2 | CID 2761700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ovid.com [ovid.com]
- 15. Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Enantioselectivity of GABOB Analogues at GABA Receptors
In the landscape of neuropharmacology, the precise targeting of receptor subtypes is paramount for developing effective therapeutics with minimal side effects. Gamma-aminobutyric acid (GABA) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system, present a significant opportunity for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] This guide provides an in-depth comparison of the enantioselectivity of γ-amino-β-hydroxybutyric acid (GABOB) and its analogues at GABA receptors, offering experimental data, detailed protocols, and the causal reasoning behind methodological choices to support researchers in this field.
The Principle of Enantioselectivity at GABA Receptors
GABA exerts its effects through two main receptor classes: ionotropic GABA-A (GABAA) and metabotropic GABA-B (GABAB) receptors.[1][3] GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors (GPCRs) that produce slower, more prolonged inhibitory signals.[3]
The concept of enantioselectivity is critical in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the highly specific, chiral environments of receptor binding pockets. This differential interaction can lead to significant variations in binding affinity, efficacy, and receptor subtype selectivity. For GABOB and its analogues, the stereochemistry at the chiral center profoundly dictates their pharmacological profile.
Below is a diagram illustrating the fundamental components of a GABAergic synapse, the primary stage for the action of these compounds.
Caption: Overview of a GABAergic synapse.
Comparative Analysis of GABOB Analogue Enantiomers
The pharmacological activity of GABOB analogues is often dominated by one enantiomer, highlighting the stereospecific nature of their interaction with GABA receptors. Below, we compare the activity of the enantiomers of GABOB, baclofen, and phenibut.
GABOB (4-Amino-3-hydroxybutanoic acid)
GABOB is an endogenous metabolite of GABA. Its enantiomers exhibit distinct receptor preferences.[4]
-
(R)-(-)-GABOB: This enantiomer is the more potent agonist at GABAB and GABAC receptors.[4]
-
(S)-(+)-GABOB: In contrast, the (S)-enantiomer displays higher affinity for GABAA receptors.[4] At GABAB receptors, it acts as a partial agonist.[4]
This clear separation of activity underscores the potential for developing receptor-subtype-selective drugs based on the GABOB scaffold.
Baclofen (β-(4-chlorophenyl)-GABA)
Baclofen is a clinically used muscle relaxant and antispasmodic agent that primarily targets GABAB receptors.[5] The racemic mixture is used pharmaceutically, but its activity is overwhelmingly attributed to one enantiomer.
-
(R)-(-)-Baclofen: This is the pharmacologically active enantiomer, demonstrating substantially higher potency at GABAB receptors compared to its counterpart.[5]
-
(S)-(+)-Baclofen: This enantiomer is significantly less active.[6]
Phenibut (β-phenyl-GABA)
Phenibut is a psychotropic drug used for its anxiolytic and nootropic effects.[7][8] Similar to baclofen, its pharmacological activity as a GABAB agonist resides primarily in the (R)-enantiomer.
-
(R)-Phenibut: This enantiomer is responsible for the GABAB-mediated effects of the racemic mixture. It is approximately twice as potent as racemic phenibut in various pharmacological tests.[9][10] Radioligand binding studies confirm that (R)-phenibut has a significantly higher affinity for the GABAB receptor.[9]
-
(S)-Phenibut: This isomer is largely inactive in tests of locomotor activity and antidepressant effects, even at high doses.[9][10] Interestingly, some research suggests that both enantiomers of phenibut may also interact with the α2δ subunit of voltage-gated calcium channels, the binding site for gabapentin.[11]
Data Summary Table
The following table summarizes the quantitative binding data for the enantiomers of these GABOB analogues at the GABAB receptor.
| Compound | Enantiomer | Receptor | Binding Affinity (Ki, µM) | Source |
| Phenibut | (R)-phenibut | GABAB | 92 ± 3 | [9] |
| Racemic | GABAB | 177 ± 2 | [9] | |
| Baclofen | Reference | GABAB | 6.0 ± 1 | [9] |
Note: Data for (S)-phenibut was not quantifiable due to low affinity. The data clearly shows that the (R)-enantiomer of phenibut has a nearly two-fold higher affinity for the GABAB receptor than the racemic mixture.
Experimental Protocols for Assessing Enantioselectivity
To empirically determine the enantioselectivity of novel GABOB analogues, robust and validated experimental protocols are essential. Here, we detail two cornerstone methodologies: Radioligand Binding Assays and Two-Electrode Voltage Clamp Electrophysiology.
Radioligand Binding Assay for GABAB Receptors
This protocol provides a method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Expertise & Causality: The choice of a selective GABAB receptor antagonist like [3H]CGP54626 as the radioligand is crucial.[9] Antagonists often have higher affinity and lower non-specific binding than agonists, providing a cleaner and more reliable signal. Thorough washing of the brain membrane preparation is a critical step to remove endogenous GABA, which would otherwise compete with the radioligand and confound the results.[12]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[13]
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. Perform at least three washes to thoroughly remove endogenous GABA.[12]
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate containing:
-
Total Binding: Membranes, a fixed concentration of radioligand (e.g., [3H]CGP54626), and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled GABAB agonist (e.g., 100 µM GABA).
-
Competition: Membranes, radioligand, and varying concentrations of the test compound (e.g., (R)- and (S)-enantiomers).
-
-
Incubate the tubes for 60 minutes at 30°C to reach equilibrium.[13]
-
-
Assay Termination and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), separating the membrane-bound radioligand from the free radioligand.[13]
-
Wash the filters rapidly with ice-cold wash buffer to minimize dissociation of the bound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the ion flow through GABAA receptor channels expressed in Xenopus oocytes in response to agonist application. It is invaluable for determining a compound's efficacy (i.e., whether it is a full agonist, partial agonist, or antagonist).
Expertise & Causality: Xenopus oocytes are a robust and widely used expression system for ion channels because they have low levels of endogenous channels and can efficiently translate injected cRNA into functional receptor proteins on the plasma membrane. A voltage clamp is used to hold the membrane potential at a constant level (e.g., -70 mV), allowing for the direct measurement of the current (ion flow) generated by receptor activation.[3]
Step-by-Step Protocol:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Inject the cRNA mixture into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection, filled with a conducting solution (e.g., 3M KCl).
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline current in the perfusion solution.
-
Apply GABA at a submaximal concentration (e.g., EC10) to elicit a control current.
-
After a washout period, co-apply the EC10 concentration of GABA with the test compound (e.g., (R)- or (S)-GABOB) to measure potentiation or inhibition.
-
To determine agonist activity, apply the test compound alone at various concentrations to generate a dose-response curve.
-
Record the current responses using appropriate acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each compound concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of GABA.
-
Plot the normalized response versus the log concentration of the agonist and fit the data with the Hill equation to determine the EC50 (potency) and Imax (efficacy). For antagonists, a Schild analysis can be performed to determine the KB.[4]
-
Structural Basis of Enantioselectivity
The observed differences in activity between enantiomers stem from their three-dimensional interactions with the receptor's binding site. The fixed, distinct spatial arrangement of functional groups (e.g., hydroxyl, phenyl, carboxyl, amino) on each enantiomer allows for differential engagement with specific amino acid residues in the binding pocket.
For example, a hydrogen bond may be favorably formed by the hydroxyl group of (R)-GABOB with a specific residue (like a threonine) in the GABAB or GABAC receptor binding site.[4] The (S)-enantiomer, with its hydroxyl group oriented differently, may be unable to form this same stabilizing interaction, resulting in lower affinity and/or efficacy.[4]
Caption: Steric interactions illustrating enantioselectivity.
Conclusion
The stereochemistry of GABOB analogues is a determining factor in their pharmacological profile, dictating both their potency and their selectivity for GABA receptor subtypes. A clear pattern emerges where the (R)-enantiomer of analogues like baclofen and phenibut is the primary driver of GABAB receptor activity. In contrast, the enantiomers of GABOB itself show a more nuanced separation of activity between GABAA and GABAB/C receptors. This guide provides the foundational data and robust methodologies necessary for researchers to explore these stereospecific interactions further. A thorough understanding and application of these principles are essential for the rational design of next-generation, subtype-selective GABAergic modulators with improved therapeutic indices.
References
-
Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Bowery, N. G. (2018). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Available at: [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Available at: [Link]
-
O'Tousa, D. A., et al. (2014). Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. Available at: [Link]
-
Zvejniece, L., et al. (2015). Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain. Pharmacological Reports. Available at: [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. Available at: [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. DNA and Cell Biology. Available at: [Link]
-
Sieghart, W. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current Opinion in Pharmacology. Available at: [Link]
-
Mann, E. O., & Mody, I. (2008). Distinct Roles of GABAA and GABAB Receptors in Balancing and Terminating Persistent Cortical Activity. The Journal of Neuroscience. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to Validating Target Engagement of Hexynoic Acid-Based Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery, establishing that a molecule interacts with its intended protein target within the complex cellular environment is a critical step.[1][2] Hexynoic acid-based probes, which feature a terminal alkyne, have emerged as powerful tools for activity-based protein profiling (ABPP). The alkyne handle allows for bioorthogonal ligation—the so-called "click chemistry"—to reporter tags for visualization and identification.[3] However, the observation of a labeled protein is only the beginning. Rigorous validation is essential to confirm that the interaction is specific and relevant to the compound's biological activity.
This guide provides an in-depth comparison of methodologies for validating the target engagement of hexynoic acid-based probes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry.
The Foundational Principle: Competition as a Proxy for Engagement
The core strategy for validating the targets of a hexynoic acid-based probe is competitive profiling.[4][5][6] In this approach, the biological system (e.g., live cells, cell lysates) is pre-incubated with a test compound (the putative inhibitor) before the addition of the hexynoic acid probe. If the test compound and the probe bind to the same site on a protein, the test compound will block the probe from labeling its target.[4] The reduction in probe labeling, quantifiable by methods like mass spectrometry or fluorescence scanning, serves as a proxy for target engagement by the test compound.[7]
It is crucial to understand that this method indirectly confirms covalent bond formation between the target and the test compound.[7] The primary readout is the prevention of the probe's covalent attachment. Therefore, follow-up experiments are often necessary to formally confirm the covalent nature of the inhibitor-target interaction.[7]
Comparative Analysis of Target Engagement Validation Methods
Several orthogonal methods can and should be employed to build a compelling case for specific target engagement. Each technique offers unique advantages and is subject to distinct limitations. A multi-pronged approach provides the most robust validation.
| Method | Principle | Key Advantages | Key Disadvantages |
| Competitive Proteomics (ABPP-MS) | Pre-incubation with an inhibitor blocks probe labeling of targets, quantified by mass spectrometry.[4][7] | Proteome-wide, unbiased identification of on- and off-targets; Provides site-of-modification information.[3][7] | Indirectly measures inhibitor binding; Requires sophisticated instrumentation and bioinformatics.[3][7] |
| In-Gel Fluorescence Scanning | Competitive binding of an inhibitor reduces fluorescent tagging of proteins by the probe, visualized by SDS-PAGE.[8] | Relatively simple and rapid; Good for initial screening and validation of primary targets. | Limited to abundant proteins; Not quantitative; Does not identify the protein. |
| Intact Protein Mass Spectrometry | Direct detection of the mass shift in a purified protein corresponding to the covalent addition of the inhibitor.[7] | Directly confirms covalent bond formation and stoichiometry.[7] | Requires purified protein; Not suitable for complex proteomes; Low throughput.[7] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[9][10][11][12] | Label-free; Can be performed in live cells and tissues; Confirms intracellular target engagement.[9][11] | Not all proteins show a thermal shift; Antibody-dependent; Can have low throughput.[11] |
| Western Blotting | Specific antibody-based detection to confirm the identity of a protein band from in-gel fluorescence or to validate CETSA results. | High specificity for the target protein. | Requires a specific and validated antibody; Low throughput. |
The Power of a Multi-Method Approach
Relying on a single method for target validation is fraught with peril. For instance, a reduction in probe labeling in a competitive proteomics experiment could, in principle, arise from a non-covalent interaction that sterically hinders the probe.[7] Combining this with a positive result from an intact protein mass spectrometry experiment, which directly shows a covalent adduct, provides much stronger evidence. Similarly, CETSA can confirm that the inhibitor engages the target inside a living cell, a crucial piece of information that in-vitro assays cannot provide.[9][10]
Experimental Workflows & Protocols
Workflow 1: Proteome-Wide Target Discovery and Validation using Competitive ABPP-MS
This workflow is the gold standard for identifying the on- and off-targets of a covalent inhibitor across the entire proteome.
Caption: Workflow for competitive in-gel fluorescence scanning.
Detailed Protocol:
-
Lysate Preparation: Prepare a cell lysate from your biological system of interest.
-
Competitive Incubation: Aliquot the lysate. To each aliquot, add the test inhibitor at varying concentrations or a DMSO control. Incubate to allow for target binding.
-
Probe Labeling: Add the hexynoic acid probe to each aliquot and incubate.
-
Click Chemistry: Perform the click reaction using a fluorescent azide reporter (e.g., TAMRA-azide).
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins using a gel scanner at the appropriate wavelength for the fluorophore. A decrease in fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates target engagement.
-
Loading Control: After scanning, stain the gel with Coomassie Blue to ensure equal protein loading across all lanes.
Workflow 3: Definitive Covalent Binding Confirmation with Intact Protein MS
This is a low-throughput but highly definitive method to confirm a 1:1 covalent interaction between an inhibitor and a purified protein.
Caption: Workflow for intact protein mass spectrometry analysis.
Detailed Protocol:
-
Incubation: Incubate the purified target protein with a molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction. A DMSO control is essential.
-
Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange.
-
LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the precise mass of the protein. A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification. [7]
Causality and Self-Validation: The Senior Scientist's Perspective
Why Competitive Profiling? The logic is rooted in the law of mass action. A probe and an inhibitor with overlapping binding sites are in direct competition. By saturating the binding site with a selective inhibitor, we prevent the less-specific, more reactive probe from accessing it. This dose-dependent blockade is a strong indicator of a shared binding pocket.
Why Orthogonal Methods? Each method interrogates the binding event from a different angle. Mass spectrometry identifies what is being bound on a proteome-wide scale. [7]In-gel fluorescence provides a rapid visual confirmation. CETSA validates that this binding occurs in the complex milieu of a living cell, where factors like cell permeability and target accessibility are in play. [1][9]Intact protein MS provides the "smoking gun"—direct evidence of a covalent bond. [7]When these independent lines of evidence converge on the same target, the confidence in the result is magnified exponentially.
Designing Self-Validating Experiments: A key principle is the inclusion of appropriate controls.
-
Vehicle Control (DMSO): This is the baseline against which all inhibitor effects are measured.
-
Inactive Control Compound: A structurally similar analog of the inhibitor that lacks the reactive "warhead" is invaluable. [2]This control helps to distinguish effects due to specific covalent modification from those caused by non-covalent binding of the inhibitor's scaffold.
-
Dose-Response: True on-target engagement should exhibit a clear dose-dependent relationship. Observing a plateau in the effect at high concentrations can indicate saturation of the target.
By judiciously applying these comparative methodologies and adhering to rigorous experimental design, researchers can confidently validate the targets of their hexynoic acid-based probes, paving the way for the development of novel, selective covalent therapeutics.
References
-
Chemoproteomic methods for covalent drug discovery. PubMed Central.[Link]
-
Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. PubMed.[Link]
-
In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology.[Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health (NIH).[Link]
-
Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry.[Link]
-
Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. ResearchGate.[Link]
-
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.[Link]
-
Reversible Covalent Inhibitor Binding Assay. Domainex.[Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.[Link]
-
Covalent Inhibition in Drug Discovery. PubMed Central.[Link]
-
Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex.[Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.[Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.[Link]
-
An update of label-free protein target identification methods for natural active products. RSC Publishing.[Link]
-
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
-
Critical Needs in Cellular Target Engagement. DiscoverX.[Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.[Link]
-
Target Identification Using Chemical Probes. PubMed.[Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central.[Link]
-
Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed.[Link]
-
Target identification and validation. Fiveable.[Link]
-
Target ID & Validation. Evotec.[Link]
-
Expert target identification & validation services for drug discovery. Nuvisan.[Link]
-
Complementary Fluorescent Probe Pair Targeting Histidinol Dehydrogenase Provides a Useful Tool for Target Validation. PubMed.[Link]
Sources
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 5. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pelagobio.com [pelagobio.com]
- 11. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Conformationally Restricted GABA Analogs
For researchers, scientists, and drug development professionals navigating the complexities of the GABAergic system, the selection of appropriate pharmacological tools is paramount. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, exhibits significant conformational flexibility. This inherent mobility allows it to interact with a diverse array of protein targets, including ionotropic GABAA and GABAC receptors, metabotropic GABAB receptors, and GABA transporters (GATs).[1] To dissect the specific contributions of these targets in physiological and pathological processes, medicinal chemists have developed conformationally restricted GABA analogs. By limiting the rotational freedom of the GABA backbone, these molecules are designed to exhibit enhanced selectivity for specific GABAergic protein subtypes.[1]
This guide provides an in-depth comparison of the cross-reactivity profiles of several key conformationally restricted GABA analogs. We will delve into the experimental data that underpins our understanding of their selectivity and discuss the causality behind the experimental choices made to characterize these compounds. This guide is designed to be a practical resource, providing not only comparative data but also detailed methodologies for the key experiments that generate this information.
The Rationale for Conformational Restriction
The flexible nature of the GABA molecule, while crucial for its biological function, presents a challenge for targeted drug design. A conformationally restricted analog, by virtue of its rigid structure, is hypothesized to fit more precisely into the binding pocket of a specific receptor subtype or transporter isoform. This "lock-and-key" approach aims to minimize off-target effects and enhance therapeutic efficacy. The analogs discussed in this guide represent various strategies to achieve this rigidity, from the introduction of double bonds to the incorporation of cyclic structures.
Comparative Analysis of Select Conformationally Restricted GABA Analogs
This section provides a comparative overview of five widely studied conformationally restricted GABA analogs: Muscimol, THIP (Gaboxadol), Isoguvacine, trans-4-Aminocrotonic acid (TACA), and cis-4-Aminocrotonic acid (CACA). Their cross-reactivity is evaluated against the three primary targets in the GABAergic system: GABAA receptors, GABAC receptors (a subclass of GABAA receptors), and GABA transporters (GATs).
Data Presentation: Receptor and Transporter Affinity/Potency
The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of the selected analogs. It is important to note that these values can vary depending on the experimental conditions, radioligand used, and the specific receptor subunit composition.
Table 1: Comparative Activity at GABAA and GABAC Receptors
| Compound | Target | Action | Affinity/Potency | Notes |
| Muscimol | GABAA Receptors | Full Agonist | High affinity, potent agonist. KD ~1.6 nM on α4βδ and ~1 nM on α6βδ receptors.[2] | Often considered a universal GABAA receptor agonist, but shows preference for δ-subunit containing extrasynaptic receptors.[2][3][4] |
| GABAC Receptors | Partial Agonist | Active at GABAC receptors. | Also a weak GABA reuptake inhibitor.[5] | |
| THIP (Gaboxadol) | GABAA Receptors | Partial Agonist | High affinity, particularly for δ-subunit containing extrasynaptic receptors. | Shows preference for extrasynaptic GABAA receptors. |
| Isoguvacine | GABAA Receptors | Agonist | Potent GABAA receptor agonist. | |
| TACA | GABAA Receptors | Agonist | Potent agonist. | Non-selective between GABAA and GABAC receptors.[6] |
| GABAC Receptors | Agonist | Potent agonist, KD = 0.6 µM.[6] | ||
| CACA | GABAA Receptors | Inactive | Does not bind to or activate GABAA receptors. | |
| GABAC Receptors | Selective Partial Agonist | Selectively activates GABAC receptors.[7] EC50 ~1 µM. | An invaluable tool for isolating GABAC receptor-mediated responses.[8] |
Table 2: Comparative Activity at GABA Transporters (GATs)
| Compound | Target | Action | IC50/Inhibition | Notes |
| Muscimol | GATs | Weak Inhibitor | Weakly inhibits GABA reuptake.[5] | Primarily a receptor agonist. |
| TACA | GATs | Inhibitor/Substrate | Potent competitive inhibitor of GABA uptake in rat brain slices.[6] | Its action on transporters can confound studies of its receptor effects. |
| CACA | GATs | May have some activity | Some studies suggest it may interact with GABA transporters.[7] | Primarily used for its GABAC receptor selectivity. |
| Bicyclo[3.1.0]hexane analog (Compound 4) | BGT-1 | Selective Inhibitor | IC50 = 0.59 µM | A highly potent and selective BGT-1 inhibitor, inactive at GAT-1 and GAT-2.[9][10] |
Experimental Protocols for Assessing Cross-Reactivity
The data presented above are generated through a series of well-established experimental techniques. As a senior application scientist, I emphasize that the choice of assay is critical for obtaining reliable and translatable data. The following sections detail the methodologies for the key experiments used to characterize these GABA analogs.
Radioligand Binding Assays
Principle: Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the affinity of a ligand for a receptor.[11] These assays typically involve incubating a biological preparation expressing the receptor of interest (e.g., brain membrane homogenates or cells expressing recombinant receptors) with a radiolabeled ligand. The ability of an unlabeled test compound (our GABA analog) to displace the radioligand from the receptor is then quantified.
Experimental Workflow:
Radioligand Binding Assay Workflow. This diagram outlines the key steps from tissue preparation to data analysis.
Detailed Protocol for GABAA Receptor Binding Assay:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the crude membrane fraction.
-
Wash the membranes multiple times in a Tris-HCl buffer to remove endogenous GABA, which would otherwise compete with the radioligand.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes, a fixed concentration of a GABAA receptor-specific radioligand (e.g., [3H]muscimol), and varying concentrations of the unlabeled conformationally restricted GABA analog.
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of unlabeled GABA.
-
Incubate the tubes at 4°C to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki (inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[12]
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]muscimol is often used as it is a high-affinity agonist for GABAA receptors.[13]
-
Washing Steps: Extensive washing is crucial to eliminate endogenous GABA, ensuring that the measured binding is due to the experimental ligands.
-
Low Temperature Incubation: Incubation at 4°C minimizes the activity of proteases and other enzymes that could degrade the receptors or ligands.
-
Rapid Filtration: This step is critical to prevent the dissociation of the radioligand from the receptor during the separation process.
Patch-Clamp Electrophysiology
Principle: Patch-clamp electrophysiology is a powerful technique that allows for the measurement of ion flow through single ion channels or across the entire cell membrane.[14] It is the gold standard for functionally characterizing the effects of ligands on ionotropic receptors like GABAA and GABAC.
Experimental Workflow:
Patch-Clamp Electrophysiology Workflow. A simplified representation of the steps involved in whole-cell patch-clamp recording.
Detailed Protocol for Whole-Cell Voltage-Clamp Recording:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293 cells) transiently or stably expressing the desired GABAA or GABAC receptor subunits, or use primary cultured neurons.
-
Plate the cells on coverslips for easy access with the micropipette.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a tip diameter of ~1-2 µm.
-
Fire-polish the tip to ensure a smooth surface for forming a high-resistance seal with the cell membrane.
-
Fill the pipette with an internal solution that mimics the intracellular ionic composition.
-
-
Recording:
-
Place the coverslip with cells in a recording chamber on a microscope stage and perfuse with an external solution resembling the extracellular fluid.
-
Using a micromanipulator, carefully approach a cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
Clamp the membrane potential at a fixed value (e.g., -60 mV) using a patch-clamp amplifier.
-
Apply the conformationally restricted GABA analog at various concentrations to the cell using a perfusion system.
-
-
Data Analysis:
-
Record the resulting transmembrane currents. For GABAA and GABAC receptors, this will be an inward chloride current.
-
Measure the peak amplitude of the current at each concentration of the analog.
-
Plot the current amplitude against the analog concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).
-
Causality Behind Experimental Choices:
-
Whole-Cell Configuration: This configuration allows for the study of the total receptor population on the cell surface and enables control of the intracellular environment.[14]
-
Voltage-Clamp Mode: By holding the voltage constant, the recorded current is directly proportional to the ion flow through the channels, providing a direct measure of receptor activity.[15]
-
Recombinant Expression Systems: Using cell lines expressing specific receptor subunit combinations allows for the precise determination of an analog's activity at a defined receptor subtype.
GABA Uptake Assays
Principle: GABA uptake assays measure the ability of a compound to inhibit the transport of GABA from the extracellular space into cells by GATs. These assays typically use radiolabeled GABA and measure its accumulation inside cells or synaptosomes.
Experimental Workflow:
GABA Uptake Assay Workflow. This diagram illustrates the process of measuring GABA transporter inhibition.
Detailed Protocol for [3H]GABA Uptake Assay:
-
Preparation of Synaptosomes or Cells:
-
Isolate synaptosomes (resealed nerve terminals) from rodent brain tissue or use cell lines expressing specific GAT isoforms.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the conformationally restricted GABA analog.
-
Initiate the uptake by adding a fixed concentration of [3H]GABA.
-
Incubate for a short period at a physiological temperature (e.g., 37°C).
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly filtering the mixture and washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Lyse the cells or synaptosomes on the filter and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [3H]GABA uptake at each concentration of the analog.
-
Plot the percentage of inhibition against the analog concentration to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Radiolabeled Substrate: [3H]GABA is used as a tracer to directly measure the transport process.
-
Short Incubation Time: This ensures the measurement of the initial rate of uptake, which is a more accurate reflection of transporter activity.
-
Specific GAT Isoform Expression: Using cell lines expressing individual GATs (GAT-1, GAT-2, GAT-3, BGT-1) allows for the determination of the analog's selectivity profile.[9]
Signaling Pathways and Mechanisms of Action
A thorough understanding of the cross-reactivity of these analogs requires an appreciation of the downstream signaling pathways they modulate.
GABAA Receptor Signaling
GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[16] Upon binding of an agonist like muscimol or TACA, the channel opens, leading to an influx of Cl- into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating fast synaptic inhibition.
GABAA Receptor Signaling Pathway. Activation by an agonist leads to chloride influx and neuronal inhibition.
GABA Transporter Mechanism
GABA transporters are secondary active transporters that co-transport GABA with sodium (Na+) and chloride (Cl-) ions into the presynaptic neuron or surrounding glial cells.[17] This process is driven by the electrochemical gradients of Na+ and Cl-. Inhibitors of GATs block this reuptake process, leading to an increase in the concentration and duration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
GABA Transporter (GAT) Mechanism. GATs clear GABA from the synapse via co-transport with Na+ and Cl-.
Conclusion
The study of conformationally restricted GABA analogs provides invaluable insights into the structure-activity relationships of GABAergic proteins. This guide has provided a comparative analysis of several key analogs, highlighting their distinct cross-reactivity profiles. The selective nature of compounds like CACA for GABAC receptors and the development of highly selective GAT inhibitors underscore the power of conformational restriction in drug design.
For the researcher, a critical appraisal of the data, coupled with an understanding of the experimental methodologies used to generate it, is essential for the judicious selection of pharmacological tools. The protocols and workflows detailed herein provide a framework for the robust characterization of novel GABAergic compounds. As our understanding of the diversity and function of GABA receptor subtypes and transporter isoforms continues to grow, so too will the demand for highly selective and well-characterized molecular probes.
References
-
Chebib, M., & Johnston, G. A. (1997). The ‘ABC’ of GABA Receptors: A Brief Review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]
-
Johnston, G. A. R. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Journal of Molecular Neuroscience, 56(3), 569–573. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
-
Feigenspan, A., Wassle, H., & Bormann, J. (1995). GABAC receptors. Trends in Neurosciences, 18(12), 515–519. [Link]
-
Aggarwal, S., & Mortensen, M. (2017). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, 78, 1.39.1-1.39.12. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Kobayashi, T., Suemasa, A., Igawa, A., Ide, S., Fukuda, H., Abe, H., Arisawa, M., Minami, M., & Shuto, S. (2014). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 5(8), 889–893. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
-
Becker, M., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 19(10), 1364-1374. [Link]
-
Molecular Devices. (n.d.). Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System. [Link]
-
Hitzemann, R. J., & Loh, H. H. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 144(1), 63–73. [Link]
-
Wikipedia. (n.d.). GABAA receptor. [Link]
-
Johnston, G. A., Curtis, D. R., Beart, P. M., Game, C. J., McCulloch, R. M., & Twitchin, B. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Journal of Neurochemistry, 24(1), 157–160. [Link]
-
Walker, R. J., Woodruff, G. N., & Kerkut, G. A. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia, 34(12), 1630–1631. [Link]
-
Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. [Link]
-
Wikipedia. (n.d.). GABA transporter. [Link]
-
Hille, B. (2001). Whole-Cell Voltage Clamp Recording. Current Protocols in Neuroscience, Chapter 6, Unit 6.6. [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]
-
Danbolt, N. C. (2001). GABA and Glutamate Transporters in Brain. Progress in Neurobiology, 65(1), 1-105. [Link]
-
Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Kobayashi, T., Suemasa, A., Igawa, A., Ide, S., Fukuda, H., Abe, H., Arisawa, M., Minami, M., & Shuto, S. (2014). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 5(8), 889-893. [Link]
-
Barberis, A., et al. (2004). Desensitization and binding properties determine distinct α1β2γ2 and α3β2γ2 GABAA receptor-channel kinetic behavior. The Journal of Neuroscience, 24(38), 8349-8359. [Link]
-
Dixon, C., et al. (2014). GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms. Journal of Biological Chemistry, 289(9), 5371-5383. [Link]
-
Clausen, R. P., et al. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 28(1), 1-13. [Link]
-
Chebib, M., et al. (1997). Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology, 122(8), 1551–1560. [Link]
-
ResearchGate. (n.d.). GABA, CACA and TACA. CACA: Cis-aminocrotonic acid; TACA: Trans-4-aminocrotonic acid. [Link]
-
Falch, E., et al. (1985). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 44(3), 689-696. [Link]
-
Chandra, D., et al. (2006). Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Neuropsychopharmacology, 31(12), 2652–2659. [Link]
-
Feigenspan, A., Wassle, H., & Bormann, J. (1995). GABAC receptors. Trends in Neurosciences, 18(12), 515-519. [Link]
-
BioCrick. (n.d.). TACA. [Link]
-
Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]
-
Benkherouf, A. Y., et al. (2019). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. Journal of Neurochemistry, 149(1), 41-57. [Link]
-
Semantic Scholar. (n.d.). GABAA receptors are high-affinity muscimol receptors. [Link]
-
ResearchGate. (n.d.). Structural formulas of selected GABA analogs of restricted conformation... [Link]
-
Desaulniers, J. P., et al. (2017). Efficient synthesis of the GABA A receptor agonist trans-4-aminocrotonic acid (TACA). Bioorganic & Medicinal Chemistry Letters, 27(18), 4379-4381. [Link]
-
ResearchGate. (n.d.). Majority of high-affinity muscimol binding is δ subunit-dependent... [Link]
-
Wikipedia. (n.d.). Muscimol. [Link]
-
Chebib, M., & Johnston, G. A. (2000). GABA Receptors. In GABA in the Nervous System: The View at the Millennium (pp. 41-61). Birkhauser Boston. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 123(2), 189-193. [Link]
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscimol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GABAC受容体 [sigmaaldrich.com]
- 8. GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. homepages.gac.edu [homepages.gac.edu]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. GABA transporter - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Alkyne Tags for Bioorthogonal Labeling: A Comparative Analysis
For researchers at the forefront of chemical biology and drug development, the ability to precisely tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, with the azide-alkyne cycloaddition, or "click chemistry," standing out as a robust and versatile strategy.[1] Central to this methodology is the choice of the alkyne tag, a decision that profoundly impacts experimental success.
This guide offers an in-depth comparative analysis of commonly used alkyne tags. Moving beyond a simple catalog of options, we will explore the causal relationships between tag structure, reaction mechanism, and experimental outcomes. We will delve into the key performance metrics that govern the selection process, provide validated experimental protocols for comparative analysis, and offer a decision-making framework to help you choose the optimal tag for your specific research needs.
The Alkyne Tag Toolbox: A Tale of Two Chemistries
The world of alkyne tags is broadly divided into two categories, defined by the type of reaction they undergo: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
-
Terminal Alkynes for CuAAC: These are linear alkynes, such as those found in propargyl derivatives or 5-ethynyl-2'-deoxyuridine (EdU).[3] They are relatively small and stable but require a copper(I) catalyst to react with azides.[4] This reaction is known for its exceptionally fast kinetics and high efficiency.[5]
-
Strained Cyclooctynes for SPAAC: To circumvent the potential cytotoxicity of copper catalysts in live-cell imaging, strained alkynes like bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBO) were developed.[2][6] The ring strain in these molecules provides the necessary activation energy to drive the reaction with azides without a catalyst.[7] This "copper-free" approach is highly biocompatible, though generally exhibits slower kinetics compared to CuAAC.[8]
The choice between these two pathways is a critical first step in experimental design. CuAAC is often preferred for fixed cells, cell lysates, or in vitro applications where copper toxicity is not a concern and speed is essential.[9] SPAAC is the go-to method for dynamic studies in living cells and whole organisms where biocompatibility is non-negotiable.[8]
Comparative Performance of Common Alkyne Tags
The selection of a specific alkyne tag involves a trade-off between reaction speed, stability, size, and biocompatibility. The table below summarizes these key parameters for representative alkyne tags.
| Alkyne Tag Class | Example Tag | Reaction Type | Relative Reaction Rate | Key Advantages | Key Limitations |
| Terminal Alkynes | Propargyl derivatives (e.g., HPG, EdU) | CuAAC | Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Small, stable, rapid kinetics, high efficiency.[10][11] | Requires cytotoxic copper catalyst.[9] |
| 4-Ethynylbenzenesulfonamide | CuAAC | Fast | Potentially enhanced solubility and permeability.[10] | Limited comparative kinetic data available.[10] | |
| Strained Alkynes | Bicyclononyne (BCN) | SPAAC | Moderate (k ≈ 0.1–1.0 M⁻¹s⁻¹) | Good biocompatibility, synthetically accessible.[12] | Slower kinetics than CuAAC and some other strained alkynes. |
| Dibenzocyclooctyne (DIBO) | SPAAC | Fast (k ≈ 0.1–1.0 M⁻¹s⁻¹) | Faster than early cyclooctynes, good stability. | Can exhibit some background reactivity. | |
| Didehydrodibenzocyclooctyne (DIBAC/ADIBO) | SPAAC | Very Fast (k ≈ 1.0 M⁻¹s⁻¹) | One of the fastest SPAAC reagents. | Larger size, more complex synthesis. | |
| Difluorinated Cyclooctyne (DIFO) | SPAAC | Fast (k ≈ 0.1–1.0 M⁻¹s⁻¹) | High stability and reactivity, low background.[9] | Larger size may introduce steric hindrance. |
Note: Reaction rates are approximate and can vary significantly based on the specific azide partner, solvent, and temperature.[5][13]
Mechanism Deep Dive: Understanding the "Why"
The performance differences outlined above are rooted in the distinct reaction mechanisms of CuAAC and SPAAC. Understanding these mechanisms is crucial for troubleshooting and optimizing your labeling experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a powerful ligation reaction that proceeds via a catalytic cycle involving a copper(I) species.[14] The catalyst coordinates with the terminal alkyne, activating it for a [3+2] cycloaddition with the azide, resulting in a stable 1,4-disubstituted triazole ring.[15]
Causality Behind Experimental Choices:
-
The Need for a Reducing Agent: Since copper(I) is readily oxidized to the inactive copper(II) state in aerobic, aqueous environments, a reducing agent like sodium ascorbate is required to maintain the active catalytic species.[16]
-
The Role of Ligands: The cytotoxicity of copper can be mitigated by using chelating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[15][16] These ligands not only protect cells from copper-induced oxidative damage but also accelerate the reaction rate.[2][14]
Caption: Simplified catalytic cycle for CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC leverages the principles of physical organic chemistry to achieve a catalyst-free reaction. The high ring strain of a cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide.[8] This "release of strain" is the driving force for the reaction, allowing it to proceed under physiological conditions without the need for a toxic catalyst.[7]
Causality Behind Experimental Choices:
-
The Structure-Reactivity Relationship: The reaction rate of SPAAC is directly related to the degree of ring strain and the accessibility of the alkyne. This has driven the development of increasingly reactive cyclooctynes, from the first-generation cyclooctyne (OCT) to more advanced versions like DIBO and DIFO.[9]
-
Hydrophobicity and Synthesis: A practical limitation of some strained alkynes is their hydrophobicity and the complexity of their multi-step syntheses, which can be a consideration for large-scale applications.[8][12]
Caption: Reaction mechanism for copper-free SPAAC.
Experimental Design: A Protocol for Comparative Validation
To make an informed decision, it is often necessary to empirically compare the performance of different alkyne tags in your specific biological system. Here, we provide a validated, self-contained protocol for comparing the labeling efficiency of an alkyne-tagged biomolecule in live cells using fluorescence microscopy.
This workflow is designed to compare a metabolically incorporated alkyne-tagged amino acid (e.g., L-Homopropargylglycine, HPG) against a control, followed by a CuAAC reaction with a fluorescent azide probe. A parallel experiment using a strained alkyne and SPAAC could be run for direct comparison.
Caption: Workflow for comparing alkyne tag labeling efficiency.
Detailed Protocol: Comparative Analysis of Alkyne Tag Labeling in Live Cells
Objective: To quantify and compare the efficiency of incorporating an alkyne-tagged amino acid into newly synthesized proteins and its subsequent detection via CuAAC.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Culture medium (standard and methionine-free)
-
L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Mounting medium with DAPI
Methodology:
-
Metabolic Labeling:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Wash cells once with warm PBS.
-
Replace the medium with methionine-free medium supplemented with 50 µM HPG. Include a negative control well with complete medium (no HPG).
-
Incubate for 4-16 hours at 37°C. Rationale: This allows for the incorporation of the alkyne-tagged amino acid into newly synthesized proteins.[14]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: Fixation preserves cell morphology, while permeabilization allows the click chemistry reagents to enter the cell.
-
-
CuAAC "Click" Reaction:
-
Prepare the "Click Cocktail" immediately before use by adding the components in the following order to PBS: Fluorescent Azide (to 5 µM), CuSO₄ (to 1 mM), THPTA (to 5 mM), and finally Sodium Ascorbate (to 10 mM from a fresh 100 mM stock).
-
Wash the cells twice with PBS.
-
Add the Click Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. Rationale: The ligand should be pre-mixed with the copper sulfate before the addition of the reducing agent to ensure the complex forms correctly and to minimize ROS generation.[6][14]
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity of HPG-labeled cells to the negative control to determine the signal-to-noise ratio.
-
Conclusion and Decision-Making Framework
The selection of an alkyne tag is not a one-size-fits-all decision. It requires a careful evaluation of the experimental goals and biological context.
-
For in vitro conjugation, fixed samples, or proteomics: Prioritize speed and efficiency. Terminal alkynes coupled with a ligand-protected CuAAC reaction are typically the best choice.
-
For live-cell imaging and in vivo studies: Biocompatibility is the primary concern. Strained cyclooctynes (e.g., BCN, DIBO, DIFO) used in a SPAAC reaction are the required methodology. The specific choice of cyclooctyne will depend on the required reaction kinetics versus concerns about steric bulk.
-
For multiplexed labeling: It is possible to combine mutually orthogonal reactions, such as using SPAAC alongside an inverse-electron-demand Diels-Alder (IEDDA) reaction, to label multiple biomolecules simultaneously.[7][12]
By understanding the underlying chemical principles, comparing key performance metrics, and validating the chosen tag in your specific experimental system, you can harness the full power of bioorthogonal chemistry to illuminate the complex processes of life.
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available from: [Link]
-
Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of Chemical Research, 34(9), 727-736. Available from: [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available from: [Link]
-
Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174-2195. Available from: [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. Available from: [Link]
-
Presolski, S. I., et al. (2011). Copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20. Available from: [Link]
-
Agard, N. J., et al. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Available from: [Link]
-
Plass, T., et al. (2012). Genetically encoded copper-free click chemistry. Angewandte Chemie International Edition, 51(17), 4166-4170. Available from: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]
-
ResearchGate. Bioorthogonal reactions of terminal alkynes (A) and strained... Available from: [Link]
-
Soriano, A., et al. (2009). On the mechanism of the copper-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 131(28), 9657-9669. Available from: [Link]
-
Wang, Q., et al. (2014). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. Bioconjugate Chemistry, 25(9), 1635-1643. Available from: [Link]
-
EurekAlert!. Photoactivatable molecular tag illuminates life inside living cells. Available from: [Link].
-
Tipping, W. J., et al. (2019). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions, 219, 11-28. Available from: [Link]
-
Li, S., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Communications, 53(1), 187-190. Available from: [Link]
-
Umeda, Y., et al. (2025). Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. ChemBioChem, 26(15), e202500190. Available from: [Link]
-
Wiemer, A. J., et al. (2011). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Journal of Visualized Experiments, (56), 3383. Available from: [Link]
-
RSC Publishing. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Available from: [Link]
-
MDPI. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Available from: [Link].
-
Wei, L., et al. (2017). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Chemical Society Reviews, 46(17), 5395-5407. Available from: [Link]
-
ResearchGate. Best Method for Enrichment of AHA-labelled proteins (e.g., Alkyne agarose)?. Available from: [Link].
Sources
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the In Vivo Efficacy of Novel Neuroactive Agents Derived from Hexynoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the in vivo efficacy of novel neuroactive agents derived from the hexynoic acid scaffold. Rather than focusing on a single product, we present a systematic approach to preclinical evaluation, grounded in established methodologies and bolstered by insights into experimental design. Our objective is to empower research teams to generate robust, comparable, and translatable data for lead candidate selection.
The rationale for exploring hexynoic acid derivatives is chemically sound. The branched short-chain fatty acid structure is a privileged scaffold in neuroscience, most notably represented by Valproic Acid (VPA). VPA's broad-spectrum efficacy is attributed to a complex mechanism of action, including the enhancement of GABAergic neurotransmission and modulation of voltage-gated ion channels.[1][2][3] Novel derivatives of the related hexynoic acid backbone offer the potential for refined selectivity, improved pharmacokinetic profiles, and novel mechanisms of action.
This guide will walk through the critical stages of in vivo assessment: establishing a foundational pharmacokinetic profile, conducting comparative efficacy studies in validated models of epilepsy and neuropathic pain, and evaluating potential motor impairment.
Part 1: Foundational Workflow for In Vivo Evaluation
A logical, phased approach is critical to efficiently screen and characterize novel agents. The workflow begins with ensuring the compound can reach its target (pharmacokinetics) before moving to efficacy and safety assessments. This self-validating system ensures that downstream efficacy data can be correctly interpreted in the context of drug exposure.
Caption: Overall workflow for in vivo evaluation of novel neuroactive agents.
Part 2: Hypothetical Mechanism of Action
Many neuroactive compounds, including VPA, achieve their effects by modulating the balance between excitatory and inhibitory neurotransmission.[4][5] A plausible hypothesis for a novel hexynoic acid derivative (Agent HxA-001) is the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[6][7] This leads to increased synaptic GABA levels, enhancing the activation of inhibitory GABA-A receptors and ultimately reducing neuronal hyperexcitability.[8]
Caption: Postulated mechanism: Inhibition of GABA-T increases synaptic GABA.
Part 3: Comparative Efficacy in Preclinical Models
The core of this guide is the direct comparison of a novel agent against a vehicle control and a clinically relevant standard-of-care. Here, we outline protocols for two distinct, high-validity animal models.
A. Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard model for generalized tonic-clonic seizures, valued for its ability to identify compounds that prevent seizure spread.[9][10][11] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12][13]
Experimental Protocol: MES Test in Mice
-
Animal Acclimation: Male CF-1 mice should be acclimated to the facility for at least 3-4 days with ad libitum access to food and water.[13]
-
Drug Administration: Administer the test compound (e.g., Agent HxA-001), vehicle, or standard-of-care (Valproic Acid) via intraperitoneal (i.p.) injection. Dosing should be based on prior pharmacokinetic studies to coincide with the time of peak effect (TPE).
-
Anesthesia & Electrode Placement: At the TPE, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure conductivity.[9][12] Place corneal electrodes.
-
Stimulation: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds.[9][12]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension. An animal is considered protected if this phase is abolished.[9]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of animals, is calculated for each compound.[9]
Hypothetical Comparative Data: Anticonvulsant Efficacy
| Compound | Dose (mg/kg, i.p.) | N | Animals Protected | % Protection | ED50 (mg/kg) |
| Vehicle | - | 10 | 0 | 0% | - |
| Agent HxA-001 | 25 | 10 | 2 | 20% | 75 |
| 50 | 10 | 4 | 40% | ||
| 100 | 10 | 7 | 70% | ||
| 150 | 10 | 9 | 90% | ||
| Valproic Acid | 100 | 10 | 3 | 30% | 210 |
| (Standard) | 200 | 10 | 5 | 50% | |
| 300 | 10 | 8 | 80% | ||
| 400 | 10 | 10 | 100% |
Causality: A lower ED50 for Agent HxA-001 suggests greater potency than Valproic Acid in this specific model of generalized seizures. This justifies further investigation into its mechanism and safety profile.
B. Analgesic Activity: The Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
To assess efficacy in a different therapeutic area, the Chung model of spinal nerve ligation (SNL) is employed. This is a well-established model of peripheral neuropathic pain that mimics conditions involving nerve damage.[14][15][16] The key behavioral endpoint is mechanical allodynia (pain response to a non-painful stimulus), measured using von Frey filaments.[17]
Experimental Protocol: SNL Model in Rats
-
Surgical Procedure: Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 spinal nerves. The L5 and L6 spinal nerves are isolated and tightly ligated with a silk ligature.[14][18] The muscle and skin are then closed.
-
Post-Operative Recovery: Animals are monitored and allowed to recover for a minimum of 3-7 days.[14][18]
-
Baseline Assessment: Before drug administration, establish a baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments. Animals with a consistent PWT of ≤3.0g on the ipsilateral (ligated) paw are included.[17]
-
Drug Administration: Administer Agent HxA-001, vehicle, or standard-of-care (Gabapentin) to the validated animals.
-
Behavioral Testing: At the compound's TPE, re-assess the PWT. An increase in the PWT indicates an analgesic effect.
-
Data Analysis: Compare the post-treatment PWT across all groups.
Hypothetical Comparative Data: Analgesic Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | N | Pre-Dose PWT (g) | Post-Dose PWT (g) | % Reversal of Allodynia |
| Vehicle | - | 8 | 1.8 ± 0.4 | 2.1 ± 0.5 | 2% |
| Agent HxA-001 | 30 | 8 | 1.9 ± 0.3 | 7.5 ± 1.1 | 43% |
| Agent HxA-001 | 100 | 8 | 1.7 ± 0.5 | 13.8 ± 1.5 | 92% |
| Gabapentin | 100 | 8 | 2.0 ± 0.4 | 10.2 ± 1.3 | 63% |
(Note: % Reversal calculated as [(Post-Dose PWT - Vehicle PWT) / (Max PWT - Vehicle PWT)] * 100, assuming a max cutoff of 15g)
Causality: This data suggests Agent HxA-001 produces a dose-dependent reversal of mechanical allodynia, with greater efficacy at the 100 mg/kg dose than the standard-of-care, Gabapentin.
Part 4: Assessing Neurotoxicity and Motor Impairment
Efficacy must always be balanced against safety and tolerability. The Rotarod test is a crucial assay for assessing motor coordination and identifying potential dose-limiting neurotoxic side effects.[19][20][21]
Experimental Protocol: Accelerating Rotarod Test
-
Acclimation & Training: Acclimate mice to the behavioral room for at least one hour.[19] Train mice to walk on the rod at a low, constant speed (e.g., 5 RPM) for 60 seconds across several trials.[19]
-
Drug Administration: Administer the test compound at doses tested in the efficacy models.
-
Testing: At the TPE, place the mouse on the rod. The trial begins as the rod accelerates from a low to high speed (e.g., 4 to 40 RPM over 300 seconds).[19][20][22]
-
Endpoint: Record the latency (time) to fall from the rod. A shorter latency compared to the vehicle group indicates motor impairment.
-
Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of animals exhibit a defined level of motor impairment (e.g., falling within a specific time).
Hypothetical Comparative Data: Motor Impairment
| Compound | Dose (mg/kg, i.p.) | N | Mean Latency to Fall (s) | % of Vehicle Performance |
| Vehicle | - | 10 | 285 ± 15 | 100% |
| Agent HxA-001 | 100 | 10 | 250 ± 20 | 88% |
| Agent HxA-001 | 200 | 10 | 140 ± 35 | 49% |
| Agent HxA-001 | 300 | 10 | 55 ± 18 | 19% |
| Valproic Acid | 300 | 10 | 215 ± 25 | 75% |
| Valproic Acid | 400 | 10 | 110 ± 30 | 39% |
Part 5: Synthesis and Decision Making
The final step is to integrate the efficacy and safety data to make an informed decision. This is often done by calculating a Protective Index (PI) or Therapeutic Index, which is the ratio of the toxic dose to the effective dose (TD50 / ED50).
Caption: Logic for calculating the Protective Index to guide decisions.
Based on the hypothetical data:
-
Agent HxA-001: ED50 (MES) = 75 mg/kg; TD50 (Rotarod) ≈ 200 mg/kg. PI ≈ 2.7
-
Valproic Acid: ED50 (MES) = 210 mg/kg; TD50 (Rotarod) ≈ 400 mg/kg. PI ≈ 1.9
Conclusion: In this direct comparison, the hypothetical Agent HxA-001 demonstrates superior potency in both anticonvulsant and neuropathic pain models compared to the standards of care. Critically, it also shows a wider therapeutic window, as indicated by its higher Protective Index. This evidence-based conclusion, derived from a battery of validated in vivo assays, provides a strong rationale for advancing Agent HxA-001 as a lead candidate for further development. This structured, comparative approach ensures that resources are directed toward compounds with the highest probability of clinical success.
References
- Rotarod-Test for Mice - Protocols.io. (2024). Retrieved from protocols.io. [URL: https://www.protocols.io/view/rotarod-test-for-mice-kxygxz329l8j/v1]
- GABA transaminase inhibitor - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.org/wiki/GABA_transaminase_inhibitor]
- What is the mechanism of Valproic Acid? - Patsnap Synapse. (2024). Retrieved from synapse.patsnap.com. [URL: https://synapse.patsnap.
- Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Retrieved from impress.phenotyping.org. [URL: https://www.impress.phenotyping.org/protocols/7/19/1]
- Mechanism of Action of Valproic Acid and Its Derivatives - Symbiosis Online Publishing. (2020). Retrieved from symbiosis-online-publishing.com. [URL: https://symbiosis-online-publishing.com/neurology/neurology-neurosurgery24.php]
- Valproate - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.
- What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from synapse.patsnap.com. [URL: https://synapse.patsnap.com/articles/what-are-gaba-transaminase-inhibitors-and-how-do-they-work]
- What is the mechanism of action of valproic acid (Valproate)? - Dr.Oracle. (2025). Retrieved from droracle.com. [URL: https://droracle.com/valproic-acid-mechanism-of-action/]
- Rotarod-Test for Mice - Aligning Science Across Parkinson's. (n.d.). Retrieved from asap.science. [URL: https://asap.science/protocols/PD-TD-000001]
- Valproic Acid - StatPearls - NCBI Bookshelf. (2024). Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/books/NBK499890/]
- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved from panache.ninds.nih.gov. [URL: https://panache.ninds.nih.gov/protocol/1000000001]
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. (n.d.). Retrieved from benchchem.com. [URL: https://www.benchchem.com/application-notes/maximal-electroshock-mes-seizure-model-with-ameltolide]
- Measuring Motor Coordination in Mice - PMC - PubMed Central - NIH. (2013). Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3731619/]
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (n.d.). Retrieved from benchchem.com. [URL: https://www.benchchem.com/application-notes/maximal-electroshock-mes-seizure-test-with-1-phenylcyclohexylamine]
- Rotarod Test to assess motor coordination in a mouse parkinsonian model - SciSpace. (2023). Retrieved from typeset.io. [URL: https://typeset.io/protocols/rotarod-test-to-assess-motor-coordination-in-a-mouse-parkinsonian-model-dx-doi-org-10-17504-protocols-io-83156]
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test... | Springer Nature Experiments. (n.d.). Retrieved from experiments.springernature.com. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8980-6_1]
- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. (2018). Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8459698/]
- Spinal Nerve Ligation (SNL) in Rats | Charles River. (n.d.). Retrieved from criver.com. [URL: https://www.criver.
- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PubMed. (2018). Retrieved from pubmed.ncbi.nlm.nih.gov. [URL: https://pubmed.ncbi.nlm.nih.gov/29569907/]
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (2009). Retrieved from pubmed.ncbi.nlm.nih.gov. [URL: https://pubmed.ncbi.nlm.nih.gov/19816949/]
- What in vivo models are used for pain studies? - Patsnap Synapse. (2025). Retrieved from synapse.patsnap.com. [URL: https://synapse.patsnap.com/articles/what-in-vivo-models-are-used-for-pain-studies]
- GABA T-1 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from scbt.com. [URL: https://www.scbt.com/browse/gaba-t-1-inhibitors/_/N-1y0co82]
- Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PubMed Central. (n.d.). Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153835/]
- Spinal Nerve Ligation (SNL) Model - Charles River Laboratories. (n.d.). Retrieved from criver.com. [URL: https://www.criver.
- In Vivo Pain Models - Charles River Laboratories. (n.d.). Retrieved from criver.com. [URL: https://www.criver.com/products-services/discovery-services/in-vivo-pharmacology/neuroscience-pharmacology/vivo-pain-models]
- Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed. (2020). Retrieved from pubmed.ncbi.nlm.nih.gov. [URL: https://pubmed.ncbi.nlm.nih.gov/32000623/]
- Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PubMed Central. (2020). Retrieved from ncbi.nlm.nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767425/]
- Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. (2012). Retrieved from researchgate.net. [URL: https://www.researchgate.
- rat l5/l6 spinal nerve ligation model - PSPP Home - NIH. (n.d.). Retrieved from pspp.ninds.nih.gov. [URL: https://pspp.ninds.nih.
- Preclinical Neuropathic Pain Models - MD Biosciences. (n.d.). Retrieved from mdbiosciences.com. [URL: https://www.mdbiosciences.
- In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Retrieved from neurofit.com. [URL: https://www.neurofit.
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (2024). Retrieved from pubmed.ncbi.nlm.nih.gov. [URL: https://pubmed.ncbi.nlm.nih.gov/38239103/]
- Pk/bio-distribution - MuriGenics. (n.d.). Retrieved from murigenics.com. [URL: https://www.murigenics.com/pk-bio-distribution]
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Retrieved from j-sa.net. [URL: https://j-sa.net/index.php/j-sa/article/view/105]
- In vivo rat PK profiling in drug discovery: New challenges | Request PDF - ResearchGate. (2010). Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/45439568_In_vivo_rat_PK_profiling_in_drug_discovery_New_challenges]
- Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments. (n.d.). Retrieved from experiments.springernature.com. [URL: https://experiments.springernature.com/articles/10.1385/1-59259-183-7:263]
- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. (2022). Retrieved from optibrium.com. [URL: https://www.optibrium.
- In vivo rat PK profiling in drug discovery: new challenges - PubMed. (2010). Retrieved from pubmed.ncbi.nlm.nih.gov. [URL: https://pubmed.ncbi.nlm.nih.gov/22827743/]
- (PDF) The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - ResearchGate. (2021). Retrieved from researchgate.net. [URL: https://www.researchgate.
- Bright Minds Biosciences Announces Positive Topline Results from Phase 2 Clinical Trial of BMB-101 in Patients with Absence Seizures and Developmental and Encephalopathic Epilepsies (DEE) - BioSpace. (2026). Retrieved from biospace.com. [URL: https://www.biospace.
Sources
- 1. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 18. criver.com [criver.com]
- 19. Rotarod-Test for Mice [protocols.io]
- 20. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Enzyme Inhibitors with a Hexynoic Acid Scaffold
Introduction: The Hexynoic Acid Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to developing potent and selective enzyme inhibitors. The hexynoic acid scaffold, a six-carbon chain featuring a terminal carboxylic acid and an internal alkyne (triple bond), presents a unique combination of chemical properties. Its rigid, linear alkyne group can orient pharmacophores in specific vectors within an enzyme's active site, while the terminal carboxylic acid provides a classic anchor for electrostatic interactions.
Perhaps most significantly, the alkyne moiety can act as a "warhead" for covalent inhibition. In a mechanism known as suicide inhibition or mechanism-based inactivation, the enzyme's own catalytic machinery can activate the alkyne, transforming it into a highly reactive species that forms an irreversible covalent bond with a nearby active site residue. This guide provides a head-to-head comparison of enzyme inhibitors, with a focus on targets where alkynoic acid-containing molecules have been explored, such as aminotransferases and fatty acid synthesis, contrasted with other prominent inhibitors in the field.
Part 1: Targeting Aminotransferases with Mechanism-Based Inactivators
One of the classic examples of the hexynoic acid scaffold's utility is in the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases.
Mechanism of Action: 4-Amino-5-hexynoate
4-Amino-5-hexynoate (also known as acetylenic-GABA) serves as a paradigm for mechanism-based inactivators.[1] This inhibitor is processed by the target aminotransferase as if it were a natural substrate. The enzyme's catalytic base abstracts a proton, initiating a chemical cascade that converts the unreactive alkyne into a reactive allene. This conjugated system is then susceptible to nucleophilic attack by an active site residue, leading to the formation of a stable, irreversible covalent adduct and the complete inactivation of the enzyme.[2]
Head-to-Head Comparison
A direct quantitative comparison with reversible inhibitors is challenging due to the different mechanisms. Irreversible inhibitors are often characterized by their rate of inactivation (k_inact) rather than a simple IC50. However, we can qualitatively compare the approach.
| Inhibitor Class | Scaffold Example | Mechanism | Key Advantage | Key Disadvantage |
| Hexynoic Acid-Based | 4-Amino-5-hexynoate | Irreversible (Mechanism-Based) | High potency and prolonged duration of action. | Potential for immunogenicity due to covalent adduct formation. |
| Reversible Competitive | Gabaculine | Reversible | Lower risk of off-target covalent modification. | Efficacy is dependent on substrate concentration. |
Part 2: Inhibition of Fatty Acid Synthase (FASN)
Fatty Acid Synthase (FASN) is a crucial enzyme for de novo fatty acid synthesis and a major target in oncology and metabolic diseases.[3] While a prominent, clinically advanced inhibitor based solely on a simple hexynoic acid scaffold is not a focal point of current research, the principles of covalent inhibition using reactive groups are central to the field. We will compare a well-known covalent inhibitor with other classes of FASN inhibitors.
Comparative Analysis of FASN Inhibitors
The landscape of FASN inhibitors is diverse, including natural products, their synthetic derivatives, and novel small molecules.[4][5]
| Inhibitor | Scaffold/Class | Target Domain(s) | IC50 (FASN) | Mechanism of Action |
| Cerulenin | Natural Product (Epoxide) | Ketoacyl Synthase (KS) | ~5 µM | Irreversible, Covalent |
| C75 | Synthetic α-methylene-γ-butyrolactone | KS, Thioesterase (TE), KR | ~35 µM | Irreversible, Covalent[6] |
| Orlistat | β-lactone | Thioesterase (TE) | ~1 µM | Irreversible, Covalent |
| TVB-2640 (Denifanstat) | Heterocyclic | Multiple | Potent (nM range) | Reversible, Non-covalent[3] |
| EGCG | Natural Polyphenol | Ketoacyl Reductase (KR) | ~42 µg/mL | Reversible & Irreversible Components[7] |
Note: IC50 values can vary significantly based on assay conditions and cell types used.
The common theme among the most established FASN inhibitors like Cerulenin and C75 is their mechanism of irreversible, covalent modification of the enzyme's active site—a strategy for which a hexynoic acid scaffold is well-suited.[8] However, challenges with stability and off-target effects have driven the development of reversible inhibitors like TVB-2640, which has advanced into clinical trials.[3]
Experimental Protocol: Measuring FASN Activity
A common method to assess FASN inhibition is by measuring the incorporation of a radiolabeled precursor into newly synthesized fatty acids.
Objective: To determine the IC50 value of a test compound against human FASN.
Methodology:
-
Enzyme Preparation: Purified human FASN enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing necessary cofactors like NADPH.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a master mix containing acetyl-CoA and radiolabeled [14C]malonyl-CoA.
-
Reaction Quenching: After a set time (e.g., 20 minutes), the reaction is stopped by adding a strong acid (e.g., 6M HCl).
-
Lipid Extraction: The newly synthesized, radiolabeled fatty acids are extracted from the aqueous mixture using a nonpolar solvent like hexane or ethyl acetate.
-
Quantification: The organic phase is transferred to a scintillation vial, the solvent is evaporated, and scintillation fluid is added. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The radioactivity counts are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.
Causality Behind Experimental Choices:
-
Radiolabeled Substrate: Using [14C]malonyl-CoA provides a highly sensitive and direct measure of de novo fatty acid synthesis catalyzed by FASN.
-
Pre-incubation Step: This is crucial, especially for irreversible or slow-binding inhibitors, to ensure that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced.
-
Acid Quenching & Extraction: This two-step process effectively stops the reaction and separates the lipid products from the unreacted, water-soluble radiolabeled substrate, ensuring that only newly synthesized fatty acids are measured.
Part 3: Inhibition of Histone Deacetylases (HDACs)
HDACs are critical epigenetic regulators and are validated targets in oncology.[9] HDAC inhibitors are typically classified by the chemical nature of their "warhead," the group that chelates the essential zinc ion in the enzyme's active site. While hydroxamic acids (e.g., Vorinostat) and benzamides (e.g., Entinostat) are the most prominent classes, the exploration of novel zinc-binding groups is an active area of research.[10][11] A hexynoic acid itself is not a classic zinc-binding group, but the scaffold could be functionalized to present one.
Comparative Analysis of HDAC Inhibitors
The key differentiators among HDAC inhibitors are their potency and their selectivity profile across the different HDAC isoforms.
| Inhibitor | Scaffold/Class | Selectivity | IC50 (HDAC1) | Mechanism of Action |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Class I, II, IV) | ~10 nM | Reversible, Zinc Chelation |
| Entinostat (MS-275) | Benzamide | Class I selective (HDAC1, 2, 3) | 0.51 µM[12] | Reversible, Zinc Chelation |
| Panobinostat | Cinnamic Hydroxamic Acid | Pan-HDAC | Potent (nM range) | Reversible, Zinc Chelation[13] |
| Belinostat | Cinnamic Hydroxamic Acid | Pan-HDAC | Potent (nM range) | Reversible, Zinc Chelation[13] |
This comparison highlights the trade-off between the high potency of pan-HDAC inhibitors like the hydroxamates and the potentially improved therapeutic window of isoform-selective inhibitors like the benzamide Entinostat.[14]
Experimental Protocol: In Vitro HDAC Activity Assay
A common method for measuring HDAC activity is a fluorescence-based assay using a commercially available kit.
Objective: To determine the IC50 of a test compound against a specific HDAC isoform (e.g., HDAC1).
Methodology:
-
Reagent Preparation: Recombinant human HDAC1 enzyme, a fluorogenic acetylated peptide substrate, and a "developer" solution (containing a protease) are prepared according to the manufacturer's instructions.
-
Inhibitor Dilution: The test compound is serially diluted in assay buffer to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, the HDAC1 enzyme is added to each well, followed by the various concentrations of the test inhibitor (or vehicle control).
-
Substrate Addition: The reaction is started by adding the fluorogenic substrate to all wells. The plate is incubated at 37°C for a specified time (e.g., 60 minutes). The HDAC enzyme removes the acetyl group from the substrate.
-
Signal Development: The developer solution is added to each well. The protease in this solution cleaves the deacetylated substrate, releasing a fluorophore. The plate is incubated for another 15-20 minutes.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is inversely proportional to HDAC activity. The data are normalized to controls and plotted against inhibitor concentration to calculate the IC50 value.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: This provides a convenient and high-throughput method for detecting enzyme activity with a simple "add-and-read" workflow, avoiding the need for radioactivity or complex extraction steps.
-
Two-Step Reaction: The separation of the deacetylase reaction from the fluorescence-generating cleavage reaction ensures that the test compound does not interfere with the detection chemistry itself, preventing false positives or negatives.
-
Recombinant Isoforms: Using purified recombinant HDAC isoforms is essential for determining the selectivity profile of an inhibitor.
Conclusion and Future Perspectives
The hexynoic acid scaffold represents a valuable tool in the arsenal of medicinal chemists, particularly for creating mechanism-based irreversible inhibitors. Its success in targeting aminotransferases demonstrates the power of harnessing an enzyme's own catalytic power to achieve inactivation. While not yet a mainstream scaffold in FASN or HDAC inhibitor design, the underlying principle of covalent targeting remains a highly validated and potent strategy.
Future drug development will continue to balance the profound efficacy of irreversible inhibitors against the potential safety concerns of covalent modification. The insights gained from scaffolds like hexynoic acid will inform the design of next-generation inhibitors that are not only potent but also highly selective, minimizing off-target effects and maximizing therapeutic benefit for patients.
References
- BenchChem. (n.d.). A Comparative Guide to HS79 and Other Fatty Acid Synthase (FASN) Inhibitors: Specificity and Selectivity.
- BenchChem. (2025). A Head-to-Head Battle of HDAC Inhibitors: Entinostat vs. Vorinostat in the Preclinical Arena.
- Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. Human Vaccines & Immunotherapeutics.
- Carney, I. T., Miller, S. A., Basford, J. M., & John, R. A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical Pharmacology.
- ResearchGate. (n.d.). (PDF) Comparison of HDAC inhibitors in clinical development.
- Taylor & Francis Online. (2016). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review.
- Patsnap Synapse. (2025). What FAS inhibitors are in clinical trials currently?.
- ResearchGate. (n.d.). Comparison among the Classes of HDACs.
- Rilova, E., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules.
- Selleck Chemicals. (n.d.). HDAC inhibitors/activators.
- Bradner, J. E., et al. (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Journal of Medicinal Chemistry.
- Pizer, E. S., et al. (2001). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer Research.
- Menéndez, J. A., et al. (2005). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? Current Pharmaceutical Design.
- MedchemExpress. (n.d.). Fatty Acid Synthase (FASN) Inhibitors.
- Elich, T. D., & Lagarias, J. C. (1987). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. Plant Physiology.
- Santa Cruz Biotechnology. (n.d.). Fatty Acid Synthase Inhibitors.
Sources
- 1. A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Chiral Separation and Analysis of 3-Amino-5-hexynoic Acid Enantiomers
This guide provides a comprehensive overview and comparison of methodologies for the chiral separation and analysis of 3-Amino-5-hexynoic acid enantiomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of direct and indirect chiral separation techniques, offering field-proven insights and detailed experimental protocols.
Introduction to 3-Amino-5-hexynoic Acid and the Imperative of Chiral Separation
3-Amino-5-hexynoic acid is a non-proteinogenic amino acid characterized by a chiral center at the third carbon and a terminal alkyne group. This unique structure makes it a valuable building block in medicinal chemistry and drug design. As with many chiral molecules, the individual enantiomers of 3-Amino-5-hexynoic acid can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance for drug efficacy, safety, and regulatory compliance.
The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be introduced, either through a chiral stationary phase (direct method) or by derivatizing the enantiomers with a chiral agent to form diastereomers (indirect method). This guide will explore and compare these two primary strategies.
Comparative Analysis of Chiral Separation Strategies
The choice between direct and indirect methods for the chiral separation of 3-Amino-5-hexynoic acid enantiomers depends on several factors, including the analytical objective (quantification, preparative separation), sample matrix complexity, available instrumentation, and desired throughput.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. |
| Sample Preparation | Minimal, typically just dissolution in a suitable solvent. | Requires a derivatization step, which can add time and complexity. |
| Method Development | Can be more complex, often requiring screening of various chiral stationary phases and mobile phases. | Method development on the achiral column is often more straightforward. |
| Potential for Artifacts | Low risk of artifacts. | Risk of incomplete derivatization or racemization during the reaction. |
| Generality | A specific chiral stationary phase may not be suitable for all analytes. | A single derivatization reagent can often be used for a class of compounds (e.g., amino acids). |
| Detection | Compatible with a wide range of detectors (UV, MS). | The derivatizing agent can enhance detectability (e.g., by introducing a chromophore or fluorophore). |
Direct Enantioseparation Using Chiral Stationary Phases
Direct chiral separation on a chiral stationary phase (CSP) is often the preferred method due to its simplicity and reduced risk of analytical artifacts. For amino acids like 3-Amino-5-hexynoic acid, crown ether-based CSPs have shown excellent enantioselectivity. The chiral recognition mechanism involves the formation of inclusion complexes between the primary amine of the analyte and the chiral crown ether.
A notable example is the successful separation of vigabatrin, a structural analog of 3-Amino-5-hexynoic acid (4-aminohex-5-enoic acid), on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP.[1] This suggests that a similar approach would be highly effective for 3-Amino-5-hexynoic acid.
Experimental Protocol: Direct Chiral HPLC
This protocol is adapted from established methods for the separation of analogous gamma-amino acids.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Chiral Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm) or a similar crown ether-based CSP.
-
Mobile Phase: An acidic aqueous solution with an organic modifier. A typical starting point is 0.1 M perchloric acid in water/methanol (85:15, v/v).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 200 nm or MS with electrospray ionization (ESI) in positive mode.
Sample Preparation:
-
Accurately weigh and dissolve the 3-Amino-5-hexynoic acid sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Performance: Based on data from analogous compounds, excellent separation can be anticipated.[1]
| Parameter | Expected Value |
| Retention Time (R-enantiomer) | ~10 min |
| Retention Time (S-enantiomer) | ~12 min |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
Causality Behind Experimental Choices:
-
Crown Ether CSP: This type of CSP is specifically designed for the enantioseparation of primary amino acids through host-guest complexation.[2][3]
-
Acidic Mobile Phase: The acidic conditions ensure that the primary amine of the amino acid is protonated (-NH3+), which is essential for the interaction with the crown ether cavity.[2]
-
Organic Modifier: Methanol is used to adjust the elution strength and optimize the retention times and resolution.
Figure 1: Workflow for Direct Chiral Separation.
Indirect Enantioseparation via Chiral Derivatization
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[4][5][6]
The reaction of 3-Amino-5-hexynoic acid enantiomers with L-Marfey's reagent will produce two diastereomers: L-FDAA-D-3-Amino-5-hexynoic acid and L-FDAA-L-3-Amino-5-hexynoic acid. These diastereomers can then be readily separated by reversed-phase HPLC.
Experimental Protocol: Indirect Chiral HPLC
This protocol is a general procedure for the derivatization of amino acids with Marfey's reagent.[7]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Thermostatic water bath or heating block.
Reagents and Materials:
-
3-Amino-5-hexynoic acid enantiomeric mixture.
-
Marfey's reagent (1% w/v in acetone).
-
1 M Sodium bicarbonate solution.
-
2 M Hydrochloric acid.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of 3-Amino-5-hexynoic acid, add 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M hydrochloric acid.
-
Dilute the sample with the mobile phase before injection.
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
Expected Performance: The diastereomers formed with Marfey's reagent typically show good resolution on C18 columns.
| Parameter | Expected Value |
| Retention Time (L-D diastereomer) | ~20 min |
| Retention Time (L-L diastereomer) | ~22 min |
| Separation Factor (α) | > 1.1 |
| Resolution (Rs) | > 1.5 |
Causality Behind Experimental Choices:
-
Marfey's Reagent: This reagent reacts specifically with the primary amine of the amino acid to form stable diastereomers with a strong chromophore (dinitrophenyl group), facilitating UV detection at 340 nm.[4]
-
Reversed-Phase C18 Column: This is a standard, robust, and widely available column that provides excellent separation of the relatively non-polar diastereomeric derivatives.
-
Gradient Elution: A gradient of acetonitrile is used to effectively elute the diastereomers from the C18 column in a reasonable time with good peak shape.
Figure 2: Workflow for Indirect Chiral Separation.
Conclusion
Both direct and indirect methods offer viable pathways for the chiral separation and analysis of 3-Amino-5-hexynoic acid enantiomers. The direct method using a crown ether-based chiral stationary phase is advantageous due to its simplicity and reduced sample preparation, making it ideal for routine analysis and high-throughput screening. The indirect method, while requiring a derivatization step, provides robust separation on standard achiral columns and can enhance detection sensitivity. The choice of method should be guided by the specific requirements of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing a reliable method for the chiral analysis of this important molecule.
References
-
Lee, S. J., Cho, Y. J., Choi, H. J., & Hyun, M. H. (2008). Liquid chromatographic resolution of vigabatrin and its analogue gamma-amino acids on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Chromatography A, 1188(2), 318–321. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. [Link]
-
Konya, Y., et al. (2016). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 121(3), 349-353. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]
-
Daicel Corporation. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-). Chiral Technologies. Retrieved from [Link]
-
Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(12), 21334–21369. [Link]
-
Öztepe, T., Kale, N. B., Reçber, T., Kır, S., & Nemutlu, E. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]
-
Bhushan, R. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. [Link]
-
Semantic Scholar. (n.d.). Marfey's reagent for chiral amino acid analysis: A review. [Link]
-
Hamase, K., & Zaitsu, K. (2014). Enantioselective two-dimensional high-performance liquid chromatographic determination of amino acids. CHROMATOGRAPHY, 35(1), 49-57. [Link]
-
Johnson, D. W. (2013). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Methods in molecular biology (Clifton, N.J.), 1000, 237–246. [Link]
Sources
- 1. Liquid chromatographic resolution of vigabatrin and its analogue gamma-amino acids on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 6. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Amino-5-hexynoic Acid Hydrochloride
This document provides a detailed protocol for the safe and compliant disposal of (S)-3-Amino-5-hexynoic acid hydrochloride (CAS No: 270596-46-8). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
This compound is an amino acid derivative used in various research applications, including labeling and detection.[1][2] Proper management of its waste is crucial due to its chemical properties and potential hazards. This guide provides a step-by-step approach, grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling the waste, it is essential to understand the inherent hazards of this compound. While specific toxicity data is limited, the Safety Data Sheet (SDS) and information on similar compounds indicate the following potential hazards:
-
Irritation: May cause skin, eye, and respiratory irritation.[2][3]
-
Air Sensitivity: The compound is noted to be air-sensitive.[1]
-
Incompatibility: It is incompatible with strong oxidizing agents.[1]
A thorough risk assessment should be conducted in your specific laboratory setting to identify and mitigate any potential exposure risks during the disposal process.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its waste. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Never mix incompatible wastes.[5]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added.
-
Solid Waste:
-
Collect any solid residues, contaminated weighing papers, or disposable labware in the designated waste container.
-
For spills of solid material, carefully sweep or vacuum the powder and place it into the waste container. Avoid generating dust.[3]
-
-
Aqueous Solutions:
-
This compound is soluble in water.[1]
-
Collect aqueous solutions in a separate, labeled hazardous waste container.
-
Do not dispose of solutions down the drain unless it is explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[5][7] Generally, solutions of non-toxic amino acids at a neutral pH may be suitable for drain disposal in small quantities, but this must be verified.[5]
-
-
Contaminated Labware:
-
Disposable Items: Any disposable items that come into contact with the chemical, such as pipette tips and gloves, should be placed in the designated solid waste container.
-
Reusable Glassware: Reusable glassware should be decontaminated. The first rinse should be collected as hazardous waste.[5][8] Subsequent rinses with a suitable solvent (e.g., water) can typically be disposed of down the drain, provided the initial rinse was thorough.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Disposal Procedures
The final disposal of this compound waste must be conducted in compliance with local, state, and federal regulations.
-
Primary Disposal Method: The recommended method for disposal is to use a licensed hazardous waste disposal contractor.[9] Your institution's EHS office will coordinate the pickup and disposal of the properly labeled and sealed waste containers.
-
Incineration: A common disposal method for this type of organic waste is incineration at an approved facility.[9]
-
Drain Disposal: As a general rule, do not dispose of this chemical down the drain. While some dilute, neutralized aqueous solutions of common amino acids may be permissible for drain disposal, the specific properties and potential environmental effects of this compound are not fully characterized.[5][7] Always consult with your EHS department before considering drain disposal for any chemical.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.
-
For liquid spills, once absorbed, scoop the absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Summary of Key Information
| Parameter | Guideline | Source(s) |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [9] |
| PPE Requirements | Safety glasses, gloves, lab coat | [3][4] |
| Waste Container | Labeled, sealed, compatible material | [5][6] |
| Aqueous Waste | Collect in a designated container; do not pour down the drain without EHS approval | [5][7] |
| Solid Waste | Collect in a designated container | [3] |
| Empty Containers | Triple rinse; collect first rinse as hazardous waste | [5][8] |
References
- ChemicalBook. (2022-08-11). (S)-3-AMINO-5-HEXENOIC ACID HYDROCHLORIDE - Safety Data Sheet.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Fisher Scientific. This compound, 95%.
- Thermo Fisher Scientific. Amino Acid Standard - SAFETY DATA SHEET.
- Fisher Scientific. (2014-08-29). SAFETY DATA SHEET - 5-Hexynoic acid.
- Carl ROTH. Safety Data Sheet: Amino acid.
- Thermo Fisher Scientific. This compound, 95%.
- ResearchGate. (2020-12-21). What is the proper disposal of dansyl-substituted amino acids?
- Carl ROTH. Safety Data Sheet: Amino acid.
- Guidechem. FMOC-(S)-3-AMINO-5-HEXYNOIC ACID (CAS No. 270596-48-0) SDS.
- Sigma-Aldrich. (S)-3-(Boc-amino)-5-hexenoic acid 98.
- AK Scientific, Inc. 2-(Boc-amino)-5-hexynoic acid Safety Data Sheet.
- University of California, Santa Cruz. Chemical Waste Disposal Guidelines.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. (S)-3-(Boc-氨基)-5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ethz.ch [ethz.ch]
- 7. carlroth.com [carlroth.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



